2-Fluoro-3-iodopyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-iodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572070 | |
| Record name | 2-Fluoro-3-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206278-26-4 | |
| Record name | 2-Fluoro-3-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and theoretical underpinnings of these properties. The accurate characterization of a molecule's physical attributes is a cornerstone of successful drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This guide is intended to be a valuable resource for researchers working with or considering the use of this versatile chemical building block.
Introduction to this compound: A Molecule of Growing Importance
This compound (CAS No. 206278-26-4) is a substituted pyrazine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[] The pyrazine ring system is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a fluorine atom and an iodine atom on the pyrazine ring imparts unique reactivity and physicochemical properties, making it an attractive component for the design of novel therapeutic agents and functional materials.
The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and metabolic stability. Simultaneously, the iodo group serves as a versatile handle for a wide array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and controlled introduction of diverse substituents, a critical capability in modern drug discovery.[2]
This guide will delve into the fundamental physical characteristics of this compound, providing a detailed examination of its key properties. Understanding these parameters is essential for its effective application in research and development.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its successful application in any research or development endeavor. These properties dictate the conditions required for storage, handling, and reaction optimization.
Molecular Identity and Structure
The foundational identity of this compound is established by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 206278-26-4 | [3] |
| Molecular Formula | C₄H₂FIN₂ | [4] |
| Molecular Weight | 223.97 g/mol | [4] |
| InChI | 1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | [3] |
| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [3] |
| SMILES | IC1=NC=CN=C1F | [5] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Molecular structure of this compound.
Experimentally Determined and Predicted Physical Properties
The physical state and key thermal properties of a compound are critical for its practical handling and for designing experimental protocols. While experimentally determined data for this compound is not widely published, available information from suppliers and computational predictions provide valuable insights.
| Property | Value | Method | Source |
| Physical Form | Solid | Visual Inspection | [3] |
| Purity | 95% | Not Specified | [3] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Density | Data not available | - | |
| pKa (predicted) | 2.025 | Computational | |
| XLogP (predicted) | 1.220 | Computational |
The solid form of this compound at room temperature is a key piece of information for its storage and handling. The predicted pKa suggests that the pyrazine ring is weakly basic, a common characteristic of diazines. The predicted XLogP value indicates a moderate level of lipophilicity, which is an important parameter in drug design for predicting membrane permeability and solubility.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its structure. The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, iodine, and the two nitrogen atoms in the ring. The protons are expected to appear in the aromatic region, likely between 7.0 and 9.0 ppm.[6] Due to their proximity, these protons will likely exhibit spin-spin coupling to each other and potentially long-range coupling to the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be significantly influenced by the directly attached heteroatoms. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.[7] The carbon attached to the iodine atom will also have a distinct chemical shift.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[8] The signal may show coupling to the adjacent ring protons. The typical chemical shift range for aromatic fluorine compounds is broad, but the specific value for this molecule would be a key identifying feature.[9]
dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorption bands include:
-
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.[10]
-
Aromatic C=C and C=N stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region. The specific pattern of these bands can be characteristic of the pyrazine ring system.[10]
-
C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ due to the C-F bond.[11]
-
C-I stretching: The C-I stretching vibration is expected to appear at lower wavenumbers, typically below 600 cm⁻¹.
dot graph "IR_Analysis" { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Schematic of an IR spectroscopy experiment.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 224). Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine. The fragmentation pattern would likely involve the loss of the iodine atom, the fluorine atom, or cleavage of the pyrazine ring.[12] The analysis of these fragment ions can provide valuable structural information.[13]
Solubility and Handling
-
Solubility in Organic Solvents: Given its predicted lipophilicity (XLogP = 1.220), it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
-
Solubility in Water: Its solubility in water is likely to be low due to the presence of the halogen atoms and the aromatic ring.
Handling and Storage: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place, away from light and incompatible materials.[3]
Conclusion
This compound is a valuable building block with significant potential in synthetic and medicinal chemistry. This technical guide has compiled the currently available information on its physical properties. While some experimental data, particularly regarding its thermal properties and solubility, remains to be published, the provided information on its identity, predicted properties, and expected spectroscopic characteristics offers a solid foundation for researchers. As the use of this compound expands, it is anticipated that a more complete experimental dataset will become available, further enhancing its utility in the scientific community.
References
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link][7]
-
SpectraBase. (n.d.). 2-FLUORO-3-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link][6]
-
PubChem. (n.d.). 2-fluoro-3-iodopyridine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- Google Patents. (1979). United States Patent 4,173,647.
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][9]
-
SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link][11]
-
University of Delaware. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link][12]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm]. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
-
ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Retrieved from [Link]
-
YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Google Patents. (n.d.). US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[14][15]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Retrieved from
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 206278-26-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS: 206278-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. rsc.org [rsc.org]
"2-Fluoro-3-iodopyrazine" chemical structure and bonding
An In-depth Technical Guide to 2-Fluoro-3-iodopyrazine: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of increasing importance in medicinal chemistry and materials science. We will dissect its molecular structure, explore the nuanced electronic effects of its substituents, and detail its characteristic spectroscopic signatures. Furthermore, this guide presents a validated synthetic protocol and examines the molecule's orthogonal reactivity, which makes it a versatile building block for complex molecular architectures. The content herein is curated for professionals in drug discovery and chemical research, offering expert insights into the practical application and theoretical underpinnings of this valuable synthetic intermediate.
Introduction: The Strategic Value of a Disubstituted Pyrazine
Pyrazine, a diazine featuring nitrogen atoms at the 1 and 4 positions, is an electron-deficient aromatic ring.[1] This inherent electronic property makes the pyrazine scaffold a cornerstone in the development of various pharmaceuticals, including kinase inhibitors and other targeted therapies.[2] The strategic introduction of substituents is a key tactic to modulate the physicochemical properties and biological activity of these scaffolds.
This compound (CAS No: 206278-26-4) is a particularly compelling derivative.[3] It is functionalized with two distinct halogens: a highly electronegative fluorine atom and a large, polarizable iodine atom. This specific arrangement provides two reactive sites with different chemical behaviors, offering a powerful platform for sequential and site-selective modifications. This guide will illuminate the chemical principles that make this compound a strategic tool for synthetic chemists.
Molecular Structure and Bonding Analysis
The chemical behavior of this compound is a direct consequence of its unique electronic and steric arrangement. A thorough understanding of its structure is paramount for predicting its reactivity and interactions.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 206278-26-4 | [3] |
| Molecular Formula | C₄H₂FIN₂ | [4][5] |
| Molecular Weight | 223.97 g/mol | [5] |
| Monoisotopic Mass | 223.92467 Da | [4] |
| Physical Form | Solid | [3] |
| SMILES | C1=CN=C(C(=N1)F)I | [4] |
| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [3][4] |
The Pyrazine Ring: An Electron-Deficient Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms.[1] This effect is more pronounced than in pyridine, making pyrazine a weaker base and rendering the ring system more resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[1] The molecule is planar, with delocalized π-electrons contributing to its aromatic character.[1]
Electronic Influence of Fluoro and Iodo Substituents
The true synthetic versatility of this molecule stems from the electronic interplay of its halogen substituents.
-
The Fluorine Substituent: Located at the C2 position, adjacent to a ring nitrogen, the fluorine atom exerts a powerful electron-withdrawing effect through induction (-I effect) due to its high electronegativity. This effect further depletes the electron density of the pyrazine ring, significantly activating the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) . The SNAr reactions of 2-fluoropyridines are known to be substantially faster than those of their 2-chloro counterparts, a principle that extends to the pyrazine system.[6]
-
The Iodine Substituent: Positioned at the C3 position, the iodine atom's primary value lies in its role as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, facilitating oxidative addition to a metal catalyst (e.g., Palladium(0)). Additionally, the iodine atom's large, electropositive σ-hole makes it a potent halogen bond donor , an interaction increasingly exploited in crystal engineering and rational drug design.[7]
This combination of an SNAr-activated site and a cross-coupling-ready site on the same small scaffold allows for controlled, stepwise elaboration of the molecule.
Spectroscopic Characterization
For any scientist working with this compound, unambiguous identification is critical. The following are the expected spectroscopic features for confirming the structure and purity of this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 8.0-8.5 ppm). Each signal will appear as a doublet, corresponding to the two non-equivalent protons on the pyrazine ring. |
| ¹³C NMR | Four distinct signals for the aromatic carbons. The carbon bearing the fluorine (C2) will show a large coupling constant (¹JCF), while the carbon with the iodine (C3) will be significantly shielded. The other two CH carbons will also be distinct. |
| ¹⁹F NMR | A single resonance is expected, providing a clear marker for the presence of the fluorine atom. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be clearly visible at m/z ≈ 224. |
| Mass Spec (ESI) | The protonated molecule [M+H]⁺ would be observed at m/z ≈ 225.[4] |
Synthesis and Reactivity
Recommended Synthetic Protocol: Directed Ortho-Metalation
A reliable method for synthesizing this compound is via a directed ortho-metalation (DoM) strategy, starting from the commercially available 2-fluoropyrazine. This protocol is adapted from analogous procedures for halogenated pyridines.[8]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow via directed ortho-metalation.
Step-by-Step Methodology:
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve 2-fluoropyrazine (1.0 eq) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The fluorine atom directs the deprotonation to the adjacent C3 position. Stir the mixture at -78 °C for 1 hour.
-
Iodination: Dissolve iodine (I₂) (1.05 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Allow the reaction to stir at this temperature for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to consume excess iodine.[8] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Causality Note: The choice of LDA at low temperature is critical. It is a strong, non-nucleophilic base that kinetically deprotonates the most acidic proton, which in this case is at the C3 position, activated by the adjacent fluorine and nitrogen atoms. The low temperature prevents side reactions and decomposition.
Orthogonal Reactivity: A Synthetic Chemist's Playground
The primary value of this compound lies in its capacity for selective, sequential reactions.
Caption: Orthogonal reactivity pathways of this compound.
-
Path A: Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is highly activated towards nucleophilic attack. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, including alcohols (to form ethers), amines (to form amino-pyrazines), and thiols (to form thioethers). These reactions typically proceed under basic conditions at moderate temperatures. The iodine at C3 remains untouched.
-
Path B: Cross-Coupling at C3: The C3-I bond is the reactive site for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C bonds (Suzuki, Stille), C-N bonds (Buchwald-Hartwig), and C-alkyne bonds (Sonogashira), introducing diverse substituents at this position. These reactions are typically tolerant of the C2-F bond.
This orthogonality allows for a two-step diversification strategy: one can first perform a cross-coupling reaction at the C3 position, followed by an SNAr at the C2 position, or vice-versa, to rapidly generate libraries of complex, highly substituted pyrazines.
Applications in Research and Development
The pyrazine core is a privileged scaffold in medicinal chemistry.[9] this compound serves as a key building block for:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature nitrogen-containing heterocyclic cores.[2] The ability to install different groups at the C2 and C3 positions allows for fine-tuning of binding interactions within the ATP-binding pocket of target kinases.
-
Novel Antiherpetic and Antiviral Agents: Substituted pyrido[2,3-b]pyrazines, structurally related to this compound, have shown potent antiviral activity, demonstrating the utility of this core in developing new therapeutics.[10]
-
Organic Electronic Materials: The electron-deficient nature of the pyrazine ring, which can be further tuned by substitution, makes it an interesting component for organic semiconductors and other functional materials.[11]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Storage: Store in a refrigerator in a tightly sealed container to prevent degradation.[3]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic tool. Its value is derived from the electronically differentiated and orthogonally reactive C-F and C-I bonds. The electron-withdrawing nature of the pyrazine ring and the fluorine atom activates the C2 position for SNAr, while the C-I bond provides a reliable handle for a vast array of cross-coupling reactions. This predictable and controllable reactivity profile makes this compound an invaluable intermediate for drug discovery programs and materials science research, enabling the efficient construction of complex and functionally diverse molecules.
References
-
2-fluoro-3-iodopyridine (C5H3FIN) - PubChemLite. PubChem. Available at: [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available at: [Link]
-
Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. National Institutes of Health (NIH). Available at: [Link]
-
This compound (C4H2FIN2) - PubChemLite. PubChem. Available at: [Link]
-
6.2.2. Pyrazines. Science of Synthesis. Available at: [Link]
-
Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Available at: [Link]
-
The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate. Available at: [Link]
-
2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem. National Institutes of Health (NIH). Available at: [Link]
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
-
Probing halogen bonding interactions between heptafluoro- 2-iodopropane and three azabenzenes with Raman spectroscopy and density functional theory. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. ResearchGate. Available at: [Link]
- CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents. Google Patents.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
wedi'i haddasu 2- fluoro -3- iodopyridine - rhannu. Cymru. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 206278-26-4 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C4H2FIN2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"2-Fluoro-3-iodopyrazine" CAS number 206278-26-4
An In-Depth Technical Guide to 2-Fluoro-3-iodopyrazine: A Strategic Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 206278-26-4), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its strategic application in complex molecule synthesis, and the practical considerations for its use in a research environment.
Introduction: The Strategic Value of Fluorinated Pyrazines
The pyrazine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its incorporation often imparts desirable pharmacokinetic properties. The strategic introduction of a fluorine atom can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4]
This compound emerges as a particularly valuable reagent due to its orthogonal reactivity. It possesses two distinct reactive sites: a carbon-iodine (C-I) bond, which is highly susceptible to palladium-catalyzed cross-coupling, and a carbon-fluorine (C-F) bond, which is more prone to nucleophilic aromatic substitution (SNAr) under specific conditions. This differential reactivity allows for sequential, site-selective modifications, making it a powerful tool for building molecular libraries and performing late-stage functionalization in drug development programs.
Core Properties and Specifications
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 206278-26-4 | [5][6] |
| Molecular Formula | C₄H₂FIN₂ | [7][8][9] |
| Molecular Weight | 223.98 g/mol | [5][8] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| IUPAC Name | This compound | [5] |
| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [5][9] |
Synthesis and Reactivity Profile
While specific synthetic preparations for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from analogous procedures for similar halogenated heterocycles. A plausible and common route involves the directed ortho-metalation of a fluorinated precursor.
A likely synthetic pathway, analogous to the synthesis of 2-fluoro-3-iodopyridine, involves the deprotonation of 2-fluoropyrazine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C).[10] This generates a carbanion adjacent to the fluorine atom, which is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the target compound.[10]
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the distinct reactivity of its two halogen substituents.
-
C-I Bond: The carbon-iodine bond is longer and weaker than the C-F bond, making it the primary site for oxidative addition to a low-valent palladium catalyst. This makes it the ideal handle for a wide array of cross-coupling reactions.
-
C-F Bond: The carbon-fluorine bond is strong and polarized. While generally unreactive under typical cross-coupling conditions, the electron-withdrawing nature of the pyrazine ring activates the C-F bond towards nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.[11] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position towards SNAr.[11]
This difference allows chemists to selectively perform palladium-catalyzed reactions at the C-3 position while leaving the C-2 fluorine available for a subsequent nucleophilic substitution, or vice-versa.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
The C-I bond of this compound is an excellent substrate for three of the most powerful cross-coupling reactions in modern organic synthesis. The choice of reaction is dictated by the desired bond construction (C-C, C-alkyne, or C-N).
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for forming biaryl or vinyl-aryl bonds.[12][13] It involves the reaction of the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[14]
Causality in Protocol Design:
-
Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) stabilize the palladium center and facilitate the catalytic cycle.[15]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron reagent by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12][15]
Representative Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to functionalized alkynylpyrazines.[16][17] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[18][19]
Causality in Protocol Design:
-
Palladium Catalyst: Functions similarly to the Suzuki coupling, undergoing oxidative addition with the aryl iodide.
-
Copper(I) Co-catalyst: The crucial role of Cu(I) (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, a step that is much faster than the direct reaction of the alkyne with the palladium center.[19]
-
Base: An amine base (e.g., Et₃N, DIPEA) is used both to neutralize the HI generated and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[17]
Representative Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[20][21] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong, non-nucleophilic base.[22]
Causality in Protocol Design:
-
Catalyst System: This reaction is highly sensitive to the ligand. Modern Buchwald-Hartwig aminations often use specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that promote the challenging reductive elimination step to form the C-N bond.[20][23]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[23] Its role is to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle. The non-nucleophilic nature of the base is critical to prevent it from competing with the amine in the coupling reaction.
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[24]
Hazard and Precautionary Data
| Category | Information | Source(s) |
| Signal Word | Warning | [5] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage | Store in a refrigerator. Keep container tightly closed in a dry, cool, and well-ventilated place. | [5][24] |
Conclusion
This compound is more than just another chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined and orthogonal reactivity at the C-I and C-F positions provides a reliable platform for the controlled and sequential introduction of diverse functional groups. Its utility in the robust and scalable Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions makes it an indispensable building block for constructing the complex pyrazine-containing molecules that are central to many drug discovery and materials science programs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this versatile compound.
References
- This compound | 206278-26-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdD3UFlDBpstzyMC5agkD1Kxoe3tHTxLInY3dbLWpl4beIHb6B_ayigzUqeSGlNi0orAC-zMZzMLvINpVOFoHvyEQHObvwJ_CybIdu5BDQS2LKFoPpbDNhVX7w7tLEexFoVAehlZia3d549r33stgYJzzGnt7DsNB5wFa0aw1ziB4pvE6y323eHmpmkHOgq5TfyA==]
- 2-Fluoro-3-iodopyridine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXvPheVY6trIT1tdzaXO2VCJ80SGJ1i8GXtlP_uWjMaQlgvnH_V6PfMDlR6ImJmCTfoILFbSjJ0YTwc0SYMK2klRVQyDi686gveZjYwahp8RUAdAZBsbx3jvdsAj18XA2oTg==]
- 2-Fluoro-3-iodopyridine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZUOxpj-NUV78RUlun3YIyW2R29VzImbmxdBwK7tP1uPFFg89Nf8u1d8fGVizBHaK9eDQWNiSyjCeD2KN1dHSzjYKmtLkkcuUe1bYTqulDIVRNNADVcC8iQF92QPa3xfzGLplVJ1Ot3IP0shQTU_-TIeR8YiIf2sm7bPA]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2XVpL1jli0YgX3L6hkqVO2IzBXcfDkC51Z0AFiDXFvWr5Rq_yMYZ2DByCMqhBcUj7qw4_ji-VWFmYgeFNRW2r6n_tp4kPu0K0_HijL-gqOcsTLBH8m5WSj8arulGPu46sYcE]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBRLKEoNr84G550bjP-ojM7E-fgG541PCJFN1vCWeXO5DgFDpjq8OSzMI5cNLyDr50q43CuMP3ofbTNjw88whnMoK7d8BtUg2zWd2e7BRyB74DSNRwMzYoP_yCRnikKmKJlZxYVFHzZAWfQP9IRG07V9UvZkAGIzz8uzFngBFyFnz8Qv4fDi7IL9fJnqWhn8sfhMg5Uj5d-cMhikw72p4Kk0DOwk1ImN0hJAyTizGHnS1WQ4kGV1yhdEllivLALCXt4wHRNXLPLpfFuowV5wvkcx_zUg==]
- 206278-26-4 | this compound - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xl8TQ-gZsjYGL0xVWbL7kk7RWH2Vx7K5ZnwQlmLs_SGGrLwXYVjiOCbUsHGsmQckMV1ciatbk6CiIA4jhreDRtCywKPrw9IIwJFbaekW85lKg6lpmD33KQfd46ac3uo3HDE3vBZC2ZJoOgqunpg58_Tvn7BRpiyJ-Q==]
- This compound CAS#: 206278-26-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgahZTtLjbPLB0D-KzrCScMlFSsUacLOYutbQogUGD_Uecc72xNZ-I6_bGjp5lDc_Xfp9dmBjHlwLuG3hjdrMaq4INshjYrLCp4kVuBXItFI6gIi3RlP8kGKTaEilOLa70bwAVFRrkh_dMLiJ1Se03Qf3eOGgi5pzvbJBkpQdNYwg=]
- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5cbbveU5CpMWVPnyMycTyDyYaVrDbQEZHe6whFFQXehxvrvpS9Bqoc8GGk2SfoKJ3bA9ATlQ1Jc7pK96EFTiKA5Y48vYlkLCq59hqJxVcC9yAJgcYtK5O3WJZQmlDPUnQm3Nd9IqbIBIBCyoWCu6v5io6d1pdybM=]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpun0MS2A7LsUEsaIp-pi3xtUQuyjNbTP-CMoqMui23uRBT1hWX3JIyPwUKa7BoorEKH_V8N2LWzdQahpD1ydrSncDX6c9Td_3HAlsxRr1BfN-BZ_GfE42y_Za6kCfbjlQavDdoitB3lU4ZBqTHmGtuRyDzeO9kbNwhw==]
- 5-Chloro-3-fluoro-2-iodopyridine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBJS_coXSE8U-IUXvbcS92ClTZKFHYjc-1UzlLg_mItAKHNIgDaWHPBuWaXvNW0DGez9_ykX6CnOQ7Wk3SWr-a4pXPaNwIyKPNm88xsFNBB0ggvY5F8IHEFAZNXRgbmmtl1Wt3SBK1B5PUW0jDN6ahHFJAL_A2mY1W]
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfExOSvH8C8R7hzxuGfEvtURtltb-aPFMeM-8FcKh9dR7kQjKLBmZkDqjni9pcXiHy34kBZWD20dmH_BzobK9nWC0YGYQegHbC6upWF5PLx2aCKsZNVtQ1K4y2pcBnsuIJNYlZm4032Kj-yJKcQsMAUEYRwDWntIBe0dshjFxaYKnI1MaeoUuxYIgQt3wrfx24Xb7iiAJ9B8gnAMFe3QbcL-oYelMA5YQiMcIzI5q6vF5ofxGMfyXoyszD41zVgvPzGpW5R6b2kj50cqTDS9aGyZtDFPe7ki1dKjvTXXFk2PJEBMH8Jw0Knovqy4arvGIcmLgVWl_TitfNBA=]
- This compound (C4H2FIN2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN0AqPGWTwT4C7GWfgFt7IxClEBgsGwlK27gJ5-9TSI1wUeDWSnJA0PpA05abnmdQCbyz3CY_VnIS2bwGYCt7wkjmS5TznoF6_TsgH7QKJ_e4ygjmWJ8ZzfOcaW0AWBBWOoWyl6FwiC5WWNZaP]
- This compound | CAS 206278-26-4 - DempoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-i-EVB8GQ_5wOsUuxMEnvyM2H5UQA4GnM2RQyOZuHgNYmNr-IIO5JMrZvzXemRbbMqIzhgOtOH2o0PHW4lpViGIlxkdaPJh0FJomy5T0DjsMLDa8TbwQhD8ip62z0Tz31GhGGp3HMoPmsR4=]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc-VppruY_TvgLaU7m7Jk_iphB0VvUYor4lj4Eqc0Z5JK5wvE48nVa1Dap8G6ETEE4Hol9vJmqrKHKn6ntztlDx1X5nSQjN6MgKHG9d0FjLObtkfRGR7UtbWHoILrWD-4HV6Oej9xkbhDzt5Nxez_sklpphb0QZSlzikk6QR4aGB2hV46K0U1Gl_eKVzhv5mz30i5Dkdat_SuIBB0oTBB6xFxtrAwvA1k5gdHLG2IJGJtkJI6SJ92CybId4TlKtjBnYeVWTvCpC5M=]
- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkB1M12dqav6y7wbHC8cBY9mJL8E_kkOx1Cx_5QrJBTew7YSqpjwf0xq1XB1_g-ZNkY8dzCCluw-7T88yWsSK8d2uRqdvKQECjMMwb0lLkwkd7-AkfdseBE7ZtJOLrK-kkHw8E_rV57KhP0Q==]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO8RbPeSuPui87eOexW-vI45xXegNqXG2OWLjdc2GJYs8yD1nybtRpNbIDmpANBkQnNF2gn1pKjSdrJ1nCXdezNs1CH6dRnaHFVF3hgK7Z1wbL3VXWGWylGP-z2yGQjDTSxMitlAs6bfiMa_MyAebPiBxKHrlY2VyYLf0STNbwTuV2pAjRIIbR-A==]
- Sonogashira coupling - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqe2yxut7WSn4SSESlrhtAQi5vH-ONvRoBAgStOaBCgpu396DAqb0GcePDke9K8RxpRoCv3uXUYOl-2_xMRwFdC3FE6PYCevcuZ1yDvhmhlAXfVBsmqfgli2lXh46cGL6x9tnYBau8T7GLqGI=]
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYwyzPuD0UgBvnfrGCLhUqFweIki-FkLqd-HOknwXaOObYeAzrc4w2ldWDSsLjlLBS8dwfy5WqSMMtCwjHF4p_RWFKK1-KwVovZkqOkz94B3A3dyS4fJskLqMkbRDhcZnUh_3kRzmPbvTsvChKKLSwkjYAUaGgWUsj0MZVArHQAFG8brRC0s7X7nqDVbizpL4OxMAkE6H6AXBi8ulZQ==]
- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYV5Bob_F-PGy8S6XCfUnfimymNlQ_Krkw_5kw2QrESARi8m05AC57B-bGUff68ikAl1gCZ95PbLZUD2nYJS68BCGQqYtgGsmEkraNq4-ucUJgGaVyx7m57XKxrLFfmNQ4_Txn2iw_Zfhxx5gz25it9--XB_XjrgqCOix96nMiRb4YvjauV2Nl5G5UYQDmpyT4_S0Uq8Su9mVK3sI3f0A4p7KdKteKzpg53AsJier_SZg=]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfGrEouiDESQSzpIFbHbEhgWGbNd03_huXAXc6lFipgI1PTCCRFGOFVpn4N9fWPf4WXWJmSmg43PZ9teLDlpG9_C_TZvydyswx8UzK4Y6j7beG4eUxeMhNKC8twPrClappg==]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkzBl3sUMT6kaQZR6CMMBqqdGSB95T9eQhnwb7dHI0ZYrDPT019rh9fyLaA4Jp1no6BASNbPpge8TbGI14NMQPGFNNQ40sVrZdgAIMFsDE2Bvg2PVPO_r0Bl3vhhyqxT0STkvP]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo94oomYCw2muonTs3oEz_GniewOWuKi_Lal_4CvnHaoGPc9IwbCkUFjiS4jmwwCWgECySC6817D4czJr4OVLNlkMM1U7_VSfkCMyqf-px81QgnipHAlm8Phajp63HFS0jjlWKsaBXOiQkoT2pErbuFcD_D3XHYveoe4oV]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbWvhD989QalPhcR8ixonZA-KMMI_a6WZqOWmIYFNKW4fxSVlBP6NRuw8R-LdW1T3C9CgSWnTQDqWm3qZ1yE50g3_GlIx_hMKMNK1HcXGhCcTIG2iMVIlggvYHO5oTyFis3ViwNg==]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRplHckWdHznLC5hBuz4xYiclfYmpmet_afbt64_B1k0s71lqXAfwoCEImf9E4dZ-l0wdIevtqUeKa6EJp1KsZV2QQOD7zD7WDk6N1MCJVKFCR60LewV-F2fZrU7Q0_O37UoDdL-6Yy2Zk7TIuEb1hMuMgbOjhEQuVCMgGxgCU]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6W_lcI1t1DTCoJklzZMgzd7cuKwwOiimVdcxKuRDICRZGJAPpu2T_tk8neBp4dbYxqmFTjXxkMkC8-jCSB6HREgl5IJXgvt6qpMJEgAmeulafuJUoVqUEoLEfWr3LTgpE4cer-y9l04KdIhHZ3MXcjb-PN7kdyDPaisvJB1YOBVzrHdehsOlrWAVXmrLpL-Uns100aDFlpPDznx4zXs4XmFsxrcb83vb3HINZNerJtmIg6_0rJd_buazI9f98fK-ZTTK7bwTQFD6QOx3d9kQUl9Sc6Xqr_q5Q0j1218Rw4N-0]
- Suzuki cross-coupling reaction - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2RDMi4nfByloe0cuMOgWUF9H7GXnB6gz_Adtl02aEESDfhF0e7HyAYj0hyKUgFz-djH0JR6dG1MMy0JKI30f5kGXNPvYl8hXZv41Bza-M1T1DaA6A3Z7zLxSBmuOIAY9Zv6zmew==]
- Application of Fluorine - in Drug Discovery - PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXltcXvHWCV2owRQhncwAImDHNjiAC93Jp2S6m6775KGbSx8lZZEFt2T0lFksPewKIwZjUeLrqb8wK-2UohRuvGHx59A2WVPQNHqSsCDYp_INWiDISEccWC3GofFLZfCUcxBJayEhBNx4gUyI=]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOmc1Bp_USA69GjX1HdfD4g9Ll3Ubp51JukzL5Zfi5SaWS7a9TdiKsDumW3yXTA1wShokqv9yd5GhUaC-4tq58yXSM6nQOLydQMX9xWRKceogKqAcL5J37GJMMXGlmR0BcwMA0pGwwp4fGt21GxP80KoYhs41dajaadMstpPViTPtwPG8EUwIcdONM6WZGAzYqx12zNID1y5fNRqxVw_MwunzeOJT2qP0AiXw4kxhfXA2HGYJTQEUUPi6]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGAPqv7djHUtWjhOJfq-8Fi1iwxCVQiP_-IodJ6aWh7mbBByJySE6naXo-dZsv_8g_eU64066JGnbeDG07lGQCznIJvM9LL9cGXDRF5PPIbCxS0nkMgccvqgizaBIGiORY]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnvrMZk2IQ77rAKatulp8Pyr-Mq8s432nf1PCSNi8M1v-cmue4IuUB5FRM3fwPgiak6PwzSwaJ5hUowSe19bR_1BchPdBz_vFc9s5myIpFf__M6jW76V-PUCgYuNZ9puH7g9nswGS1BEHvQ==]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqCpcExXrtHdhEM3pdQ8aWSHq5ABL3gjXv6BGAmAqnTmUiBNiJnpEGhPJxnbZblaS12JoH0wxKW-6Nj6_w_dr6ameqm4j8lnNWLT5xdSEYFOD2YD7_96OHoH3boB8bXztPw==]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 206278-26-4 [sigmaaldrich.com]
- 6. This compound CAS#: 206278-26-4 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. PubChemLite - this compound (C4H2FIN2) [pubchemlite.lcsb.uni.lu]
- 10. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fishersci.com [fishersci.com]
"2-Fluoro-3-iodopyrazine" molecular weight and formula
An In-depth Technical Guide to 2-Fluoro-3-iodopyrazine for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique electronic properties and steric arrangement, conferred by the fluorine and iodine substituents on the pyrazine ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its fundamental molecular properties, synthesis, and applications, with a focus on its utility for researchers and scientists in drug development.
Core Molecular Properties
The foundational characteristics of this compound are summarized in the table below. These properties are critical for its use in chemical synthesis and for understanding its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C4H2FIN2 | |
| Molecular Weight | 223.98 g/mol | [1] |
| CAS Number | 206278-26-4 | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | Refrigerator | [1] |
InChI Code: 1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H[1]
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N[1]
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoropyrazine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) dropwise while maintaining the temperature. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete deprotonation.
-
Iodination: Slowly add a solution of iodine (I2) in THF to the reaction mixture at -78°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a versatile reagent in the synthesis of pharmaceutical compounds. The presence of both a fluorine and an iodine atom allows for selective functionalization through various cross-coupling reactions.
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring.
-
Fluorine in Medicinal Chemistry: The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug molecule. Its incorporation into a lead compound is a common strategy in drug design.
Logical Relationship in Drug Design
Caption: The dual role of substituents in this compound in drug design.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
References
Sources
Spectroscopic Data of 2-Fluoro-3-iodopyrazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-iodopyrazine (CAS No. 206278-26-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important heterocyclic compound. The guide emphasizes the causality behind experimental choices and provides a framework for the interpretation of the spectroscopic data, grounded in established scientific principles.
Introduction
This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry and materials science. The presence of both a fluorine and an iodine atom on the pyrazine ring imparts unique reactivity and electronic properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide presents a detailed analysis of its expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following sections detail the predicted chemical shifts and coupling constants, based on the analysis of structurally similar compounds.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR spectra for this compound is outlined below. The choice of solvent and instrument parameters is critical for obtaining optimal resolution and signal-to-noise.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, and CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.
-
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~8.2-8.4 | d | ³J(H-H) = ~2-3 Hz |
| H-6 | ~8.0-8.2 | d | ³J(H-H) = ~2-3 Hz |
Rationale: The electron-withdrawing nature of the nitrogen atoms, the fluorine, and the iodine will deshield the protons, shifting them downfield into the aromatic region. The two protons will appear as doublets due to coupling to each other.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms in the pyrazine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-2 | ~155-160 | d | ¹J(C-F) = ~240-260 Hz |
| C-3 | ~90-95 | d | ²J(C-F) = ~20-30 Hz |
| C-5 | ~145-150 | s | - |
| C-6 | ~140-145 | d | ⁴J(C-F) = ~3-5 Hz |
Rationale: The carbon directly attached to the highly electronegative fluorine (C-2) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The carbon bearing the iodine (C-3) will be shifted upfield due to the heavy atom effect of iodine and will also show a smaller two-bond coupling to fluorine. The other two carbons will be in the typical aromatic region for pyrazines.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[1]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-2 | ~ -70 to -90 | s |
Rationale: The chemical shift of fluorine is highly sensitive to its electronic environment.[2][3] For a fluorine atom attached to an electron-deficient pyrazine ring, a chemical shift in this range relative to a standard like CFCl₃ is expected. The signal is anticipated to be a singlet, assuming no significant long-range coupling to the protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine ring and the C-F and C-I bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Weak |
| 1600-1450 | C=C and C=N stretching (ring) | Medium-Strong |
| 1250-1100 | C-F stretching | Strong |
| ~1100-1000 | In-plane C-H bending | Medium |
| < 800 | Out-of-plane C-H bending | Medium-Strong |
| < 600 | C-I stretching | Medium |
Rationale: The aromatic C-H stretches appear above 3000 cm⁻¹. The pyrazine ring vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretch is typically a strong and prominent band in the 1250-1100 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
The mass spectrum of this compound will provide clear evidence of its molecular formula.
| m/z | Interpretation |
| 224 | Molecular ion [M]⁺ |
| 197 | [M - HCN]⁺ |
| 127 | [I]⁺ |
| 97 | [M - I]⁺ |
Rationale: The molecular weight of this compound (C₄H₂FIN₂) is 223.97 g/mol . The molecular ion peak is therefore expected at m/z 224. Common fragmentation pathways for pyrazines include the loss of HCN. The weak C-I bond will likely lead to fragmentation, resulting in a prominent peak for the iodine cation at m/z 127 and a fragment corresponding to the loss of iodine from the molecular ion at m/z 97.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The presented data, based on the analysis of analogous compounds and fundamental spectroscopic principles, serves as a valuable resource for the identification and characterization of this important heterocyclic compound in a research and development setting. The experimental protocols and workflows described herein offer a standardized approach to obtaining high-quality spectroscopic data.
References
-
Ohta, A., et al. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(10), 2011-2023. [Link]
-
SpectraBase. (n.d.). 2-FLUORO-3-IODOPYRIDINE. [Link]
- Bradford, G., et al. (1966). The synthesis and some chemical and spectroscopic properties of imidazo[1,2-a]pyrazine. Journal of the Chemical Society C: Organic, 437-441.
- Rutner, H., & Parnell, P. A. (1966). Ring transformations in reactions of heterocyclic halogeno compounds—I: Synthesis and nucleophilic displacement reactions of fluoropyrazine and 2-fluoroquinoxaline. Tetrahedron, 22(10), 3249-3255.
- Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Heterocycles. 167. Telesubstitution and other transformations of imidazo[1,2-a]- and s-triazolo[4,3-a]pyrazines. Journal of the Chemical Society, 6681-6688.
- Lan, R., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 69(18), 6178-6181.
- Knochel, P., et al. (2011). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds.
- Sato, N. (2011). Pyrazines (Update 2011). In Science of Synthesis (Vol. 16, pp. 789-950). Georg Thieme Verlag.
- Mosrin, M., & Knochel, P. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Chemistry – A European Journal, 15(46), 12684-12697.
-
Royal Society of Chemistry. (2015). Supporting Information for: Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Phenylhydrazines with Terminal Alkynes. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
SpectraBase. (n.d.). 2-Fluoropyrazine. [Link]
-
PubChem. (n.d.). Iodopyrazine. [Link]
- Google Patents. (2003). WO2003091226A1 - Triazole derivatives as tachykinin receptor antagonists.
- Laali, K. K., & Larin, A. A. (2015). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 1098, 22-31.
-
SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- Comins, D. L., & O'Connor, S. (1987). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 87(5), 953-982.
- Jee, R. D., et al. (2016). Application of (19) F time-domain NMR to measure content in fluorine-containing drug products. Magnetic Resonance in Chemistry, 54(6), 531-538.
- Lichtenecker, R. J., et al. (2022). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Isab, A. A., & Duer, M. J. (2011). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 321-361.
- Pees, A., et al. (2019). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes.
- Scott, L. G., & Hennig, M. (2008). Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. ChemBioChem, 9(12), 1934-1937.
-
Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Pandey, M. K., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. The Journal of Physical Chemistry B, 127(26), 5858-5868.
Sources
Introduction: The Strategic Value of Functionalized Pyrazines
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodopyrazine
The pyrazine heterocycle is a foundational scaffold in medicinal chemistry and drug discovery, present in numerous therapeutic agents and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in modern drug design. Among the vast library of pyrazine derivatives, this compound stands out as a particularly valuable building block. The vicinal arrangement of a fluorine atom and an iodine atom offers orthogonal reactivity; the iodine serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.
This guide provides a comprehensive technical overview of the primary synthetic route to this compound, starting from the commercially available precursor, 2-fluoropyrazine. We will delve into the mechanistic underpinnings of the key transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Chapter 1: Synthetic Strategy and Mechanistic Rationale
The Challenge of Pyrazine Electrophilic Substitution
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr), a common method for functionalizing aromatic systems. Direct halogenation of the parent pyrazine molecule is generally not feasible without harsh conditions or the presence of strong activating groups on the ring.
Therefore, a successful synthesis of this compound necessitates a strategy that can overcome this low reactivity. The most direct and efficient approach involves the electrophilic iodination of a pre-existing 2-fluoropyrazine substrate.
The Chosen Pathway: Direct Iodination of 2-Fluoropyrazine
Our synthetic strategy hinges on the direct iodination of 2-fluoropyrazine. The fluorine atom, while being an electron-withdrawing group and thus deactivating, acts as an ortho, para-director in electrophilic aromatic substitution. In the context of 2-fluoropyrazine, the C3 position is ortho to the fluorine atom, making it the most electronically favorable site for electrophilic attack, despite the overall deactivation of the ring.
To achieve this transformation, a potent electrophilic iodine source is required. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose. It is a solid, easy-to-handle source of electrophilic iodine ("I⁺"). To further enhance its electrophilicity and overcome the deactivated nature of the pyrazine ring, NIS is often activated by a strong acid, such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄). The acid protonates the succinimide nitrogen, making the iodine atom significantly more electrophilic.
Visualizing the Synthetic Pathway & Mechanism
To clarify the strategic approach, the overall synthetic pathway and its underlying mechanism are illustrated below.
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The strong acid catalyst activates the NIS reagent, generating a highly potent iodinating species which is then attacked by the electron-rich C3 position of the 2-fluoropyrazine ring.
Chapter 2: Detailed Experimental Protocol
This protocol describes the iodination of 2-fluoropyrazine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Purity | Supplier |
| 2-Fluoropyrazine | 98.07 | 1.0 g (10.2 mmol) | 1.0 | 97% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | 224.98 | 2.52 g (11.2 mmol) | 1.1 | 98% | Acros Organics |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~0.5 mL | Catalytic | 98% | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous | J.T. Baker |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | - | - |
| Brine | - | - | - | Saturated | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyrazine (1.0 g, 10.2 mmol) and anhydrous dichloromethane (50 mL). Stir the solution until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Addition of Reagents: While stirring at 0°C, add N-Iodosuccinimide (2.52 g, 11.2 mmol) to the solution in one portion. Following the NIS addition, slowly add concentrated sulfuric acid (~0.5 mL) dropwise via a syringe.
-
Causality Note: The acid acts as a catalyst to activate the NIS, generating a more powerful electrophilic iodinating species necessary to react with the electron-deficient pyrazine ring.
-
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (~20 mL) to neutralize any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (~20 mL), water (~20 mL), and finally, brine (~20 mL).
-
Trustworthiness Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst, preventing potential degradation of the product during concentration.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically a brown solid or oil. Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a white to off-white solid.
Chapter 3: Alternative Synthetic Approaches
While direct iodination is the most straightforward method, an alternative strategy exists that leverages the principles of directed ortho-metalation (DoM). This powerful technique allows for regioselective functionalization adjacent to a directing metalation group (DMG).
Directed ortho-Lithiation Pathway
In this approach, the fluorine atom of 2-fluoropyrazine can act as a weak directing group. Treatment with a strong, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) can selectively deprotonate the C3 position. The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom with high regioselectivity.
-
Causality Insight: This method is powerful because the regioselectivity is controlled by the kinetic acidity of the C-H bond adjacent to the directing group, rather than the electronic effects governing electrophilic substitution. However, it requires strictly anhydrous conditions and careful temperature control due to the high reactivity of the organolithium species.
Conclusion
The synthesis of this compound is most reliably achieved through the direct electrophilic iodination of 2-fluoropyrazine. This method, utilizing N-Iodosuccinimide activated by a catalytic amount of strong acid, provides a scalable and high-yielding route to this valuable synthetic intermediate. The protocol is robust and relies on well-established principles of electrophilic aromatic substitution on electron-deficient heterocycles. Understanding the mechanistic rationale behind the choice of reagents and conditions is paramount for troubleshooting and optimization. The alternative directed ortho-metalation route, while more technically demanding, offers a complementary strategy for achieving the target molecule with excellent regiocontrol. This guide provides the necessary framework for researchers and drug development professionals to confidently synthesize and utilize this compound in their programs.
References
-
Laka, A., et al. (2015). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. ResearchGate. Available at: [Link]
-
Tour, J. M., et al. (1998). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]
-
Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. Available at: [Link]
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimides/BF3-H2O, Efficient Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society. Available at: [Link]
-
Ogilvie, R. J., & Butler, R. N. (1971). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Clayden, J., et al. (2019). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. ResearchGate. Available at: [Link]
- Google Patents. (2013). Preparation method of 2-fluoro-3-iodoaniline. CN103242173A.
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]
-
Oluwafemi, A. D., et al. (2019). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Li, X. (2003). Directed (ortho) Metallation. University of Wisconsin. Available at: [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
-
Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Wuts, P. G. M., & Wipf, P. (2011). Bis(pyridine)iodonium(I) tetrafluoroborate. Organic Syntheses. Available at: [Link]
-
Arulprakash, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
2-Fluoro-3-iodopyrazine: A Strategic Guide to Solubility for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of synthetic chemistry and drug discovery, halogenated heterocycles represent a cornerstone class of building blocks. Among these, 2-Fluoro-3-iodopyrazine emerges as a reagent of significant interest due to the orthogonal reactivity of its two distinct halogen atoms, enabling sequential and site-selective cross-coupling reactions. However, the theoretical elegance of a synthetic route can only be realized through practical execution, which hinges on a fundamental parameter: solubility. The ability to create a homogeneous solution is the first critical step for predictable reaction kinetics, simplified workup, and successful purification.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple catalog of data. It aims to provide a deeper, mechanistic understanding of the solubility profile of this compound. We will dissect the physicochemical properties of the molecule to predict its behavior and provide robust, validated protocols for you to determine precise solubility in your own laboratory settings. This document is designed to empower you with the practical insights needed to confidently select solvent systems, optimize reaction conditions, and accelerate your research endeavors.
Understanding the Molecule: Physicochemical Properties Dictating Solubility
The solubility of a solid compound is a thermodynamic equilibrium between the energy of its crystal lattice and the energy of solvation. For this compound, its unique structure—a diazine ring substituted with a highly electronegative fluorine and a large, polarizable iodine—creates a nuanced profile of intermolecular forces.
| Physicochemical Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₄H₂FIN₂ | Indicates a small, heterocyclic aromatic structure. |
| Molecular Weight | 223.97 g/mol | A relatively low molecular weight for a di-halogenated heterocycle. |
| Physical Form | Solid | The energy required to break the crystal lattice must be overcome by solvent-solute interactions. |
| Polarity | Polar Aprotic | The molecule possesses a significant dipole moment due to the electronegativity difference between the halogens, nitrogen, and carbon atoms. It lacks acidic protons for hydrogen bonding. |
| Key Structural Features | Pyrazine Ring, C-F bond, C-I bond | The aromatic ring can participate in π-stacking. The C-F bond is a poor hydrogen bond acceptor, while the nitrogen atoms are weak Lewis bases. The C-I bond is polarizable and can engage in halogen bonding. |
The key takeaway is that this compound is a polar molecule. Based on the principle of "like dissolves like," it is logical to predict that it will exhibit greater solubility in polar solvents than in non-polar hydrocarbon solvents.[1][2]
Predicted Solubility Profile in Common Organic Solvents
While extensive quantitative data for this specific compound is not widely published, we can construct a reliable qualitative profile based on its structure and established chemical principles. This table serves as a strategic starting point for solvent screening.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale: The "Why" Behind the Behavior |
| Non-Polar | Hexanes, Heptane | Insoluble / Sparingly Soluble | The weak van der Waals forces offered by aliphatic hydrocarbons are insufficient to overcome the intermolecular forces within the polar crystal lattice of the solute. |
| Toluene, Xylenes | Slightly to Moderately Soluble | While still primarily non-polar, the aromatic nature of toluene allows for potential π-π stacking interactions with the pyrazine ring, offering a more favorable solvation environment than alkanes. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble to Very Soluble | DCM's large dipole moment effectively solvates the polar regions of the molecule. It is an excellent first choice for reactions at or below room temperature. |
| Diethyl Ether | Moderately Soluble | Less polar than DCM, but still a viable solvent. Its high volatility can be a limitation for reactions requiring elevated temperatures. | |
| Tetrahydrofuran (THF) | Very Soluble | THF's polarity and its cyclic ether structure provide excellent solvating power for a wide range of polar organic molecules. | |
| Acetonitrile (MeCN) | Very Soluble | The very high polarity of acetonitrile makes it an excellent solvent for dissolving polar compounds. It is also a common co-solvent for analytical techniques like HPLC. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar, high-boiling-point solvents are often used when other solvents fail. They will readily dissolve this compound and are suitable for reactions requiring high temperatures. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | While polar, the strong hydrogen-bonding network of alcohols is somewhat disrupted by the solute. Solubility is expected to be lower than in polar aprotic solvents of similar polarity. These are often used as solvents for recrystallization. |
A Self-Validating Protocol for Quantitative Solubility Determination
Predictions are invaluable, but empirical data is definitive. The following protocol provides a robust and reliable method for determining the solubility of this compound in any solvent of interest. This workflow is designed to ensure equilibrium is reached and that only the dissolved solid is measured.
Core Experimental Workflow
This workflow outlines the critical steps from sample preparation to final analysis.
Caption: A validated workflow for the experimental determination of solubility.
Step-by-Step Methodology
Objective: To determine the concentration (e.g., in mg/mL or mol/L) of a saturated solution of this compound at a specified temperature.
Materials:
-
This compound (purity ≥97%)
-
HPLC-grade organic solvents
-
Analytical balance (4 decimal places)
-
Thermostatically controlled shaker/incubator
-
Calibrated pipettes
-
2 mL glass vials with screw caps
-
0.22 µm PTFE syringe filters
-
HPLC or NMR instrument for quantitative analysis
Procedure:
-
Preparation: Add an amount of this compound to a 2 mL vial sufficient to ensure a visible excess of solid will remain after equilibration (e.g., 20-30 mg).
-
Solvation: Accurately pipette a known volume (e.g., 1.00 mL) of the chosen solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.[2]
-
Settling: Remove the vial from the shaker and place it in a static holder at the same constant temperature for at least 3 hours. This allows undissolved solid to settle, preventing premature clogging of the filter.
-
Sampling & Filtration:
-
Carefully draw an aliquot (e.g., 0.5 mL) of the clear supernatant. Avoid disturbing the solid at the bottom.
-
Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is non-negotiable as it removes microscopic particulates that would otherwise inflate the measured solubility.
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration. Use this to create a multi-point calibration curve via HPLC.
-
Accurately dilute the filtered saturated solution to fall within the linear range of your calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine its concentration.
-
Apply the dilution factor to calculate the concentration of the original saturated solution.
-
Safety and Handling Imperatives
Working with halogenated intermediates requires adherence to strict safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[3][4][5]
-
Engineering Controls: Handle the solid and its solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator, as recommended by suppliers.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (General Protocol). [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. (General Protocol). [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (General Principles). [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (General Principles and Methods). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (General Protocol). [Link]
-
2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai - Manas Petro Chem. (Related Compound Data). [Link]
-
2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570. PubChem, NIH. (Related Compound Data). [Link]
-
2-fluoro-3-iodopyridine (C5H3FIN). PubChemLite. (Related Compound Data). [Link]
Sources
"2-Fluoro-3-iodopyrazine" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and substitution pattern make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of both a fluorine and an iodine atom on the pyrazine ring provides distinct reactive handles for various cross-coupling reactions and other chemical transformations. However, the inherent reactivity of such a molecule also necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling, thereby guaranteeing the reliability and reproducibility of experimental outcomes.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. As a senior application scientist, the following sections synthesize critical data from safety data sheets (SDS) and the broader chemical literature on related compounds to offer field-proven insights and protocols. The causality behind each recommendation is explained to provide a self-validating framework for safe and effective handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source |
| Chemical Formula | C₄H₂FIN₂ | [1] |
| Molecular Weight | 223.97 g/mol | [1] |
| Appearance | Not explicitly stated for this compound, but related compounds are typically solids. | [2][3] |
| CAS Number | 206278-26-4 | [1][4] |
Core Stability Profile
This compound is generally considered stable under recommended storage conditions[5]. However, its stability is contingent upon the careful control of several environmental factors. The molecule's structure, featuring a pyrazine ring substituted with a highly electronegative fluorine atom and a relatively labile iodine atom, dictates its susceptibility to degradation.
Caption: Key environmental factors influencing the stability of this compound.
In-depth Analysis of Stability Factors
Temperature
Elevated temperatures, flames, and sparks are critical conditions to avoid[5]. Thermal energy can induce the decomposition of this compound, leading to the release of hazardous and corrosive gases.
-
Causality: The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) and other bonds within the molecule. Increased thermal energy can lead to homolytic cleavage of the C-I bond, initiating radical chain reactions. Furthermore, high temperatures can cause the breakdown of the pyrazine ring itself.
-
Decomposition Products: Thermal decomposition can liberate toxic vapors and gases, including hydrogen fluoride, carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide[5][6].
-
Recommendation: Store in a cool environment. Refrigeration at 4°C is explicitly recommended by some suppliers[5]. Avoid proximity to heat sources in the laboratory.
Light
While not universally stated for this compound itself, related iodo-substituted aromatic compounds are often light-sensitive[7]. The C-I bond is susceptible to cleavage upon absorption of UV light.
-
Causality: The energy from photons, particularly in the UV range, can be sufficient to break the C-I bond, leading to the formation of radicals and subsequent degradation of the material. This can result in discoloration of the compound and the formation of impurities.
-
Recommendation: It is best practice to store this compound protected from light. Use amber glass vials or store containers in a dark place, such as a cabinet or a box.
Moisture and Humidity
Exposure to moisture and humidity, especially over prolonged periods, should be avoided[5]. Some related heterocyclic compounds are described as hygroscopic[8].
-
Causality: Although the pyrazine ring is relatively electron-deficient, the presence of water could potentially lead to slow hydrolysis over time, especially in the presence of acidic or basic impurities. More importantly, absorbed moisture can act as a medium for reactions with other atmospheric components or impurities.
-
Recommendation: Store in a tightly sealed container to prevent moisture ingress. For long-term storage, using a desiccator or storing under a dry, inert atmosphere (e.g., nitrogen or argon) is highly advisable[8].
Chemical Reactivity and Incompatibilities
Understanding the chemical incompatibilities of this compound is paramount to preventing dangerous reactions and ensuring the compound's purity.
Caption: Major chemical classes incompatible with this compound.
-
Strong Oxidizing Agents: These are incompatible with this compound[5][6].
-
Causality: Oxidizing agents can react vigorously with the electron-rich pyrazine ring or the iodide substituent, potentially leading to an uncontrolled exothermic reaction or degradation of the molecule.
-
-
Strong Acids and Bases: These materials are also listed as incompatible[5][7].
-
Causality: The nitrogen atoms in the pyrazine ring are basic and can be protonated by strong acids. This can alter the reactivity and stability of the compound. Strong bases can promote nucleophilic substitution reactions or other degradation pathways.
-
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various conditions.
-
Reductive Dehalogenation (Deiodination): The C-I bond is the most likely point of initial degradation. This can occur via photolysis (light-induced) or reaction with reducing agents, leading to the formation of 2-fluoropyrazine.
-
Hydrolysis: In the presence of water, particularly under non-neutral pH, the iodine atom could be displaced by a hydroxyl group to form 2-fluoro-3-hydroxypyrazine.
-
Nucleophilic Aromatic Substitution: Strong nucleophiles (such as those present in strong bases) could potentially displace either the fluorine or the iodine atom, although the iodine is a better leaving group and thus more susceptible to substitution.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential for maintaining the quality and safety of this compound.
Storage Condition Summary
| Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | Cool (Room Temperature, away from heat) | Refrigerated (4°C)[5] |
| Atmosphere | Tightly sealed container[5][9] | Under dry, inert gas (Argon or Nitrogen)[8] |
| Light | Protected from direct light (Amber vial) | Stored in the dark (in a cabinet or box)[7] |
| Container | Tightly sealed, properly labeled glass vial | Tightly sealed, properly labeled amber glass vial with a secure cap (e.g., PTFE-lined) |
| Location | Well-ventilated chemical storage area[5][9] | Locked and secured storage in a cool, dry, well-ventilated area[8][9] |
Safe Handling Workflow
All handling operations should be performed with appropriate personal protective equipment (PPE), including safety goggles, a face shield, protective gloves, and a lab coat[5].
Caption: A recommended workflow for the safe handling of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a specific batch of this compound, researchers can perform forced degradation and long-term stability studies.
Protocol 1: Forced Degradation (Stress Testing)
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.
-
Preparation: Prepare several accurately weighed samples of this compound in individual vials. Prepare a control sample stored under ideal conditions (refrigerated, dark, inert atmosphere).
-
Stress Conditions (ICH Q1A):
-
Acidic: Add a solution of 0.1 M HCl. Heat gently (e.g., 40-60°C) for a set period (e.g., 24, 48 hours).
-
Basic: Add a solution of 0.1 M NaOH. Heat gently as above.
-
Oxidative: Add a solution of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store a solid sample in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic: Expose a solid sample to a light source with controlled UV and visible output (e.g., in a photostability chamber).
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration. Analyze the control and all stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Identify degradation products using MS if possible.
Protocol 2: Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
-
Sample Preparation: Place a sufficient quantity of the compound in a container that simulates the intended long-term storage (e.g., amber glass vial, sealed under nitrogen).
-
Storage: Store the sample under the recommended long-term conditions (e.g., 4°C ± 2°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, remove an aliquot of the sample and analyze it for purity and the presence of any degradation products using a validated stability-indicating method (e.g., HPLC).
-
Evaluation: Assess the purity of the compound at each time point. A significant decrease in purity or the growth of a specific impurity peak over time indicates instability under the tested storage conditions.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to high temperatures, light, moisture, and chemically incompatible substances such as strong acids, bases, and oxidizing agents. By adhering to the storage protocols outlined in this guide—specifically, refrigeration in a tightly sealed, light-protected container, ideally under an inert atmosphere—researchers can ensure the compound's integrity and the validity of their scientific work. The provided experimental protocols offer a framework for users to conduct their own stability assessments, which is a critical component of quality control in research and drug development.
References
-
Pipzine Chemicals. 2-Chloro-3-fluoro-4-iodopyridine. [Link]
-
Bayville Chemical Supply Company Inc. Safety Data Sheet for Pyrazine. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Fluoro-3-iodopyridine 97 113975-22-7 [sigmaaldrich.com]
- 3. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. This compound | 206278-26-4 [amp.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.website-editor.net [cdn.website-editor.net]
- 9. fishersci.com [fishersci.com]
Reactivity of the C-I bond in "2-Fluoro-3-iodopyrazine"
An In-depth Technical Guide to the Reactivity of the C-I Bond in 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on an electron-deficient pyrazine core, offers a versatile platform for selective functionalization. The significant difference in the reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds allows for orthogonal chemical transformations, making it a highly valuable intermediate in the synthesis of complex molecular architectures.[1] This guide provides a comprehensive technical overview of the reactivity centered on the C-I bond, exploring its behavior in key transformations, the mechanistic principles governing its selectivity, and field-proven protocols for its application.
Introduction: The Strategic Value of this compound
The pyrazine ring system is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[2] The introduction of halogen substituents further enhances its utility. In this compound, the substituents serve distinct roles:
-
Fluorine (at C2): The highly electronegative fluorine atom strongly polarizes the C-F bond and activates the ring for Nucleophilic Aromatic Substitution (SNAr).[3] Its incorporation is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[4][5]
-
Iodine (at C3): The C-I bond is significantly weaker and more polarizable than the C-F bond.[6] This characteristic makes it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions and for metal-halogen exchange, transformations that are less favorable at the stronger C-F bond.
This dichotomy in reactivity is the cornerstone of the molecule's synthetic utility, enabling chemists to selectively address the C3 position while preserving the C2-fluorine for potential subsequent modifications.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-I Functionalization
The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. The initial and rate-determining step in these catalytic cycles, the oxidative addition of the aryl halide to a Pd(0) complex, occurs preferentially at the weaker C-I bond.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl or aryl-vinyl C-C bonds.[8][9] The reaction pairs the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species, selectively breaking the C-I bond to form a Pd(II) intermediate. A base is required to activate the organoboron reagent, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
The Electronic Effects of Fluorine on the Pyrazine Ring: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its π-deficient nature, arising from the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions, defines its fundamental chemical character. When this already electron-poor system is substituted with fluorine—the most electronegative element—a unique and powerful modulation of its electronic properties occurs.[1][2] This strategic incorporation of fluorine is a cornerstone of modern drug design, enabling chemists to fine-tune a molecule's physicochemical properties to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[3][4][5]
This guide provides an in-depth exploration of the electronic effects of fluorine on the pyrazine ring. We will dissect the fundamental principles governing these interactions, examine their consequences on reactivity and key drug-like properties, and provide actionable experimental and computational protocols for researchers in the field.
The Duality of Fluorine's Electronic Influence
Fluorine's influence on an aromatic system like pyrazine is a classic example of the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect.[6]
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[7] In the pyrazine ring, this effect is additive to the inherent electron-withdrawing nature of the ring nitrogens, leading to a significant polarization of the C-F bond and a reduction in electron density across the entire ring system. This -I effect is the dominant electronic characteristic of fluorine.
-
Resonance Effect (+R or +M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated into the aromatic π-system.[8][9] This donation, known as a positive resonance or mesomeric effect, partially counteracts the inductive withdrawal. However, due to the poor energy match between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its inductive pull.[8]
The net result is that fluorine acts as a strong electron-withdrawing group overall, profoundly impacting the pyrazine ring's properties.
Caption: Dueling electronic effects of fluorine.
Impact on Physicochemical Properties
The profound electron withdrawal caused by fluorine substitution directly modulates key physicochemical properties critical for drug development.
Basicity (pKa)
The most dramatic effect is a significant reduction in the basicity of the pyrazine ring nitrogens. The strong -I effect of fluorine pulls electron density away from the nitrogen atoms, making their lone pairs less available for protonation. This is reflected in a markedly lower pKa value. For example, the predicted pKa of 2-fluoropyrazine is approximately -1.27, substantially lower than that of unsubstituted pyrazine (pKa ≈ 0.6).[10] This modulation is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and target binding.[2]
| Compound | pKa (approximate) | Rationale for Change |
| Pyrazine | 0.6 | Baseline basicity of the diazine core. |
| 2-Fluoropyrazine | -1.27 (Predicted)[10] | Strong -I effect of fluorine withdraws electron density from the ring nitrogens, destabilizing the conjugate acid. |
Lipophilicity
Fluorine's impact on lipophilicity (logP) is nuanced. While highly fluorinated alkyl groups (like -CF₃) are strongly lipophilic, a single fluorine atom on an aromatic ring often increases lipophilicity more modestly.[4][11] This is because the increased polarity of the C-F bond is offset by the disruption of solvation shells and other complex factors. Strategically placed fluorine atoms can thus be used to optimize a drug's passage through lipid membranes.[2]
Consequences for Chemical Reactivity
The electron-deficient nature of the fluoropyrazine ring dictates its reactivity, most notably enhancing its susceptibility to nucleophilic attack while diminishing its reactivity towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
Fluoropyrazines are highly reactive towards nucleophilic aromatic substitution (SNAr).[12] This is a defining characteristic and a powerful tool in synthesis. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.[13]
Caption: Mechanism of SNAr on a fluoropyrazine.
Fluorine's role here is counterintuitive but critical. While fluoride is a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[13] Fluorine's intense inductive electron withdrawal powerfully stabilizes the negative charge of this intermediate, lowering the activation energy and accelerating the reaction.[13][14] This makes fluoropyrazines exceptionally useful synthons, reacting readily with a variety of nucleophiles like amines, alkoxides, and thiols to build molecular complexity.[12] Kinetic studies show that fluoropyrazine reacts with sodium hydroxide orders of magnitude faster than chloropyrazine.[12]
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring is already highly deactivated towards electrophilic attack due to its two nitrogen atoms. The addition of a strongly deactivating fluorine substituent makes electrophilic aromatic substitution exceedingly difficult and generally not a synthetically viable pathway.
Spectroscopic Characterization: The Power of ¹⁹F NMR
¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated pyrazines. The technique offers several distinct advantages:[15]
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity comparable to ¹H NMR.[15][16]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and makes the technique exquisitely sensitive to the local electronic environment.[15]
-
Absence of Background Signals: Since organofluorine compounds are rare in nature, biological samples and most synthetic reagents lack background ¹⁹F signals, providing a clean spectral window for analysis.[17]
These features make ¹⁹F NMR ideal for confirming the successful incorporation of fluorine, assessing purity, and even studying drug-protein interactions where changes in the fluorine's chemical shift can report on binding events.[15][18]
| Fluorine Position | Typical ¹⁹F Chemical Shift Range (δ, ppm vs. CFCl₃) |
| 2-Fluoropyrazine | -70 to -80 |
| 2-Fluoro-3-substituted-pyrazine | Varies with substituent |
| 2-Fluoro-5-substituted-pyrazine | Varies with substituent |
Note: Specific chemical shifts are highly dependent on the solvent and other substituents on the ring.[15]
Experimental & Computational Protocols
Protocol: Synthesis of 2-Fluoropyrazine via Halogen Exchange
This protocol describes a common method for synthesizing 2-fluoropyrazine from the more readily available 2-chloropyrazine.[12]
Objective: To replace the chlorine atom of 2-chloropyrazine with fluorine using potassium fluoride.
Materials:
-
2-Chloropyrazine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard distillation apparatus
Procedure:
-
Preparation: Under a nitrogen atmosphere, add anhydrous potassium fluoride (2-3 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous DMSO to the flask, followed by 2-chloropyrazine (1 equivalent).
-
Reaction: Heat the mixture with vigorous stirring to 140-160 °C. Monitor the reaction progress by GC-MS or TLC. The reaction may take several hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield 2-fluoropyrazine as a colorless liquid.[10]
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol: ¹⁹F NMR Analysis of a Fluoropyrazine Derivative
Objective: To acquire a standard one-dimensional ¹⁹F NMR spectrum.
Materials:
-
Fluoropyrazine sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer equipped with a fluorine-capable probe
Procedure:
-
Sample Preparation: Dissolve the fluoropyrazine sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the ¹⁹F channel on the probe.
-
Data Acquisition:
-
Load a standard 1D ¹⁹F experiment (often with ¹H decoupling).
-
Set the spectral width to cover the expected chemical shift range for aromatic fluorides (e.g., a 200 ppm width centered around -120 ppm is a safe starting point).
-
Set the transmitter offset to the center of the spectral window.
-
Acquire the data using an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. If no internal standard is used, an external reference or the spectrometer's internal calibration (relative to CFCl₃ at 0.00 ppm) can be used.[15]
-
-
Analysis: Integrate the signal(s) and report the chemical shift(s) in ppm and any observed coupling constants (J-couplings) in Hz.
Computational Workflow: DFT Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool to predict and rationalize the electronic properties of fluoropyrazines.[19][20]
Caption: A typical DFT workflow for property prediction.
This workflow allows researchers to calculate properties like NMR chemical shifts, molecular electrostatic potential (MEP) maps to visualize electron-rich and -poor regions, and frontier molecular orbital (HOMO/LUMO) energies to understand reactivity.[21][22]
Conclusion and Outlook
The substitution of fluorine onto a pyrazine ring is far more than a simple atomic replacement; it is a strategic decision that leverages fundamental principles of physical organic chemistry to achieve desirable drug-like properties. The dominant electron-withdrawing inductive effect of fluorine profoundly lowers the basicity of the ring and dramatically activates it for nucleophilic aromatic substitution, a key synthetic transformation. This electronic modulation provides medicinal chemists with a powerful handle to fine-tune molecular properties, enhancing metabolic stability, membrane permeability, and target affinity.[1][3] As synthetic methodologies become more sophisticated and our understanding of fluorine's nuanced behavior deepens, the fluoropyrazine scaffold will undoubtedly continue to be a vital component in the development of next-generation therapeutics.
References
- Rutner, H. (1966). Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines. ProQuest.
- BenchChem. (2025).
- Jeschke, P. (2010). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- Khan Academy. Resonance vs Inductive Effects. Khan Academy.
- Gorbunova, M., et al. (2018).
- ChemicalBook. 2-FLUOROPYRAZINE 98 (4949-13-7). ChemicalBook.
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.
- Senpai Learn. (2016). Inductive effect VS Resonance effects. YouTube.
- StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Ilardi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Banno, M., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Ilardi, E. A., et al. (2023).
- Filler, R. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry.
- Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Gerstenberger, M. R. C. (n.d.). Fluorine NMR. University of Washington.
- Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist.
- Wikipedia.
- Rejil, C., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Gerstenberger, M. R. C. (n.d.). An Overview of Fluorine NMR.
- Singh, A., et al. (2024). Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives.
- Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4949-13-7 CAS MSDS (2-FLUOROPYRAZINE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Strong bond with fluorine chemistry [manufacturingchemist.com]
- 12. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biophysics.org [biophysics.org]
- 17. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Topic: Potential Applications of "2-Fluoro-3-iodopyrazine" in Medicinal Chemistry
An In-Depth Technical Guide
Executive Summary
2-Fluoro-3-iodopyrazine is an emergent heterocyclic building block poised to make a significant impact on medicinal chemistry and drug discovery. This guide elucidates the strategic value of this reagent, stemming from its unique trifecta of structural features: an electron-deficient pyrazine core common in bioactive molecules, a strategically placed fluorine atom for modulating physicochemical properties, and a versatile iodine handle for sophisticated cross-coupling reactions. We provide a comprehensive analysis of its reactivity, focusing on pivotal palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—that are fundamental to modern drug synthesis. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its application in constructing novel therapeutic agents.
The Strategic Importance of the Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its presence is noted in numerous natural products and synthetic pharmaceuticals, where it often plays a critical role in target binding, solubility, and metabolic stability.[5][6][7] The nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets.[1]
Several FDA-approved drugs incorporate the pyrazine moiety, underscoring its therapeutic relevance:
-
Bortezomib (Velcade®): A first-in-class proteasome inhibitor for treating multiple myeloma, featuring a pyrazinecarboxamide core.[4][7]
-
Favipiravir (Avigan®): An antiviral drug effective against a range of RNA viruses, built upon a substituted pyrazine ring.[4][7]
-
Glipizide: An anti-diabetic medication where the pyrazine ring is a key component of its sulfonylurea structure.
The incorporation of fluorine into such scaffolds is a well-established strategy in drug design to fine-tune molecular properties.[8] Fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[8][9]
This compound: A Multifunctional Building Block
This compound (CAS No. 113975-22-7) emerges as a highly valuable intermediate by combining the benefits of the pyrazine core with the strategic placement of two distinct halogens.
| Property | Value | Source |
| CAS Number | 113975-22-7 | |
| Molecular Formula | C₄H₂FIN₂ | Adapted from C₅H₃FIN |
| Molecular Weight | 223.97 g/mol | Adapted from 222.99 |
| Appearance | Solid | |
| Melting Point | 44-48 °C |
Analysis of Structural Features:
-
Electron-Deficient Pyrazine Ring: The inherent electron-withdrawing nature of the pyrazine ring enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed reactions, often allowing for milder reaction conditions compared to electron-rich aromatic systems.
-
Fluorine at C2: The strongly electronegative fluorine atom further activates the adjacent C-I bond. Crucially, it provides a site for modulating drug-target interactions and improving metabolic stability without being displaced in the common cross-coupling reactions.
-
Iodine at C3: The C-I bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) in palladium-catalyzed oxidative addition, which is often the rate-determining step.[10] This makes the iodine atom a highly efficient and selective "handle" for introducing molecular complexity.
This specific arrangement allows for selective functionalization at the C3 position while retaining the fluorine atom, making it a superior choice for library synthesis and lead optimization campaigns.
Synthesis of this compound
Proposed Synthetic Protocol:
-
Preparation: To a solution of 2-fluoropyrazine (1.0 equiv) in anhydrous tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equiv) in THF/hexanes dropwise, maintaining the temperature at -78 °C. The LDA is expected to regioselectively deprotonate the C3 position, which is activated by both the adjacent fluorine and the ring nitrogens. Stir the resulting solution for 1-2 hours at -78 °C.
-
Iodination: Add a solution of iodine (I₂) (1.1 equiv) in anhydrous THF dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Core Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in medicinal chemistry lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools for constructing the C-C and C-N bonds that form the backbone of most small-molecule drugs.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction couples the iodopyrazine with an organoboron reagent (boronic acid or ester).
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ can be sluggish.[12] More active systems employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are superior.[12][13] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing catalyst deactivation.
-
Base: A base is required to activate the boronic acid for transmetalation. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for challenging couplings.[12][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common to facilitate the dissolution of both organic and inorganic reagents.[13]
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure) This protocol is a general guideline and requires optimization for specific substrates.[13]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12][13]
| Component | Example | Molar % / Equiv. | Rationale |
| Palladium Source | Pd₂(dba)₃ or XPhos Pd G3 | 1-5 mol% | High activity pre-catalysts. |
| Ligand | XPhos or SPhos | 2-10 mol% | Bulky, electron-rich ligand accelerates oxidative addition.[13] |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equiv. | Strong base facilitates transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | ~0.1 M | Biphasic system aids solubility of reagents. |
| Temperature | 80-110 °C | - | Provides thermal energy to overcome activation barriers. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to aryl alkynes.[14] This functionality is a versatile precursor for further transformations and is found in several bioactive molecules. The reaction typically requires both palladium and copper(I) co-catalysts.[15]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself.[15]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[14]
-
Inert Atmosphere: It is critical to perform the reaction under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction catalyzed by the copper salt.[15]
Experimental Protocol: Sonogashira Coupling (General Procedure) This protocol is adapted from procedures for similar halo-heterocycles.[15][16]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv). Stir for 5-10 minutes. Slowly add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-65 °C).
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[17][18] This is crucial, as the arylamine motif is ubiquitous in pharmaceuticals.
Causality Behind Experimental Choices:
-
Ligand System: As with the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, BINAP) are essential for achieving high yields and broad substrate scope, especially with less reactive amines or challenging heteroaryl halides.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation, though others like K₃PO₄ or Cs₂CO₃ can be used in specific cases.[19]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.[19]
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify via flash column chromatography.
| Component | Example | Molar % / Equiv. | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 mol% | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, BrettPhos | 2-8 mol% | Promotes reductive elimination and prevents β-hydride elimination. |
| Base | NaOtBu | 1.2-1.5 equiv. | Strong, non-nucleophilic base deprotonates the amine.[19] |
| Solvent | Toluene or 1,4-Dioxane | ~0.1 M | Anhydrous, aprotic solvent is critical. |
| Temperature | 80-110 °C | - | Drives the reaction, especially the reductive elimination step. |
Conclusion and Future Outlook
This compound is more than just another building block; it is a synthetically versatile platform for the rapid and efficient generation of novel chemical entities. Its unique electronic and structural properties make it an ideal substrate for the three most powerful cross-coupling reactions in the medicinal chemist's toolbox. By enabling the selective introduction of aryl, alkynyl, and amino functionalities, this reagent provides a direct path to diverse libraries of complex pyrazine derivatives. As the demand for novel, highly functionalized heterocyclic drug candidates continues to grow, this compound is well-positioned to become an indispensable tool in the quest for the next generation of therapeutics. Future research will likely focus on expanding its utility in other coupling reactions (e.g., Stille, Heck) and its application in the total synthesis of complex natural products.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Google Search.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Google Search.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Google Search.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Google Search.
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Google Search.
- 2-Fluoro-3-iodopyridine - Chem-Impex. Chem-Impex.
- 2-Fluoro-3-iodopyridine synthesis - ChemicalBook. ChemicalBook.
- Buchwald–Hartwig amin
- Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine - Benchchem. Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine - Benchchem. Benchchem.
- A Comparative Guide to the Reactivity of 3-Fluoro-2-iodopyridine in Cross-Coupling Reactions - Benchchem. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines - Benchchem. Benchchem.
- Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine - Benchchem. Benchchem.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- 2-Fluoro-3-iodopyridine 97 113975-22-7 - Sigma-Aldrich. Sigma-Aldrich.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Google Search.
- The Sonogashira Coupling. Google Search.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. Benchchem.
- Special Issue : Synthesis of Bioactive Compounds - Molecules - MDPI. MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. ePrints Soton.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. Semantic Scholar.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
2-Fluoro-3-iodopyrazine: A Strategic Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in the design of novel bioactive molecules.[2][3] This technical guide focuses on 2-Fluoro-3-iodopyrazine, a meticulously designed building block that offers chemists a powerful tool for the efficient construction of complex, highly functionalized pyrazine derivatives. We will explore its synthesis, unique reactivity profile, and its application in key palladium-catalyzed cross-coupling reactions, providing detailed protocols and expert insights for researchers, medicinal chemists, and drug development professionals.
The Pyrazine Scaffold: A Cornerstone of Medicinal Chemistry
The six-membered pyrazine heterocycle, with its two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern drug design.[1] Its presence in essential medicines such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib highlights its therapeutic significance.[2][4] In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings, offering a distinct electronic and steric profile. The nitrogen atoms frequently act as hydrogen bond acceptors, enabling potent interactions with biological targets like the hinge region of kinase proteins.[2] The challenge, however, often lies in the efficient and selective synthesis of substituted pyrazines. This compound directly addresses this challenge by providing two distinct, orthogonally reactive handles for molecular elaboration.
Physicochemical Properties and Reactivity Profile
The strategic placement of a fluorine and an iodine atom on the pyrazine ring imparts a highly desirable and predictable reactivity profile. This "orthogonal reactivity" is the cornerstone of its utility as a building block.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 206278-26-4 |
| Molecular Formula | C₄H₂FIN₂ |
| Molecular Weight | 223.97 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
The C-I bond is significantly more labile towards palladium insertion than the robust C-F bond. This allows for selective functionalization at the 3-position via a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while leaving the C-F bond at the 2-position intact for potential subsequent nucleophilic aromatic substitution (SNAr) reactions.[5]
Caption: Orthogonal reactivity of this compound.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the directed ortho-metalation of 2-fluoropyrazine followed by quenching with an iodine source. This approach is analogous to well-established methods for the synthesis of similar halo-substituted heterocycles.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
System Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium to generate lithium diisopropylamide (LDA) in situ. The solution is stirred for 30 minutes at -78 °C.
-
Deprotonation: A solution of 2-fluoropyrazine in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete formation of the lithiated intermediate. The causality here is that the electron-withdrawing fluorine atom and the pyrazine nitrogens acidify the adjacent C3 proton, making it susceptible to deprotonation by a strong, non-nucleophilic base like LDA.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred for an additional 2-3 hours at -78 °C.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the creation of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[7][8] The reaction couples the C-I bond of our building block with an organoboron reagent, typically a boronic acid or ester.[9][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
-
Setup: To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is strategic as it is a pre-catalyst that readily provides the active Pd(0) species needed to initiate the catalytic cycle.[7]
-
Solvent Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous component is crucial for activating the boronic acid for transmetalation.[11]
-
Reaction: The vial is sealed and heated to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The product is purified via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, introducing rigid alkynyl linkers into molecular scaffolds.[12][13] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[14]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
-
Setup: In a Schlenk flask under an inert atmosphere (argon), dissolve this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) in an anhydrous solvent such as THF or DMF. The use of a copper(I) co-catalyst is critical as it reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[13]
-
Reagent Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent, followed by the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature to 60 °C until the reaction is complete as monitored by TLC/LC-MS.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove catalyst residues, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification: The desired product is isolated by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores.[15][16] The reaction couples the C-I bond with a primary or secondary amine, using a palladium catalyst and a specialized phosphine ligand.[17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., XPhos or BINAP, 0.08 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). The choice of a bulky, electron-rich ligand like XPhos is crucial; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the monoligated palladium species believed to be the active catalyst.[18]
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 8-24 hours.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Sequential Functionalization: A Gateway to Complexity
The true synthetic power of this compound is realized in sequential functionalization strategies. After an initial cross-coupling reaction at the C3 position, the less reactive C-F bond at the C2 position can be targeted for nucleophilic aromatic substitution (SNAr), typically under more forcing conditions (e.g., higher temperatures, stronger nucleophiles). This two-step process allows for the rapid assembly of highly decorated pyrazine cores from a single starting material.
Caption: A sequential Suzuki/SNAr functionalization strategy.
Conclusion and Future Outlook
This compound is far more than a simple chemical; it is a strategic tool for synthetic innovation. Its well-defined and orthogonal reactivity allows for the selective and efficient introduction of diverse functionalities through robust, well-understood chemical transformations. For researchers in drug discovery, it provides a reliable and streamlined pathway to novel chemical entities built upon the privileged pyrazine scaffold. The principles demonstrated here are extensible, suggesting future applications in the development of advanced materials, agrochemicals, and molecular probes where precise control over aromatic substitution is paramount.
References
- D. C. D. Butler, A. M. B. G. de Oliveira, J. M. O. T. D. S. Corrêa, and D. J. C. Emery, Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery, Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/4/1112]
- Chem-Impex, 2-Fluoro-3-iodopyridine, Chem-Impex International. [URL: https://chemimpex.com/products/2-fluoro-3-iodopyridine]
- PharmaBlock, Pyrazines in Drug Discovery, PharmaBlock. [URL: https://www.pharmablock.com/news/news_show/115]
- D. Choudhary, S. Garg, M. Kaur, et al., Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review, Polycyclic Aromatic Compounds, 2022. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2098603]
- Y. Zhang, J. Wang, X. Li, et al., Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry, Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/21/7238]
- Sigma-Aldrich, 2-Fluoro-3-iodopyridine 97%, MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/637953]
- S. Ramachandran, K. R. Kumar, S. K. G, and A. A. Kumar, Pyrazine and its derivatives- synthesis and activity-a review, International Journal of Biology, Pharmacy and Allied Sciences, 2021. [URL: https://ijbpas.com/pdf/2021/September/MS_IJBPAS_2021_5698.pdf]
- Pipzine Chemicals, 2-Chloro-3-fluoro-4-iodopyridine, Pipzine Chemicals. [URL: https://www.pipzine.com/2-chloro-3-fluoro-4-iodopyridine-cas-887183-49-1]
- National Center for Biotechnology Information, 2-Fluoro-4-iodopyridine, PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7023570]
- ChemicalBook, 2-Fluoro-3-iodopyridine synthesis, ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/113975-22-7.htm]
- ChemicalBook, this compound, ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92500045_EN.htm]
- Wikipedia, Buchwald–Hartwig amination, Wikipedia. [URL: https://en.wikipedia.
- BenchChem, Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines, BenchChem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-5-diiodopyrazine-with-primary-amines]
- Autech Industry, Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate, Autech Industry Co.,Ltd. [URL: https://www.autechindustry.
- Fisher Scientific, Frontier Specialty Chemicals 1g 2-Fluoro-3-iodopyridine, Fisher Scientific. [URL: https://www.fishersci.com/shop/products/frontier-specialty-chemicals-1g-2-fluoro-3-iodopyridine-2/NC0660455]
- M. D. Weingarten, D. G. V. Subba Rao, S. V. P. V. S. N. K. Kumar, et al., Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions, ResearchGate. [URL: https://www.researchgate.net/publication/259836173_ChemInform_Abstract_Selective_and_Facile_Palladium-Catalyzed_Amination_of_2-Fluoro-4-iodopyridine_in_the_4-Position_under_Microwave_Conditions]
- ThalesNano, Flow Chemistry: Sonogashira Coupling, ThalesNano Inc. [URL: https://thalestnano.com/wp-content/uploads/2019/07/THS-010-Sonogashira-coupling.pdf]
- R. M. B. Carril, P. G. E. Benedi, U. Uria, E. V. L. I. R. T. Soler, and J. V. C. Gonzalez, The Buchwald–Hartwig Amination After 25 Years, University of Groningen Research Portal. [URL: https://research.rug.
- Chemistry LibreTexts, Buchwald-Hartwig Amination, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Organic Chemistry Portal, Suzuki Coupling, Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Organic Chemistry Portal, Sonogashira Coupling, Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Wikipedia, Sonogashira coupling, Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- ChemOrgChem, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|, YouTube. [URL: https://www.youtube.
- J. L. Farmer, J. D. R. D. D. Welch, and T. G. Driver, Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128454/]
- ChemicalBook, 5-Bromo-2-chloroisonicotinic acid, ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6958105.htm]
- BenchChem, Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine, BenchChem. [URL: https://www.benchchem.com/application-notes/sonogashira-reaction-with-3-fluoro-4-iodopyridine]
- Chemistry LibreTexts, Suzuki-Miyaura Coupling, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_The_Main_Group/5.03%3A_Suzuki-Miyaura_Coupling]
- Chem Help ASAP, Suzuki cross-coupling reaction, YouTube. [URL: https://www.youtube.
- BLD Pharm, 886365-31-7|5-Bromo-2-chloroisonicotinic acid, BLD Pharm. [URL: https://www.bldpharm.com/products/886365-31-7.html]
- Sigma-Aldrich, 5-Bromo-2-chloroisonicotinic acid, MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h5815f580]
- TCI Chemicals, Suzuki-Miyaura Cross Coupling Reaction, TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure-and-bookmark/suzuki-miyaura-cross-coupling-reaction-e0477]
- Smolecule, Buy 5-Bromo-2-chloroisonicotinic acid, Smolecule. [URL: https://www.smolecule.com/cas-886365-31-7-5-bromo-2-chloroisonicotinic-acid.html]
- Apollo Scientific, 886365-31-7 Cas No. | 5-Bromo-2-chloroisonicotinic acid, Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/886365-31-7]
- Sigma-Aldrich, 2-Fluoro-5-iodopyridine 97%, MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/678520]
- CymitQuimica, 2-Fluoro-4-iodopyridin-3-ol, CymitQuimica. [URL: https://www.cymitquimica.com/producto/1227593-95-4]
- P. S. Fier, K. M. Hartnett, Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369400/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Halogenated Pyrazines
An In-Depth Technical Guide to Halopyrazines: Synthesis, Reactivity, and Applications
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are found in natural products, pharmaceuticals, and functional materials.[3] The introduction of a halogen atom onto the pyrazine ring—creating a halopyrazine—dramatically enhances its synthetic utility, transforming it into a versatile building block for creating molecular complexity. The electron-withdrawing nature of the pyrazine nitrogens, compounded by the inductive effect of a halogen, renders the ring electron-deficient and susceptible to a range of powerful chemical transformations.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and applications of halopyrazines. It moves beyond a simple recitation of facts to explain the underlying chemical principles and causality behind experimental choices, offering field-proven insights for practical application.
Synthesis of Halopyrazines: Forging the Key Intermediates
The generation of halopyrazines can be broadly categorized into two primary strategies: the direct halogenation of a pre-formed pyrazine ring and the construction of the pyrazine ring from halogenated precursors.
Direct Halogenation of the Pyrazine Ring
Direct halogenation is often the most straightforward approach. However, the electron-deficient nature of the pyrazine ring makes it resistant to standard electrophilic aromatic substitution (EAS) conditions that are effective for benzene and other electron-rich aromatics.[4] Consequently, more forcing conditions or alternative strategies are required.
-
Chlorination and Bromination: Direct chlorination or bromination of pyrazine and its alkyl derivatives can be achieved at elevated temperatures, either in solution or in the gas phase.[4] The presence of activating groups, such as amino or hydroxyl groups, facilitates the reaction by increasing the electron density of the ring. For instance, 2-aminopyrazine can be halogenated under milder conditions than the parent pyrazine.
-
N-Oxide Strategy: A common tactic to overcome the ring's deactivation is to first form the pyrazine N-oxide. The N-oxide group is strongly activating and directs electrophiles to the positions ortho and para to the nitrogen oxide. Subsequent deoxygenation restores the pyrazine ring.
-
Phosphine-Mediated Halogenation: Modern methods have been developed for the selective halogenation of N-heterocycles. One strategy involves the installation of a phosphine group at a specific position, which then acts as a leaving group that can be displaced by a halide nucleophile.[5] This allows for precise, regioselective halogenation even on complex molecules.
Caption: High-level overview of synthetic routes to halopyrazines.
Ring Synthesis from Halogenated Precursors
An alternative and highly effective strategy is to construct the pyrazine ring using starting materials that already contain the desired halogen atoms. The most common method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane.[6] By using halogenated versions of these precursors, polysubstituted halopyrazines can be assembled with high regiocontrol. This approach is particularly valuable when specific substitution patterns are required that are not accessible through direct halogenation.
Reactivity of Halopyrazines: A Hub for Molecular Diversification
The true power of halopyrazines lies in their reactivity. The halogen atom serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through two principal reaction classes: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of halopyrazine chemistry. The electron-deficient pyrazine ring is highly activated towards attack by nucleophiles, a reactivity that is often absent in halogenated benzenes unless they bear strong electron-withdrawing groups (like a nitro group).[7]
Causality of Reactivity:
-
Activation: The two ring nitrogens withdraw electron density by induction and resonance, making the ring carbons electrophilic.
-
Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atoms.[8] This stabilization lowers the activation energy for the first, rate-determining step.
-
Leaving Group Expulsion: Aromaticity is restored in the second step by the expulsion of the halide leaving group.
This reaction is particularly efficient with nucleophiles such as amines, alkoxides, and thiolates, providing a direct route to amino-, alkoxy-, and thiopyrazines, which are common motifs in pharmaceuticals.[9][10]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halopyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
Over the past three decades, palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halopyrazines are excellent substrates for these transformations.[11] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[12]
Common cross-coupling reactions involving halopyrazines include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for creating biaryl structures.[13]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful alternative to SNAr for constructing arylamines.[12]
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.
The Catalytic Cycle: These reactions generally proceed through a common catalytic cycle involving a palladium catalyst. The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-halogen bond of the halopyrazine. This is followed by transmetalation , where the organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C or C-N bond in the product and regenerates the active Pd(0) catalyst.[11]
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Applications of Halopyrazines
The synthetic versatility of halopyrazines directly translates into their widespread application in fields demanding high molecular precision and diversity.
Medicinal Chemistry and Drug Discovery
The pyrazine scaffold is a key component in numerous FDA-approved drugs.[3][14] Halopyrazines serve as critical intermediates in the synthesis of these and other biologically active molecules. Their derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][10][15]
Table 1: Examples of Biological Activities of Halopyrazine Derivatives
| Compound Class | Biological Activity | Mechanism of Action (Example) | Reference(s) |
| Pyrazine-based Chalcones | Antimicrobial, Anticancer | Inhibition of microbial growth, induction of apoptosis in cancer cells. | [16][17] |
| Substituted Aminopyrazines | Kinase Inhibitors | ATP-competitive inhibition in the hinge region of protein kinases. | [10][14] |
| Fused Pyrazine Systems | Antiviral, Anti-inflammatory | Varies; can include enzyme inhibition or receptor modulation. | [1][2] |
For example, the synthesis of the proteasome inhibitor Bortezomib involves the coupling of pyrazine-2-carboxylic acid.[14] Similarly, the sedative Eszopiclone is a pyrrolopyrazine derivative whose synthesis relies on the reactivity of chlorinated pyrazine precursors.[1] The ability to use cross-coupling and SNAr reactions on a halopyrazine core allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Materials Science
The electron-deficient nature of the pyrazine ring also makes it an attractive component for advanced materials.[18] When incorporated into π-conjugated systems, pyrazine derivatives can create materials with low LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for creating n-type semiconductors. These materials are of high interest for applications in:
-
Organic light-emitting diodes (OLEDs)
-
Organic field-effect transistors (OFETs)
Halopyrazines are the key starting materials for building these complex conjugated polymers and small molecules, typically through iterative cross-coupling reactions.
Key Experimental Protocols
The following protocols are representative of the core transformations discussed in this guide. They are presented as self-validating systems, providing sufficient detail for a trained chemist.
Protocol 1: Synthesis of 2,3-Dichloropyrazine (A Representative Halogenation)
This protocol describes the synthesis of a key di-halogenated intermediate from the commercially available 2,3-pyrazinedicarboxylic acid.
Step-by-Step Methodology:
-
Amidation: To a stirred solution of 2,3-pyrazinedicarboxylic acid (1.0 equiv) in a suitable solvent (e.g., dioxane), add thionyl chloride (2.2 equiv) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases. Cool the reaction and concentrate under reduced pressure. The crude acid chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia (excess) to form 2,3-pyrazinedicarboxamide.
-
Hofmann Rearrangement: The resulting diamide (1.0 equiv) is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine/chlorine and NaOH) at low temperature (0-5 °C). The reaction is slowly warmed to room temperature and then heated (e.g., 60-70 °C) to drive the rearrangement to completion, yielding 2,3-diaminopyrazine.
-
Sandmeyer Reaction: The 2,3-diaminopyrazine (1.0 equiv) is diazotized using sodium nitrite (2.2 equiv) in the presence of a strong acid (e.g., HCl). The resulting bis-diazonium salt is then added to a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated HCl. The diazonium groups are replaced by chlorine atoms to yield 2,3-dichloropyrazine.
-
Purification: The final product is typically isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and purification by column chromatography or distillation.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
This protocol provides a general method for the C-C bond formation using a chloropyrazine and an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the chloropyrazine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water. The specific solvent system should be chosen based on the solubility of the reactants and catalyst.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Conclusion and Future Outlook
Halopyrazines are not merely halogenated heterocycles; they are powerful and versatile platforms for chemical innovation. Their unique electronic properties enable a rich and predictable reactivity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity has cemented their role as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and photoredox catalysis, the ability to functionalize the pyrazine core will become even more precise. This will undoubtedly lead to the discovery of novel halopyrazine derivatives with enhanced biological activities and material properties, ensuring their continued importance in science and technology.
References
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link][13][15]
-
Meti, P., Park, H., & Gong, Y. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C, 8(2), 352-379. [Link][18]
-
Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][12]
-
Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087. [Link][2][19]
-
Jirásek, J., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1453. [Link][16][17][20]
-
(2011). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link][6]
-
Lough, A. J., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1758-1762. [Link][21][22]
-
Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link][9]
-
Al-Warhi, T., et al. (2018). Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives. Birzeit University. [Link][10]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][7]
-
Ihsanawati, & Alni, A. (2019). Chemical Transformation of Pyrazine Derivatives. Molekul, 14(2), 123. [Link]
-
Um, J. M., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6147–6155. [Link][23]
-
Nielsen, D. K., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(38), 13445–13448. [Link][5]
-
Sato, N. (1996). Pyrazines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 395-434). Elsevier. [Link][4]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link][8]
-
Powers, I. G., & Gembicky, M. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 82(19), 9945–9960. [Link][11]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives [dspace.alquds.edu]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs | Semantic Scholar [semanticscholar.org]
- 17. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sci-hub.ru [sci-hub.ru]
- 22. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Theoretical and Practical Aspects of 2-Fluoro-3-iodopyrazine for Advanced Research
This guide provides a comprehensive technical overview of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic building block of increasing importance in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core theoretical principles governing its reactivity and spectroscopic behavior, alongside practical, field-proven insights into its synthesis and application.
Executive Summary
This compound is a strategically important synthetic intermediate. The presence of both a fluorine and an iodine atom on the electron-deficient pyrazine ring imparts a unique reactivity profile, enabling selective functionalization through various cross-coupling and substitution reactions. The fluorine atom enhances metabolic stability and modulates the electronic properties of target molecules, while the iodine atom serves as a versatile handle for the introduction of diverse molecular fragments. This guide will explore the synthesis of this compound via directed ortho-metalation, its theoretical underpinnings based on computational studies, its characteristic spectroscopic signatures, and its burgeoning applications in the design of novel therapeutics.
Synthesis of this compound: A Directed ortho-Metalation Approach
The regioselective synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the ability of the fluorine substituent to direct deprotonation to the adjacent C-3 position, followed by quenching with an iodinating agent.
Mechanistic Rationale
The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack rather than electrophilic substitution.[1] However, the introduction of a fluorine atom at the C-2 position significantly increases the acidity of the neighboring protons, particularly at C-3. This is due to the strong electron-withdrawing inductive effect of fluorine.
The DoM process begins with the coordination of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the nitrogen atom of the pyrazine ring. This coordination pre-complexes the base in proximity to the target proton. Subsequent deprotonation at the C-3 position is kinetically favored, leading to the formation of a transient 2-fluoro-3-lithiopyrazine intermediate. This highly reactive organolithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound.
Caption: Directed ortho-metalation (DoM) pathway for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the directed metalation of fluorinated heterocycles.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Fluoropyrazine | 98.07 | >98% | Commercially Available |
| Diisopropylamine | 101.19 | >99.5% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.5 M | Commercially Available |
| Iodine (I₂) | 253.81 | >99.8% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | 72.11 | >99.9% | Commercially Available |
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) to the cooled THF. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Metalation: To the freshly prepared LDA solution, add a solution of 2-fluoropyrazine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.
-
Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Theoretical Studies: Electronic Structure and Reactivity
Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties and reactivity of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map of this compound reveals the distribution of electron density and predicts sites for electrophilic and nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are regions of high negative potential (red/yellow), making them susceptible to protonation and coordination with Lewis acids. The pyrazine ring protons and the regions around the halogen atoms exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The C-I bond is more polarized and weaker than the C-F bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution reactions and a key participant in metal-catalyzed cross-coupling reactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is primarily localized on the pyrazine ring and the iodine atom, indicating that these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the pyrazine ring, highlighting its electron-deficient nature and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The presence of both electron-withdrawing fluorine and iodine atoms contributes to a relatively low-lying LUMO, enhancing the molecule's reactivity towards nucleophiles.
Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.
Spectroscopic Characterization
The unique structural features of this compound give rise to characteristic spectroscopic data that are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the pyrazine ring and the halogen substituents. The coupling patterns (doublets or doublet of doublets) will be informative of the proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The carbon atoms attached to the fluorine and iodine will show characteristic chemical shifts and coupling patterns. The C-F coupling constants are typically large and can be observed over one, two, and three bonds.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the pyrazine ring.[2][3][4] This signal will likely be a multiplet due to coupling with the adjacent protons.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a distinct molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+2 peak from isotopic distribution is expected for iodine.[5] However, the fragmentation pattern will be characteristic, with potential losses of iodine, fluorine, and other fragments from the pyrazine ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyrazine ring. The C-F and C-I stretching vibrations will also be present, typically in the fingerprint region of the spectrum.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of novel pharmaceuticals.[6][7]
Role in Phosphodiesterase 10 (PDE10) Inhibitors
One of the notable applications of this compound is in the synthesis of phosphodiesterase 10 (PDE10) inhibitors. These inhibitors are being investigated for the treatment of various neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. In a patented synthetic route, this compound is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester to introduce a key structural motif into the target PDE10 inhibitor.
Versatility in Lead Optimization
The distinct reactivity of the C-F and C-I bonds allows for sequential and selective functionalization, making this compound an excellent scaffold for lead optimization in drug discovery programs. The iodine atom can be readily replaced via various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to explore a wide range of chemical space. The fluorine atom, often introduced in the later stages of a synthetic sequence, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 2-Fluoro-3-iodopyrazine: A Versatile Building Block for Research and Drug Discovery
This guide provides a comprehensive technical overview of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, plausible synthetic routes, and its prospective applications, particularly as a versatile building block in the synthesis of complex organic molecules.
Introduction: The Strategic Value of Halogenated Pyrazines
The pyrazine ring is a core structural motif in numerous biologically active compounds, including several approved pharmaceuticals.[1] The introduction of halogen atoms, such as fluorine and iodine, onto the pyrazine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine, for instance, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The iodo group, on the other hand, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3][4]
This compound, with its unique arrangement of a fluorine atom and an iodine atom on the pyrazine ring, represents a potentially valuable, yet under-explored, building block for the synthesis of novel compounds with tailored properties. This guide aims to consolidate the available information on this compound and to provide a forward-looking perspective on its utility in research and development.
Physicochemical Properties and Identification
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C4H2FIN2 | [5] |
| Monoisotopic Mass | 223.92467 Da | [5] |
| CAS Number | 206278-26-4 | [6] |
| InChI | InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | [5] |
| SMILES | C1=CN=C(C(=N1)F)I | [5] |
Commercial Availability: A Niche Reagent
A thorough survey of major chemical suppliers indicates that this compound is not a widely stocked, off-the-shelf compound. Its availability is limited to a few specialized chemical providers, suggesting that it is likely produced in small quantities for specific research purposes. Researchers intending to work with this compound should anticipate the need for custom synthesis or procurement from niche suppliers with potential lead times.
Table of Potential Suppliers:
| Supplier | Availability | Notes |
| ChemScene | Listed (CAS: 206278-26-4) | Inquire for stock and lead time.[6] |
This table is not exhaustive and is based on currently available public information. Researchers are advised to conduct their own supplier inquiries.
The limited commercial availability underscores the importance of reliable synthetic methodologies for accessing this compound in a laboratory setting.
Synthetic Strategies: Accessing the this compound Scaffold
While a definitive, high-yield synthesis for this compound is not prominently featured in the scientific literature, plausible synthetic routes can be devised based on established methodologies for the synthesis of halogenated pyridines and pyrazines. A likely precursor for the synthesis would be a readily available aminofluoropyrazine, which can then be converted to the corresponding iodo-derivative via a Sandmeyer-type reaction.
Proposed Synthetic Pathway
A logical and experimentally feasible approach to the synthesis of this compound is outlined below. This proposed pathway leverages common transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions. Researchers should perform their own optimization and safety assessments.
Step 1: Diazotization of 2-Amino-3-fluoropyrazine
-
Dissolve 2-amino-3-fluoropyrazine in a suitable acidic aqueous medium (e.g., dilute sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Effervescence (release of N2 gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of two distinct halogen atoms allows for selective and sequential functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective modification at the 3-position of the pyrazine ring, while leaving the fluorine atom at the 2-position intact for potential subsequent transformations or for its beneficial effects on the final compound's properties.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
Caption: Potential cross-coupling reactions of this compound.
Analogue-Based Drug Design
The ability to introduce a wide range of substituents at the 3-position of the 2-fluoropyrazine core makes this building block highly attractive for analogue-based drug discovery.[7] By systematically varying the R-group introduced via cross-coupling, libraries of compounds can be generated and screened for biological activity against various therapeutic targets. The 2-fluoro substituent can contribute to improved potency and pharmacokinetic properties of the resulting analogues.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8]
For detailed hazard information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier, if available, or from a closely related analogue like 2-fluoro-3-iodopyridine.[11]
Conclusion
This compound is a promising, yet currently underutilized, building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization. While its commercial availability is limited, plausible synthetic routes can be developed based on established chemical principles. The strategic application of this compound in cross-coupling reactions opens up avenues for the creation of novel, diverse, and potentially bioactive molecules. As the demand for sophisticated and functionally rich heterocyclic compounds continues to grow, this compound is poised to become a valuable tool in the arsenal of synthetic chemists.
References
- (No author given). 2-Fluoro-3-iodopyridine synthesis - ChemicalBook.
- (No author given). 2-Fluoro-3-iodopyridine - Chem-Impex.
- (No author given). 2-Fluoro-3-iodopyridine manufacturers and suppliers in india - ChemicalBook.
- (No author given). Frontier Specialty Chemicals 1g 2-Fluoro-3-iodopyridine, 113975-22-7 MFCD03095287.
- (No author given). Chem-Impex International, Inc. 2-FLUORO-3-IODOPYRIDINE-25G - Fisher Scientific.
- (No author given). Procuring 2-Fluoro-3-iodopyridine: Supplier Insights & Pricing for Researchers.
- (No author given). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH.
- (No author given). SAFETY DATA SHEET - Fisher Scientific.
- (No author given). SAFETY DATA SHEET - Sigma-Aldrich.
- (No author given). SAFETY DATA SHEET - Sigma-Aldrich.
- (No author given). SAFETY DATA SHEET - Fisher Scientific.
- (No author given). chemical label 2-Fluoro-3-iodopyridine.
- (No author given). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate.
- (No author given). This compound (C4H2FIN2) - PubChemLite.
- (No author given). 2-fluoro-3-iodopyridine (C5H3FIN) - PubChemLite.
- (No author given). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- (No author given). 2-Fluoro-5-iodopyridine synthesis - ChemicalBook.
- (No author given). 206278-26-4 | this compound - ChemScene.
- (No author given). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH.
- (No author given). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC.
- (No author given). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- (No author given). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate.
- (No author given). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- (No author given). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- (No author given). 2-Fluoro-3-iodopyridine 97 113975-22-7 - Sigma-Aldrich.
- (No author given). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH.
- (No author given). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents.
- (No author given). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations - PMC.
- (No author given). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- (No author given). Current and emerging applications of fluorine in medicinal chemistry - ResearchGate.
- (No author given). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC - NIH.
- (No author given). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- (No author given). Analogue-based drug discovery - James Madison University.
- (No author given). EAS Reactions with Pyridine - YouTube.
- (No author given). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C4H2FIN2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. search.lib.jmu.edu [search.lib.jmu.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 2-Fluoro-3-iodopyrazine from 2-Aminopyrazine
Introduction: The Significance of 2-Fluoro-3-iodopyrazine in Medicinal Chemistry
This compound is a key building block in modern drug discovery, offering a versatile scaffold for the synthesis of complex heterocyclic compounds. The strategic placement of the iodo and fluoro substituents on the pyrazine ring allows for differential reactivity in cross-coupling reactions, making it an invaluable intermediate for creating libraries of novel bioactive molecules. The electron-withdrawing nature of the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, while the iodine atom serves as a handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This application note provides a detailed, two-step protocol for the synthesis of this compound starting from the readily available 2-aminopyrazine.
Synthetic Strategy: A Sequential Diazotization Approach
The synthesis of this compound from 2-aminopyrazine is achieved through a two-step process involving sequential Sandmeyer and Balz-Schiemann-type reactions. The core of this strategy lies in the transformation of the amino group into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.[1][2][3]
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
A Note on an Alternative Two-Step Approach: While the above diagram outlines a potential route, a more direct two-step synthesis from 2-aminopyrazine is also conceptually feasible and will be the focus of the detailed protocol below. This involves an initial iodination followed by a fluorination reaction. It is important to note that the direct iodination of 2-aminopyrazine can be challenging, and thus, a multi-step approach as outlined in Figure 1, involving the synthesis of an intermediate like 2-amino-3-iodopyrazine, is often employed in practice. For the purpose of this application note, we will focus on a direct two-step conversion, highlighting the key chemical transformations.
Part 1: Synthesis of 2-Iodo-3-aminopyrazine via Sandmeyer Reaction
The first step involves the conversion of the amino group of 2-aminopyrazine to an iodo group using a Sandmeyer-type reaction. This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[2][3][4]
Chemical Principle and Mechanism
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group.[3] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid.[5][6] The resulting diazonium salt is an excellent leaving group (N₂) and can be displaced by various nucleophiles. In this case, potassium iodide serves as the iodide source. While many Sandmeyer reactions utilize copper(I) salts as catalysts, the iodination can often proceed without a catalyst.[2]
Figure 2: Simplified mechanism of the Sandmeyer iodination.
Experimental Protocol: Synthesis of 2-Iodo-3-aminopyrazine
Materials:
-
2-Aminopyrazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-iodo-3-aminopyrazine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Part 2: Synthesis of this compound via Balz-Schiemann Reaction
The second step involves the conversion of the amino group of the intermediate to a fluoro group using the Balz-Schiemann reaction. This reaction is a cornerstone for the introduction of fluorine into aromatic systems.[1][7][8]
Chemical Principle and Mechanism
The Balz-Schiemann reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt.[9] This salt is often stable enough to be isolated. Subsequent thermal decomposition of the diazonium tetrafluoroborate yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[8] The mechanism is generally considered to proceed through an Sₙ1-type pathway involving an aryl cation intermediate.[7][9]
Figure 3: Simplified mechanism of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Iodo-3-aminopyrazine
-
Fluoroboric Acid (HBF₄, 48% in water)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Hexane
-
Deionized Water
-
Ice
Procedure:
-
Diazotization and Salt Formation: In a suitable flask, suspend 2-iodo-3-aminopyrazine (1.0 eq) in fluoroboric acid at 0 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C. The diazonium tetrafluoroborate salt may precipitate.
-
Isolation of the Diazonium Salt: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether and then cold hexane.
-
Thermal Decomposition: Carefully heat the isolated diazonium salt in a flask equipped with a condenser. The decomposition is often exothermic and should be controlled.[7] The product can be collected by distillation or extraction.
-
Work-up: After the decomposition is complete, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography or distillation.
Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Iodination | Step 2: Fluorination |
| Key Reagents | 2-Aminopyrazine, NaNO₂, H₂SO₄, KI | 2-Iodo-3-aminopyrazine, NaNO₂, HBF₄ |
| Reaction Type | Sandmeyer Reaction | Balz-Schiemann Reaction |
| Temperature | 0-5 °C (diazotization), RT (iodination) | 0-5 °C (diazotization), Elevated (decomposition) |
| Solvent | Water, Dichloromethane | Water, Diethyl Ether (for washing) |
| Typical Yield | 40-60% | 30-50% |
| Purification | Column Chromatography | Column Chromatography/Distillation |
Safety Considerations
-
Diazonium salts can be explosive when dry and should be handled with extreme care.[7] It is often preferable to use them in solution without isolation.
-
Concentrated acids and fluoroboric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The reactions should be carried out in a well-ventilated fume hood.
-
The thermal decomposition of the diazonium tetrafluoroborate can be vigorous. The reaction should be performed on a small scale initially to assess its reactivity.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from 2-aminopyrazine. The described two-step protocol, employing the Sandmeyer and Balz-Schiemann reactions, offers a reliable method for accessing this valuable building block for drug discovery and development. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields and ensuring safety.
References
-
Wikipedia. Balz–Schiemann reaction. [Link]
- Kar, I. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7).
- Ozeki, N., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine as iodine sources.
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
- Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
- Guo, Q., et al. (2019).
-
Wikipedia. Sandmeyer reaction. [Link]
- Barrow, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Science Info. Balz–Schiemann Reaction. [Link]
-
Semantic Scholar. Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]
-
Justia Patents. Process for preparation of aromatic halides from aromatic amines. [Link]
-
Diazotization Titration or Nitrite Titration. [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. scienceinfo.com [scienceinfo.com]
Suzuki-Miyaura coupling reactions with "2-Fluoro-3-iodopyrazine"
An Application Guide for the Synthesis of 2-Fluoro-3-Aryl/Heteroaryl-Pyrazines via Suzuki-Miyaura Coupling
Abstract
This comprehensive application note provides researchers, medicinal chemists, and process development scientists with a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-3-iodopyrazine. Pyrazine derivatives are crucial scaffolds in modern drug discovery, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][2][3][4] This document offers an in-depth exploration of the reaction mechanism, optimization strategies, a detailed experimental protocol, and a troubleshooting guide to empower scientists to successfully synthesize novel 2,3-disubstituted pyrazine compounds.
Introduction: The Strategic Importance of Fluorinated Pyrazines
The pyrazine core is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology and infectious diseases.[1][4] The strategic incorporation of a fluorine atom onto this scaffold often imparts desirable pharmacokinetic properties such as increased metabolic stability and improved cell membrane permeability. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the efficient connection of diverse aryl and heteroaryl fragments.[5][6]
This guide focuses on this compound as a key building block. The high reactivity of the carbon-iodine bond allows for selective cross-coupling under relatively mild conditions, leaving the more robust carbon-fluorine bond intact. This regioselectivity is paramount for the directed synthesis of complex target molecules in drug development programs.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which typically involves a Palladium(0) catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is generally the rate-determining step and results in a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Optimizing the Reaction: Key Parameters and Considerations
The success of the coupling reaction hinges on the careful selection of several key components. For electron-deficient heteroaryl halides like this compound, the choice of catalyst, ligand, base, and solvent is particularly critical.[11]
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) | Pd(PPh₃)₄ is often effective as it provides both the Pd(0) source and ligand. For more challenging couplings, pre-formed catalysts like PdCl₂(dppf) or combinations of a Pd source (e.g., Pd₂(dba)₃) with a specific ligand are superior.[8][9] |
| Ligand | (If not using Pd(PPh₃)₄) SPhos, XPhos, or RuPhos (0.10 eq) | Electron-rich, bulky phosphine ligands (Buchwald-type) are highly effective for heteroaryl couplings. They promote oxidative addition and stabilize the active Pd(0) species, preventing catalyst decomposition.[12] |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) | The base is crucial for activating the boronic acid.[5] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ can be a milder alternative for sensitive substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | A biphasic system is standard, dissolving the organic reagents in the organic phase and the inorganic base in the aqueous phase.[6] Anhydrous conditions with a soluble base like KOtBu in THF can also be effective. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to compensate for potential homocoupling or protodeboronation side reactions and drive the reaction to completion.[11] |
General Experimental Protocol
This section outlines a standard procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Figure 2: General Experimental Workflow
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting slurry with the inert gas for an additional 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium precatalyst and ligand (if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Representative Protocol: Synthesis of 2-Fluoro-3-phenylpyrazine
This protocol details the coupling of this compound with phenylboronic acid.
| Reagent | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 223.99 | 224 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water | - | 1.0 mL | - | - |
Procedure:
Following the general protocol described in Section 4, the reagents listed in the table are combined. The reaction is heated to 90 °C and stirred for 12 hours. After cooling and performing an aqueous work-up with ethyl acetate, the crude product is purified via flash chromatography (10% Ethyl Acetate in Hexanes) to yield 2-Fluoro-3-phenylpyrazine as a solid. Expected Yield: 75-90%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed system.3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst. Switch to a more robust pre-catalyst (e.g., a Buchwald G3 precatalyst).2. Ensure thorough degassing by sparging with inert gas for at least 20 minutes.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure solvent is anhydrous grade if not using water. |
| Protodeboronation | 1. Boronic acid instability.2. Reaction temperature too high or run for too long. | 1. Use a more stable boronic ester (e.g., pinacol ester).2. Lower the reaction temperature. Monitor carefully and stop the reaction upon completion.3. Use a milder base like K₃PO₄. |
| Formation of Pd Black | 1. Catalyst decomposition.2. Presence of oxygen. | 1. Use a more robust ligand (e.g., SPhos, XPhos) to stabilize the Pd(0) species.2. Ensure the reaction is maintained under a strict inert atmosphere. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Improve degassing procedure.2. Lower catalyst loading. Try a different ligand. |
Safety and Handling
-
This compound/Pyridine Analogs: These compounds can be harmful if swallowed, in contact with skin, or inhaled. They can cause skin and serious eye irritation.[13][14][15] Handle in a well-ventilated fume hood.
-
Palladium Catalysts & Phosphine Ligands: Many are air- and moisture-sensitive. They can be toxic and should be handled with care under an inert atmosphere.
-
Bases: Strong bases like Cs₂CO₃ and K₂CO₃ are corrosive and hygroscopic.
-
Solvents: Organic solvents like 1,4-Dioxane and Toluene are flammable and have associated health risks.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when performing these reactions.[13][14]
References
- Time in Denbighshire, GB. (n.d.). Google.
- Molander, G. A., & Sandrock, D. L. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
- SAFETY DATA SHEET - 2-Fluoro-4-iodopyridine. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 1,4-Dioxane. (2025, July 29). Sigma-Aldrich.
- SAFETY DATA SHEET - Pyrazine. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Fluoro-4-iodopyridine. (2025, December 20). Fisher Scientific.
- Technical Support Center: Alternative Catalysts for 2-Fluoro-5-phenylpyrazine Reactions. (2025). Benchchem.
- Chemical Label: 2-Fluoro-3-iodopyridine. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Guram, A. S., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 2-Fluoro-3-iodopyridine 97 113975-22-7. (n.d.). Sigma-Aldrich.
- Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019, November 19). Life Chemicals.
- Suzuki reaction. (n.d.). Wikipedia.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Frontier Specialty Chemicals 1g 2-Fluoro-3-iodopyridine, 113975-22-7 MFCD03095287. (n.d.). Fisher Scientific.
- 2-Fluoro-3-iodopyridine. (n.d.). Chem-Impex.
- Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). ResearchGate.
- (2-Fluoro-3-iodophenyl)boronic Acid 1016231-39-2. (n.d.). TCI (Shanghai) Development Co., Ltd.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
-
BD196245boronic acid. (n.d.). BLDpharm. Retrieved from
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
- Choudhary, D., et al. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024, May 6). -ORCA - Cardiff University.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemical-label.com [chemical-label.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Sonogashira Coupling of 2-Fluoro-3-iodopyrazine with Terminal Alkynes
Introduction: Unlocking Novel Pyrazine Scaffolds
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp) bonds.[1][2][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry, natural product synthesis, and materials science, where the resulting arylalkyne moieties serve as critical structural motifs.[5][6]
Pyrazine derivatives are of immense interest to the pharmaceutical industry due to their prevalence in biologically active molecules and their role as versatile pharmacophores.[7] The functionalization of the pyrazine core allows for the fine-tuning of molecular properties essential for drug development. This guide focuses on a key building block, 2-Fluoro-3-iodopyrazine , and provides a comprehensive technical overview and detailed protocols for its coupling with various terminal alkynes. The high reactivity of the carbon-iodine bond, coupled with the presence of a fluorine atom for subsequent modifications or property modulation, makes this substrate an ideal candidate for Sonogashira coupling.[1]
These application notes are designed for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, detailed step-by-step protocols, and troubleshooting, thereby enabling the efficient synthesis of novel 2-alkynyl-3-fluoropyrazines.
Reaction Principle & Core Mechanism
The Sonogashira coupling proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing the transformation.[8]
The Dual Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycles then proceed as follows:
-
Palladium Cycle (The Main Engine):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II)-aryl complex. This is typically the rate-determining step.[9]
-
Transmetalation: The Pd(II)-aryl complex receives the alkynyl group from the copper acetylide species generated in the copper cycle.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (2-alkynyl-3-fluoropyrazine) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]
-
-
Copper Cycle (The Acetylide Activator):
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a key copper acetylide intermediate.[10]
-
Alkynyl Transfer: This copper acetylide acts as the crucial alkynyl-transfer agent in the transmetalation step of the palladium cycle.[5]
-
Copper-Free Sonogashira Coupling
A significant variation of this reaction is the copper-free Sonogashira coupling.[2][11] The primary motivation for omitting the copper co-catalyst is to prevent the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which can lead to byproduct formation and reduced yields.[2] In these systems, the amine base is believed to play a more direct role in the deprotonation and delivery of the alkyne to the palladium center.[1]
Key Experimental Parameters & Optimization
The success of the Sonogashira coupling hinges on the careful selection and balance of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.
3.1. Substrate: this compound
-
Halide Reactivity: The reactivity order for aryl halides in oxidative addition is I > Br > OTf >> Cl.[2] The carbon-iodine bond in this compound is highly reactive, allowing for coupling under mild conditions, often at room temperature or with gentle heating.[4] The C-F bond is unreactive under these conditions.
-
Electronic Effects: The pyrazine ring is an electron-deficient system, which generally promotes the oxidative addition step of the catalytic cycle, further enhancing the substrate's reactivity.[7][9]
3.2. Catalyst and Ligand Selection
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1][2] For ease of handling, air-stable Pd(II) sources like PdCl₂(PPh₃)₂ are often preferred, as they are reduced in situ to the active Pd(0) species. Catalyst loading is typically low, ranging from 0.5 to 5 mol %.[12]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is standard. More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) can accelerate the reaction, especially for less reactive halides (like chlorides or bromides), but are often not necessary for highly reactive iodides.[1][9] N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1][2]
3.3. Copper Co-catalyst
-
Source: Copper(I) iodide (CuI) is the most common co-catalyst, typically used in amounts of 1-10 mol %.[10]
-
Rationale: As shown in the mechanism, CuI is essential for activating the terminal alkyne. Its inclusion generally leads to faster reaction rates and allows for milder conditions compared to copper-free systems.[13]
3.4. Base and Solvent
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves two purposes: neutralizing the hydrogen iodide (HI) generated during the reaction and, in the copper cycle, assisting in the deprotonation of the terminal alkyne.[2][10] The base is typically used as a co-solvent or in excess (2-4 equivalents).
-
Solvent: The reaction is usually performed in anhydrous, deoxygenated solvents to protect the catalyst. Common choices include tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), or acetonitrile (MeCN). The choice of solvent can influence catalyst solubility and reaction rate.
Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol for the Sonogashira coupling of this compound with a generic terminal alkyne.
General Considerations & Workflow
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from deactivating the Pd(0) catalyst and promoting the unwanted Glaser homocoupling of the alkyne.[2]
-
Anhydrous Conditions: Use of anhydrous solvents and oven-dried glassware is highly recommended to avoid side reactions.
-
Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for a Typical 1 mmol Scale Reaction
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 mmol, 0.04 equiv)
-
Triethylamine [Et₃N] (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran [THF] (5 mL)
-
Ethyl acetate, Water, Brine
-
Celite, Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol) via syringe.
-
Alkyne Addition: Stir the mixture for 5 minutes at room temperature. Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC), it can be gently heated to 40-60 °C. Monitor the reaction until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite to remove the catalyst residues and salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[14]
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-fluoropyrazine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[15]
Data Presentation & Expected Results
The high reactivity of this compound allows for efficient coupling with a wide range of terminal alkynes. Below are representative examples with typical conditions and expected outcomes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Conditions | Typical Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | THF, Et₃N, 25 °C, 4h | >90% |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | THF, Et₃N, 40 °C, 6h | 85-95% |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | 5 | Dioxane, Et₃N, 50 °C, 3h | >90% |
| 4 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | THF, Et₃N, 25 °C, 5h | >90% |
| 5 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (3) | 6 | DMF, DIPEA, 60 °C, 8h | 80-90% |
Table 1: Representative conditions for the Sonogashira coupling of this compound. Yields are estimates based on couplings with similar highly reactive aryl iodides and may vary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/base.3. Poor quality of reagents. | 1. Ensure a strictly inert atmosphere. Use a fresh catalyst source or a different precatalyst (e.g., Pd(PPh₃)₄).2. Degas solvents and bases thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles).3. Use freshly distilled/purified reagents. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation over time. | 1. Increase reaction time or gently heat the mixture (e.g., to 40-60 °C).2. Add a second small portion of the palladium catalyst. |
| Glaser Homocoupling (Alkyne Dimer) Byproduct | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Improve inert atmosphere technique and use well-degassed solvents.2. Reduce the amount of CuI. Alternatively, switch to a copper-free protocol.[2][11] |
| Difficulty in Purification | 1. Catalyst residues co-eluting with the product.2. Formation of polar byproducts. | 1. Ensure thorough filtration through Celite post-reaction. A plug of silica gel can also be used.2. Optimize reaction conditions (lower temperature, shorter time) to minimize byproduct formation. |
Table 2: Common issues and solutions for the Sonogashira coupling.
Conclusion
The Sonogashira coupling is a highly reliable and efficient method for the synthesis of 2-alkynyl-3-fluoropyrazines from this compound. The high reactivity of the iodide substrate allows for mild reaction conditions and broad functional group tolerance on the terminal alkyne partner. By carefully controlling the key experimental parameters—particularly maintaining an inert atmosphere and using anhydrous conditions—researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this pivotal cross-coupling reaction in discovery and development programs.
References
-
Sonogashira Coupling . (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling . (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained . (n.d.). Vedantu. [Link]
-
Sonogashira Coupling . (n.d.). Organic Chemistry Portal. [Link]
-
Shroder, M. The Sonogashira Coupling . CHM 254. [Link]
-
Nikishkin, N. I., & O'Reilly, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3765-3783. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 433. [Link]
-
Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5187-5211. [Link]
-
Wang, X., et al. (2021). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 40(12), 1835-1843. [Link]
-
Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(2), 375-379. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? . (2013). ResearchGate. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction . (2020). ResearchGate. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties . (2011). ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions . (2013). Sussex Drug Discovery Centre. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . (n.d.). KAUST Repository. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(4), 2247-2268. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]
-
Wang, D., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(11), 8038-8053. [Link]
-
Sharma, R., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. RSC Advances, 11(8), 4410-4419. [Link]
-
Liu, X., et al. (2022). Alkynyl triazenes enable divergent syntheses of 2-pyrones. Communications Chemistry, 5(1), 1-8. [Link]
-
Mills, J. E. J., & Leahy, J. W. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2291-2300. [Link]
-
DeAngelis, A., Wang, D. H., & Buchwald, S. L. (2013). Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. Angewandte Chemie International Edition, 52(12), 3434-3437. [Link]
-
Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5187-5211. [Link]
-
Sonogashira coupling . (2019). YouTube. [Link]
-
Brück, S., et al. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 11, 2384-2392. [Link]
-
Grigor'ev, I. A., et al. (2018). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]
-
Fraser, J. L., et al. (2012). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 77(23), 10652-10662. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. youtube.com [youtube.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-iodopyrazine
Introduction: The Strategic Importance of Aminopyrazines and the Power of C-N Cross-Coupling
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, with aminopyrazines being of particular significance. Their unique electronic properties and ability to engage in a multitude of biological interactions have cemented their role as core components in a variety of therapeutic agents. However, the synthesis of substituted aminopyrazines can be challenging due to the electron-deficient nature of the pyrazine ring, which often leads to harsh reaction conditions and limited functional group tolerance with traditional nucleophilic aromatic substitution (SNAr) methods.
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of a wide array of amines with aryl and heteroaryl halides under relatively mild conditions, offering a broad substrate scope and excellent functional group compatibility.[3] This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-fluoro-3-iodopyrazine, a versatile building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand is critical as it modulates the reactivity and stability of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[7]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[8] The electron-deficient nature of the pyrazine ring can facilitate this step.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.
-
Reductive Elimination: This is the final and product-forming step, where the C-N bond is formed, and the desired arylamine is released from the palladium center. This step also regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. The conditions provided are a good starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)[9]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to the vessel.
-
Solvent and Amine Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) followed by the amine (1.2 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Palladium-Catalyzed Heck Coupling of 2-Fluoro-3-iodopyrazine for Pharmaceutical Scaffolding
Abstract: This comprehensive guide provides detailed protocols and expert insights for the successful implementation of the Mizoroki-Heck cross-coupling reaction using 2-Fluoro-3-iodopyrazine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluoropyrazine motif in modern therapeutics.[1][2][3] This document outlines the fundamental mechanism of the Heck reaction, details critical reaction parameters, provides step-by-step experimental protocols for coupling with various olefins, and includes a troubleshooting guide to address common challenges. The methodologies described are designed to be robust and reproducible, enabling the efficient synthesis of complex, high-value pyrazine derivatives.
Introduction: The Strategic Importance of this compound
The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics for oncology and infectious diseases.[2][3] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[4] this compound, therefore, represents a powerful starting material for introducing this desirable functionality.
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene under palladium catalysis.[5][6] This reaction is renowned for its functional group tolerance and reliability.[7] For this compound, the presence of an iodine atom provides a highly reactive site for palladium insertion, making it an ideal substrate for Heck coupling. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in the oxidative addition step, allowing for milder reaction conditions.[7] This guide will detail the necessary protocols to leverage this reactivity for the synthesis of diverse vinyl-substituted fluoropyrazines.
The Heck Coupling Catalytic Cycle
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][8]
The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square-planar Pd(II) complex.[5][7]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[6][8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step requires the Pd-C and C-H bonds to be syn-coplanar and forms the final substituted alkene product.[6][7]
-
Reductive Elimination & Base Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base. The base neutralizes the generated hydriodic acid (HI) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Sources
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Stille Coupling Partners of 2-Fluoro-3-iodopyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Fluoro-3-iodopyrazine in Synthesis
The 2-fluoropyrazine scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa, which can be critical for optimizing drug candidates. The strategic placement of a fluorine atom can profoundly influence a molecule's interaction with biological targets. This compound serves as a versatile and highly valuable building block for the synthesis of complex, functionalized pyrazine derivatives. The carbon-iodine bond provides a reactive handle for transition metal-catalyzed cross-coupling reactions, among which the palladium-catalyzed Stille coupling is a paramount tool for the formation of carbon-carbon bonds.[1][2]
The Stille reaction's broad functional group tolerance and the relative stability of its organostannane reagents make it particularly suitable for the late-stage functionalization of complex molecules.[1][2] However, the electron-deficient nature of the pyrazine ring, further accentuated by the electronegative fluorine atom, presents specific challenges that necessitate carefully optimized reaction conditions to achieve high yields and avoid common side reactions like homocoupling.[1]
This comprehensive guide provides a detailed exploration of suitable Stille coupling partners for this compound, offering field-proven insights, step-by-step protocols, and a mechanistic rationale for experimental design.
Mechanistic Considerations for an Electron-Deficient Heterocycle
The catalytic cycle of the Stille reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination.[1][3] For electron-deficient substrates like this compound, the transmetalation step is often the rate-determining step. The electron-withdrawing nature of the pyrazine ring can slow down this crucial step. To overcome this, specific strategies are employed, such as the use of electron-rich phosphine ligands to accelerate the catalytic cycle or the addition of co-catalysts like copper(I) iodide (CuI).
Selecting the Right Stille Coupling Partner: A Guide to Organostannanes
A wide variety of organostannanes can be successfully coupled with this compound, including aryl, heteroaryl, vinyl, and alkynyl stannanes. The choice of coupling partner will dictate the specific reaction conditions required for optimal performance.
Data Presentation: Representative Stille Coupling Conditions
The following table summarizes typical conditions and expected outcomes for the Stille coupling of this compound with various organostannane partners. These conditions are based on established protocols for similar electron-deficient N-heterocyclic systems.
| Coupling Partner (R-SnBu₃) | Palladium Catalyst (mol%) | Ligand (mol%) | Additive (eq.) | Solvent | Temp. (°C) | Time (h) | Representative Yield |
| Aryl/Heteroaryl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | Dioxane | 100 | 12-18 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | CuI (1.0) | DMF | 80-90 | 8-12 | Excellent | |
| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 6-10 | Good to Excellent |
| AsPh₃ (10) | - | CuI (1.0) | DMF | 60-80 | 4-8 | Excellent | |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | CuI (0.2) | THF | 50-65 | 2-6 | Excellent |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocols: A Step-by-Step Guide
Safety First: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin byproducts must be disposed of according to institutional safety guidelines.
Protocol 1: Coupling with an Aryl Stannane (e.g., Tributyl(phenyl)stannane)
This protocol is optimized for the formation of a C(sp²)-C(sp²) bond, a common transformation in medicinal chemistry. The use of CuI is highly recommended to accelerate the transmetalation step.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (1.0 mmol, 1.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Add the saturated aqueous KF solution and stir vigorously for 1-2 hours. This will precipitate the tributyltin iodide byproduct as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-3-phenylpyrazine.
-
Protocol 2: Coupling with a Vinyl Stannane (e.g., Tributyl(vinyl)stannane)
This protocol facilitates the synthesis of vinylpyrazines, which are valuable intermediates for further transformations such as Heck reactions or diene synthesis.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, AsPh₃, and CuI.
-
Seal, evacuate, and backfill with argon (3x).
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound followed by tributyl(vinyl)stannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress (typically 6-10 hours).
-
Follow steps 7-12 from Protocol 1 for work-up and purification to yield 2-Fluoro-3-vinylpyrazine.
-
Causality Note: The use of triphenylarsine (AsPh₃) as a ligand can sometimes be advantageous for challenging couplings. It is a weaker σ-donor than PPh₃, which can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.
Protocol 3: Coupling with an Alkynyl Stannane (e.g., Tributyl(phenylethynyl)stannane)
The introduction of an alkynyl moiety provides a versatile handle for click chemistry or further coupling reactions like the Sonogashira coupling. These reactions are often faster and can be run at lower temperatures.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Tributyl(phenylethynyl)stannane (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal, evacuate, and backfill with argon (3x).
-
Add anhydrous, degassed THF via syringe.
-
Add the tributyl(phenylethynyl)stannane via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress (typically 2-6 hours).
-
Follow steps 7-12 from Protocol 1 for work-up and purification to yield 2-Fluoro-3-(phenylethynyl)pyrazine.
-
Causality Note: Alkynylstannanes are among the most reactive organostannane coupling partners due to the high s-character of the sp-hybridized carbon, which facilitates the transmetalation step. The addition of CuI is still beneficial and often leads to very clean and fast reactions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Presence of oxygen. 3. Sub-optimal temperature. 4. Inefficient ligand. | 1. Use a fresh batch of palladium catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Incrementally increase the reaction temperature. 4. Screen alternative ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or electron-poor ligands like tri(2-furyl)phosphine (TFP). |
| Formation of Homocoupled Stannane Byproduct | 1. Presence of oxygen. 2. Slow transmetalation. | 1. Improve degassing procedures. 2. Add CuI to accelerate the desired cross-coupling pathway. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Slow catalytic turnover. | 1. Use rigorously dried solvents and reagents. 2. Optimize catalyst, ligand, and temperature to increase the rate of the desired coupling. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation with KF. | Increase the amount of KF solution and/or the stirring time during the work-up. A filtration through a plug of silica gel with a slightly polar eluent can also help. |
Conclusion
The Stille cross-coupling reaction is a robust and highly effective method for the functionalization of this compound. By understanding the mechanistic nuances associated with this electron-deficient heterocyclic substrate and by selecting the appropriate catalyst, ligand, and additives, researchers can efficiently synthesize a diverse array of valuable 2,3-disubstituted pyrazine derivatives. The protocols provided herein serve as a validated starting point for the successful implementation of this powerful synthetic transformation in drug discovery and materials science.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Wikipedia contributors. "Stille reaction." Wikipedia, The Free Encyclopedia. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew. Chem. Int. Ed.2004 , 43, 1132-1136. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction." Organic Reactions1997 . [Link]
-
Nikishkin, N. I.; Van der Eycken, E. V. "Transition metal-catalyzed functionalization of pyrazines." Org. Biomol. Chem.2013 , 11, 3649-3664. [Link]
-
Myers, A. G. "The Stille Reaction." Chem 115 Handout. [Link]
-
NROChemistry. "Stille Coupling." [Link]
-
Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]
-
Maleczka, R. E., Jr.; Gallagher, W. P. "Stille Couplings Catalytic in Tin: A 'Sn-F' Approach." Org. Lett.2001 , 3 (25), 4173–4176. [Link]
Sources
Palladium-catalyzed cross-coupling of "2-Fluoro-3-iodopyrazine"
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodopyrazine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is of significant interest due to the prevalence of the fluoropyrazine motif in pharmaceuticals and agrochemicals.[1] This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, covering Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By elucidating the causality behind catalyst selection, reaction conditions, and troubleshooting, this guide serves as a practical and authoritative resource for the synthesis of complex pyrazine derivatives.
Introduction: The Significance of this compound
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][4][5] this compound emerges as a particularly valuable synthetic intermediate for several key reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-fluorine bond in standard cross-coupling reactions. This allows for selective functionalization at the C-3 position while retaining the fluorine atom at the C-2 position for its beneficial electronic effects or for subsequent nucleophilic aromatic substitution under harsher conditions.
-
Strategic Importance: As a substituted pyrazine, it serves as a cornerstone for building more complex heterocyclic systems found in anticancer, diuretic, and antidiabetic agents.[2]
-
Versatility in Coupling: The C-I bond readily participates in a wide array of palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-S bonds, thus providing access to a vast chemical space.[6]
This guide will focus on the three most prevalent and powerful palladium-catalyzed transformations utilizing this substrate.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[6] The general mechanism, while nuanced for each specific reaction, typically revolves around a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is generally the rate-determining step for aryl iodides and results in a square planar Pd(II) complex.
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organocopper, or amine species) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligands, base, and solvent is critical as each component plays a vital role in stabilizing the palladium catalyst, facilitating the key mechanistic steps, and preventing undesirable side reactions.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-vinyl structures due to its operational simplicity, mild conditions, and the commercial availability and stability of boronic acids and their esters.[9][10]
Causality in Experimental Design
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, modern systems often use a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a phosphine ligand.[8][11] The Pd(II) is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is often sufficient for reactive substrates like aryl iodides. For more challenging couplings, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or bidentate phosphines can accelerate the reductive elimination step.[11]
-
Base: A base is essential for activating the boronic acid.[9][12] It forms a boronate complex, which is more nucleophilic and readily undergoes transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The choice of base can significantly impact yield, especially with base-sensitive functional groups.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-3-phenylpyrazine.
Data Summary: Suzuki Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 75-85 |
Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[13] It is invaluable for accessing alkynyl-substituted heterocycles, which are important precursors for more complex structures and are found in various pharmaceuticals.[6]
Causality in Experimental Design
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[13][14]
-
Role of Copper: The copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, a step that is much faster than with the alkyne itself.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the solvent (often) and as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[14][15]
-
Inert Conditions: Rigorously anaerobic conditions are vital to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction catalyzed by copper salts in the presence of oxygen.[14]
Visualizing the Sonogashira Catalytic Cycle
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Slowly add phenylacetylene (1.1 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. Completion is typically observed within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford 2-fluoro-3-(phenylethynyl)pyrazine.
Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base/Solvent | Temp | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/THF | RT | 90-98 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | 5 | DIPA/DMF | 50°C | 85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/THF | RT | 88-96 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[16][17] It has largely replaced harsher classical methods, offering milder conditions and broader substrate scope.[16]
Causality in Experimental Design
-
Catalyst System: This reaction is highly sensitive to the ligand choice. Simple ligands like PPh₃ are generally ineffective. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are required.[7] These ligands promote the challenging C-N reductive elimination step from the Pd(II) center and stabilize the catalytically active species.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][18] The base's role is to deprotonate the amine, forming an amide that coordinates to the palladium center prior to reductive elimination. Weaker bases like carbonates are typically insufficient.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reaction components.[7]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 equiv) to a dry reaction vessel.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (0.01 equiv, i.e., 2 mol% Pd) and XPhos (0.04 equiv). Add a small amount of anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To the main reaction vessel, add this compound (1.0 equiv). Add the pre-mixed catalyst solution via syringe, followed by additional anhydrous, degassed toluene.
-
Amine Addition: Add morpholine (1.2 equiv) to the mixture.
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. Completion is typically observed in 6-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(2-fluoropyrazin-3-yl)morpholine.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (6) | LHMDS | THF | 80 | 80-90 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for accessing a wide range of functionalized pyrazine derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to form C-C and C-N bonds selectively at the C-3 position. A thorough understanding of the underlying catalytic cycles and the specific roles of ligands and bases is essential for successful synthesis, optimization, and troubleshooting. The protocols and principles outlined in this guide provide a robust foundation for researchers aiming to innovate in medicinal chemistry, agrochemistry, and materials science.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kaval, N., et al. (2005). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
Johansson, H. (2011). Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Ruijter, de, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
-
Das, A., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. Retrieved from [Link]
-
Behalo, M. S., et al. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
Smith, C. D., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Dalton Transactions. (2017). Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. RSC Publishing. Retrieved from [Link]
-
RSC Advances. (2015). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Retrieved from [Link]
-
Li, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports. Retrieved from [Link]
-
Ilardi, E. A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Slepukhin, P. A., et al. (2016). New derivatives of fluorine-containing phenazines. ResearchGate. Retrieved from [Link]
-
Boateng, E., & Lee, C. H. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]
-
Sadowski, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
Wu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Pyrazine Scaffold and the Unique Utility of a Differentiated Building Block
An Application Guide to the Strategic Use of 2-Fluoro-3-iodopyrazine in the Synthesis of Kinase Inhibitors
The pyrazine ring is a privileged scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[4] This interaction is a cornerstone of the binding mode for numerous FDA-approved drugs and clinical candidates.[3][5] Consequently, synthetic methodologies that allow for the controlled and diverse functionalization of the pyrazine core are of paramount importance to drug development professionals.
This compound emerges as a uniquely valuable starting material due to its orthogonally reactive halogen substituents. The carbon-iodine (C-I) bond is significantly more labile towards palladium-catalyzed oxidative addition than the carbon-fluorine (C-F) bond.[6] This reactivity differential allows for the selective functionalization at the C3 position via a suite of powerful cross-coupling reactions, leaving the C-F bond at the C2 position intact for subsequent modification, typically through Nucleophilic Aromatic Substitution (SNAr). This guide provides detailed application notes and protocols for leveraging this dual reactivity in the synthesis of complex kinase inhibitor scaffolds.
Part 1: The Strategic Advantage of Orthogonal Reactivity
The core utility of this compound lies in its capacity for sequential, site-selective functionalization. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-I bond in cross-coupling reactions, while the strong electronegativity of the fluorine atom activates the C2 position for a subsequent SNAr reaction.[7][8] This two-stage approach enables the systematic construction of di-substituted pyrazines with diverse functionalities, a key strategy in structure-activity relationship (SAR) studies.
Caption: Logical workflow for the sequential functionalization of this compound.
Part 2: Palladium-Catalyzed Cross-Coupling at the C3-Position
The high reactivity of the C-I bond allows for its selective modification under conditions that leave the C-F bond untouched.[6][9] This section details protocols for three cornerstone palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst System: For electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ can be sluggish. Catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often more effective.[10] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species, preventing catalyst deactivation.[11]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or the stronger K₃PO₄ are commonly used. The choice depends on the stability of the substrates; K₃PO₄ is often superior for challenging couplings.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical, as it aids in the solubility of both the organic substrates and the inorganic base.[11] Anhydrous conditions can also be employed, particularly when using boronic esters to minimize protodeborylation side reactions.[12]
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction's progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[11]
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 |
| Ligand | XPhos, SPhos, RuPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, THF (often with H₂O) |
| Temperature | 80 - 110 °C |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling introduces alkynyl fragments, which can serve as rigid linkers to access different regions of the kinase active site or act as precursors for more complex heterocyclic systems.[13]
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst activates the C-I bond, while a copper(I) co-catalyst (typically CuI) generates a copper-acetylide intermediate, which facilitates the key transmetalation step.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[14]
-
Inert Atmosphere: It is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of oxygen.[13][15]
Representative Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).[14]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer, filter, concentrate, and purify by column chromatography.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are often key hydrogen-bond donors or serve as attachment points for solvent-exposed linkers in kinase inhibitor design.[9]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for an efficient C-N coupling. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are highly effective as they facilitate the reductive elimination step to form the C-N bond and prevent catalyst decomposition.[9][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be used, though this may require higher temperatures.[17]
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[16]
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv) in an anhydrous solvent (e.g., Toluene, to a concentration of 0.2 M).[16]
-
Reaction Initiation: Add the solution of the aryl halide and amine to the vial containing the catalyst and base. Seal the vial.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the progress by TLC or GC-MS until the starting material is consumed.[16]
-
Work-up and Purification: Follow the general work-up and purification procedure described in the Suzuki-Miyaura protocol (Section 2.1).[16]
Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Once the C3 position has been functionalized, the fluorine atom at C2 becomes the target for modification. The SNAr reaction is an effective method for introducing nucleophiles at this position. The reaction is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens and the newly installed group at C3.[7] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8][18]
Representative Protocol: SNAr with an Amine
-
Reaction Setup: In a sealed vial, dissolve the 3-substituted-2-fluoropyrazine intermediate (1.0 equiv) and the desired amine nucleophile (1.5-3.0 equiv) in a polar aprotic solvent such as DMSO or NMP.
-
Base Addition: Add a suitable base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv), if the nucleophile is provided as a salt.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 130 °C. The reaction progress should be monitored by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography or preparative HPLC.
Part 4: Application Showcase: Synthesis of a Di-substituted Pyrazine Kinase Inhibitor Core
This section illustrates how the described protocols can be combined to construct a hypothetical, yet representative, kinase inhibitor scaffold.
Caption: A representative two-step synthetic route to a kinase inhibitor scaffold.
This sequential strategy, starting with a palladium-catalyzed cross-coupling at the C-I bond followed by a nucleophilic substitution at the C-F bond, provides a modular and highly effective route for generating libraries of potential kinase inhibitors for biological screening.
References
-
Gaber, N. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
-
Gaber, N. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Various Authors. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Europe PMC. [Link]
-
Gaber, N. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
-
Gaber, N. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
Sun, H., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][4][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Sun, H., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][4][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]
-
Bartlett, M. J., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
-
Chem V20. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Wang, D., et al. (2020). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Thadkapalli, S., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health. [Link]
-
Thompson, C., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
-
Van der Pijl, F., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Fluoro-3-iodopyrazine as a Versatile Scaffold for Novel Heterocycle Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-3-iodopyrazine, a uniquely functionalized heterocyclic building block for advanced organic synthesis. Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] The strategic placement of both a fluorine and an iodine atom on the pyrazine ring imparts orthogonal reactivity, enabling selective, stepwise functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide details the underlying chemical principles and provides field-proven, step-by-step protocols for leveraging this scaffold in Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and SNAr reactions, empowering researchers in drug discovery and materials science to construct complex molecular architectures with precision and efficiency.
The Strategic Advantage of this compound
The utility of this compound stems from its two distinct and addressable reactive sites. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it the preferred site for oxidative addition to a palladium(0) catalyst. This allows for a wide range of C-C, C-N, and C-O bond-forming reactions. Conversely, the C-F bond is highly polarized and activated by the electron-withdrawing nature of the pyrazine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a programmed, sequential approach to molecular assembly.
Sources
Application Notes & Protocols: 2-Fluoro-3-iodopyrazine as a Versatile Precursor for Radiolabeled Compounds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-3-iodopyrazine as a key building block for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging. We delve into the core chemical properties of this precursor, provide detailed, field-tested protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and outline a complete workflow for the final radiolabeling, purification, and characterization steps. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals. Its electron-deficient nature, hydrogen bond accepting capabilities, and metabolic stability make it an attractive core for designing novel molecules. In the context of molecular imaging, pyrazine derivatives are of significant interest for developing PET tracers. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo, playing a crucial role in oncology, neurology, and cardiology.[1][2] The development of novel PET radiotracers is essential for advancing our understanding of disease and for personalizing medicine.[3]
This compound emerges as a particularly valuable precursor for this purpose. Its structure offers two distinct points for chemical modification:
-
The iodo group at the 3-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.
-
The fluoro group at the 2-position enhances the electron-deficient character of the ring and can serve as a stable substituent or a potential site for late-stage radiofluorination, although derivatization at the iodo-position is more common.
This guide will focus on leveraging the C-I bond for building complex molecular architectures amenable to subsequent radiolabeling.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 206278-26-4 | |
| Molecular Formula | C₄H₂FIN₂ | |
| Molecular Weight | 223.98 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Purity | Typically ≥95% |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to its safety data sheet, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All manipulations should be performed in a well-ventilated fume hood.
Synthetic Derivatization: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the this compound backbone is the primary handle for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and broad scope.[4] Below are detailed protocols for two of the most powerful and widely used methods: the Sonogashira and Stille couplings.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] This reaction is indispensable for introducing alkyne functionalities, which can serve as handles for further modification (e.g., "click chemistry") or as integral parts of the final target molecule.
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
This protocol describes the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (0.02-0.05 equiv) or Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Amine Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and CuI.
-
System Purge: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[6]
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the amine base. Stir the mixture at room temperature for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; insufficient degassing; poor quality reagents/solvents. | Use a fresh batch of catalyst. Ensure solvents are anhydrous and thoroughly degassed. Try a different palladium source or ligand.[6] |
| Glaser Homocoupling | Presence of oxygen. | Improve the inert atmosphere technique. Use freshly distilled and degassed solvents and base.[6] |
| Incomplete Reaction | Steric hindrance; low reactivity of alkyne. | Increase reaction temperature and/or time. Add a slight excess of the alkyne. Consider a more potent catalyst/ligand system. |
Stille Coupling: Introducing Aryl, Heteroaryl, or Vinyl Groups
The Stille reaction couples an organic halide with an organostannane (tin) reagent.[7] It is highly versatile for creating C(sp²)-C(sp²) bonds and tolerates a wide variety of functional groups. A key consideration is the toxicity of organotin reagents and byproducts, which necessitates careful handling and rigorous purification.[7]
The Stille reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1-1.3 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Anhydrous, degassed solvent: Toluene, Dioxane, or DMF
-
Optional: Additive such as CsF or CuI to facilitate transmetalation[8]
Procedure:
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound and the organostannane reagent in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst to the solution. If using an additive, add it at this stage.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is often quenched with an aqueous solution of potassium fluoride (KF). Stirring for 1-2 hours helps precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through Celite.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography. Due to the toxicity of tin residues, meticulous purification is essential.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poor quality stannane reagent; inactive catalyst. | Use freshly prepared or purified organostannane. Ensure the reaction is strictly anhydrous and oxygen-free. Try a different solvent or catalyst. |
| Stannane Homocoupling | Side reaction, sometimes promoted by oxygen. | Ensure rigorous degassing and inert atmosphere. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation. | Perform the aqueous KF work-up diligently. Multiple chromatographic purifications may be necessary. Consider using tin reagents catalytic in tin if possible.[9] |
Application in Radiolabeling for PET Imaging
Once the desired molecular scaffold is synthesized from this compound, the final step is the incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[10] ¹⁸F is favored due to its near-ideal half-life (109.7 min), low positron energy (0.64 MeV), and high positron abundance (>97%), which allow for high-resolution imaging and sufficient time for synthesis and transport.[1][10]
A common and robust strategy is indirect labeling. This involves performing the cross-coupling reaction with a partner that contains a precursor for radiosynthesis, such as a tosylate (-OTs), mesylate (-OMs), or nitro (-NO₂) group. The final step is a nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride.
This protocol is a generalized procedure performed in an automated synthesis module ("hot cell").
Materials:
-
Synthesized precursor with a suitable leaving group (e.g., tosylate) (5-10 mg)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent: Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
Elution: The [¹⁸F]F⁻ is eluted from the column into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.
-
Azeotropic Drying: The water is removed by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C). This step is repeated 2-3 times to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous and highly reactive.[11]
-
Radiolabeling Reaction: A solution of the precursor in anhydrous solvent (MeCN or DMSO) is added to the dried residue. The vessel is sealed and heated (e.g., 80-150 °C) for a set time (e.g., 5-20 minutes).[12][13]
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to isolate the desired radiolabeled product from unreacted precursor and byproducts.[12][14]
-
Formulation: The HPLC fraction containing the product is collected, the organic solvent is removed (e.g., via rotary evaporation or by passing through a C18 Sep-Pak cartridge), and the final product is formulated in a physiologically compatible solution (e.g., saline with ethanol).
-
Sterilization: The final product is passed through a sterile filter (0.22 µm) into a sterile vial for injection.
Purification and Quality Control (QC)
Rigorous purification and QC are non-negotiable for any compound intended for in vivo use.
-
Purification of Intermediates: Standard flash column chromatography is typically sufficient for non-radioactive precursors and intermediates.[15][16]
-
Purification of Radiotracers: As described, semi-preparative radio-HPLC is the gold standard for separating the final radiotracer from chemically similar impurities.[13][14]
-
Characterization of Intermediates: Full characterization using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS) is required to confirm the structure and purity of all non-radioactive compounds.[17]
-
Quality Control of Radiotracers:
-
Identity and Purity: Analytical radio-HPLC and/or radio-TLC are used to confirm the identity (by co-elution with a non-radioactive reference standard) and determine the Radiochemical Purity (RCP) of the final product. RCP should typically be >95%.
-
Specific Activity (SA): This is a measure of the radioactivity per unit mass of the compound (GBq/µmol or Ci/µmol). High specific activity is crucial to ensure that a sufficient radioactive signal can be detected without administering a pharmacologically active mass of the compound.
-
Residual Solvents: Gas Chromatography (GC) is used to ensure that residual solvents from the synthesis are below acceptable limits.
-
Sterility and Endotoxin Testing: These tests are mandatory to ensure the safety of the injectable formulation.
-
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules destined for radiolabeling. Its well-defined reactivity at the 3-position allows for the reliable application of powerful synthetic methods like Sonogashira and Stille cross-couplings. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can efficiently construct novel pyrazine-based scaffolds and advance them towards the development of innovative PET radiotracers for biomedical research and clinical diagnostics.
References
-
Wester, H. J., & Schwaiger, M. (2022). Development of 18 F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. Pharmaceuticals, 15(2), 245. [Link]
-
Herth, M. M., et al. (2022). Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. Pharmaceuticals, 15(2), 245. [Link]
-
Sharma, S. K., et al. (2017). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 22(8), 1259. [Link]
-
Herth, M. M., et al. (2019). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Chemical Science, 10(38), 8899-8905. [Link]
-
Mishra, A. K., et al. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Pharmacy and Pharmacology, 2(5), 146-160. [Link]
-
Pevsner, J., et al. (1985). Isolation and characterization of an olfactory receptor protein for odorant pyrazines. Proceedings of the National Academy of Sciences, 82(23), 7950-7954. [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-4-iodopyridine. Product Information. [Link]
-
Pretze, M., & Wuest, F. (2017). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 22(1), 141. [Link]
-
Wikipedia. (n.d.). Stille reaction. Encyclopedia Article. [Link]
-
Autechem. (n.d.). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Blog Post. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. ChemistryOpen, 7(10), 784-788. [Link]
-
Radiopaedia. (n.d.). PET radiotracers. Reference Article. [Link]
-
Jackson, M. A., & De Vora, J. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12058-12066. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Reaction Overview. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Encyclopedia Article. [Link]
-
Menzel, K., & Fu, G. C. (2003). Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. Journal of the American Chemical Society, 125(13), 3718-3719. [Link]
-
Amatore, C., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry, 21(50), 18401-18406. [Link]
-
Kawamura, K., et al. (2022). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-13. [Link]
-
Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(22), 3965-3968. [Link]
-
Ferreira, A. F., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(11), 3123. [Link]
-
Jackson, M. A., & De Vora, J. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Susewind, C., et al. (2016). Posttranscriptional Suzuki–Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. In Chemical Probes in Biology (pp. 121-135). Humana Press. [Link]
-
Pretze, M., et al. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Preprints.org. [Link]
-
Kawamura, K., et al. (2022). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. ResearchGate. [Link]
-
de Oliveira, V. E., et al. (2008). Separation, Purification, and Characterization of Analogues Components of a Commercial Sample of New Fuchsin. Journal of Chromatographic Science, 46(6), 547-553. [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. Angewandte Chemie International Edition, 40(23), 4523-4525. [Link]
-
Fairlamb, I. J. S., et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 45(35), 13736-13749. [Link]
-
Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22079. [Link]
Sources
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 12. Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Metal-Halogen Exchange Reactions of 2-Fluoro-3-iodopyrazine for Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and detailed experimental protocols for the metal-halogen exchange of 2-fluoro-3-iodopyrazine, a critical building block in medicinal chemistry. The protocols herein are designed to be robust and reproducible, offering researchers a reliable pathway to functionalized fluoropyrazine intermediates.
Introduction: The Strategic Importance of this compound
Fluorinated heterocyclic compounds are cornerstones in modern drug discovery. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyrazine core, an electron-deficient N-heterocycle, is a prevalent scaffold in numerous FDA-approved drugs.[3] Consequently, this compound emerges as a highly valuable starting material, combining the benefits of fluorine substitution with a versatile synthetic handle—the iodine atom—poised for diversification.
The carbon-iodine bond at the C3 position is the ideal site for generating a nucleophilic pyrazinyl species via metal-halogen exchange. This reaction is a powerful and regioselective method for converting an organic halide into an organometallic compound, which can then be trapped with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.[4][5] This application note will detail two primary protocols for this transformation, utilizing n-butyllithium and isopropylmagnesium chloride, respectively, and explain the mechanistic principles that govern their success.
Mechanistic Principles: Controlling Reactivity and Selectivity
The metal-halogen exchange is a rapid and kinetically controlled process.[5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The "Ate-Complex" Pathway
The predominant mechanism for lithium-halogen exchange involves a nucleophilic attack of the organometallic reagent on the halogen atom of the substrate.[5] This proceeds through a reversible, four-centered transition state or an "ate-complex" intermediate.[4][5] The equilibrium of the reaction is driven by the formation of the more stable organometallic species. In the case of this compound, the exchange with an alkyllithium (R-Li) generates a 2-fluoro-3-lithiopyrazine, an sp²-hybridized organolithium, which is significantly more stable than the sp³-hybridized R-Li reagent.[4]
Inherent Regioselectivity
The success of this reaction hinges on the vast difference in reactivity among carbon-halogen bonds. The rate of exchange follows the trend: I > Br > Cl >> F .[4][5] The carbon-fluorine bond is exceptionally strong and remains inert to these exchange conditions, ensuring that the reaction occurs exclusively at the C-I bond.[4]
Furthermore, while the pyrazine ring possesses protons that could potentially be removed by a strong base (a process known as directed ortho-metalation or DoM), the metal-iodine exchange is kinetically far more rapid than the deprotonation of an unactivated C-H bond on the ring.[6][7] This kinetic preference makes the metal-halogen exchange the dominant reaction pathway, provided the temperature is kept sufficiently low.
Caption: Mechanism of Metal-Halogen Exchange.
Experimental Protocols
Universal Precaution: All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive organometallic intermediates.
Protocol A: Lithium-Iodine Exchange using n-Butyllithium (n-BuLi)
This method is extremely rapid and efficient but requires strict temperature control and is less tolerant of sensitive functional groups (e.g., esters, ketones).
Reagents and Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05-1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment Setup:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Syringes for liquid transfer.
-
Dry ice/acetone bath for cooling.
Step-by-Step Procedure:
-
Setup: Assemble and flame-dry the glassware under vacuum, then allow it to cool to room temperature under a positive pressure of inert gas.
-
Dissolution: Add this compound to the reaction flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.[4]
-
Addition of n-BuLi: Slowly add n-butyllithium solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Exchange Reaction: Stir the resulting mixture at -78 °C for 15-30 minutes. The formation of the lithiated species is typically very fast.[5]
-
Electrophilic Quench: Add the desired electrophile (either neat or as a solution in THF) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30-60 minutes, then slowly warm to 0 °C over 1 hour.
-
Aqueous Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while stirring at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol B: Magnesium-Iodine Exchange using i-PrMgCl·LiCl (Turbo-Grignard)
This method offers significantly improved functional group tolerance and allows for milder reaction temperatures, making it a more versatile choice for complex substrates.[8] The lithium chloride additive breaks up polymeric Grignard aggregates, increasing the reaction rate and efficiency.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1-1.2 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment Setup:
-
Same as Protocol A, but an ice/water or ice/brine bath may be sufficient for cooling.
Step-by-Step Procedure:
-
Setup: Prepare the reaction apparatus as described in Protocol A.
-
Dissolution: Dissolve this compound in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to a temperature between -10 °C and 0 °C using an ice/brine bath.
-
Addition of Grignard Reagent: Add the i-PrMgCl·LiCl solution dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Exchange Reaction: Stir the mixture at 0 °C for 30-90 minutes. The progress can be monitored by quenching a small aliquot and analyzing via GC-MS or LC-MS.
-
Electrophilic Quench: Cool the mixture to -10 °C and add the electrophile dropwise.
-
Warming: After the addition, allow the reaction to stir for 1-3 hours, gradually warming to room temperature.
-
Aqueous Quench, Work-up, and Purification: Follow steps 8-11 as described in Protocol A.
Data Presentation: Protocol Comparison
| Parameter | Protocol A: n-Butyllithium | Protocol B: i-PrMgCl·LiCl |
| Reactivity | Very High / Very Fast | High / Fast |
| Typical Temperature | -78 °C | -10 °C to Room Temp |
| Functional Group Tolerance | Low (incompatible with esters, nitriles, aldehydes, ketones) | High (tolerates esters, amides, nitriles)[4] |
| Basicity | Very High (can cause side deprotonations) | Moderate (less prone to side reactions) |
| Key Advantage | Rapid reaction, high conversion for simple substrates. | Broad substrate scope, milder conditions. |
| Key Disadvantage | Requires cryogenic temperatures, low functional group compatibility. | Slower reaction times, reagent is more complex. |
Experimental Workflow & Troubleshooting
Caption: General Experimental Workflow.
Troubleshooting Guide:
-
Problem: Low or No Conversion.
-
Possible Cause: Inactive organometallic reagent.
-
Solution: Titrate the n-BuLi or Grignard reagent before use to confirm its concentration. Ensure starting materials and solvents are scrupulously dried.
-
-
Problem: Product from Proton Quench is Observed (i.e., 2-Fluoropyrazine).
-
Possible Cause: Insufficiently anhydrous conditions; moisture in the solvent, glassware, or electrophile. The THF solvent itself can be deprotonated if the reaction is allowed to warm too much in the presence of a highly basic organolithium.
-
Solution: Re-dry all solvents and glassware. Purify the electrophile if necessary. Maintain strict low-temperature control throughout the process.
-
-
Problem: Formation of Butyl- or Isopropyl-Pyrazine.
-
Possible Cause: This is less common but can occur if the organometallic intermediate is unstable and undergoes coupling with the alkyl halide byproduct or if the electrophile is particularly unreactive.
-
Solution: Ensure the exchange reaction goes to completion before adding the electrophile. Use a more reactive electrophile.
-
-
Problem: Dark Tar-like Material Forms.
-
Possible Cause: The reaction temperature was too high, leading to decomposition of the organometallic intermediate or side reactions with the pyrazine ring.[9]
-
Solution: Strictly maintain the recommended low temperatures, especially during the addition of the organolithium reagent.
-
References
- Metal–halogen exchange. (n.d.). In Grokipedia.
-
Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved from [Link]
- Winkler, H. J. S., & Winkler, H. (1982). Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes in hexane solution. Journal of the American Chemical Society.
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Metal-catalysed halogen exchange reactions of aryl halides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Minimal Theoretical Description of Magnesium Halogen Exchanges. (2023).
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013).
- (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (n.d.).
- 6.2.2. Pyrazines. (n.d.). Science of Synthesis.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Protocol for quenching reactive chemicals. (n.d.). EPFL.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (2019).
- Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl. (n.d.).
- Directed (ortho)
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2019).
- The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group, Princeton University.
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- 3-FLUOROBENZYLMAGNESIUM CHLORIDE synthesis. (n.d.). ChemicalBook.
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (n.d.). PubMed. Retrieved from [Link]
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
- Halogen exchange reactions and uses thereof. (n.d.). Google Patents.
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.).
- Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents.
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. grokipedia.com [grokipedia.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
Application Note: A Scalable and Regioselective Synthesis of 2-Fluoro-3-iodopyrazine for Pharmaceutical and Agrochemical Research
Abstract
This application note presents a detailed, two-step protocol for the scale-up synthesis of 2-Fluoro-3-iodopyrazine, a valuable halogenated heterocyclic building block for drug discovery and agrochemical development. Due to the limited availability of direct scale-up procedures in published literature, this guide proposes a robust and scientifically grounded pathway. The synthesis begins with a high-yield halogen exchange (Halex) reaction to produce the key intermediate, 2-fluoropyrazine, from the commercially available 2-chloropyrazine. The subsequent step employs a regioselective directed ortho-metalation (DoM) followed by iodination to yield the final product. This document provides in-depth procedural details, mechanistic explanations, safety protocols, and analytical guidelines to ensure reproducibility and safety for researchers in industrial and academic settings.
Introduction: The Importance of Halogenated Pyrazines
Pyrazine heterocycles are integral components in a wide array of biologically active compounds, from flavorants to pharmaceuticals.[1][2] The strategic introduction of halogen atoms onto the pyrazine ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, the unique combination of a fluorine atom and an iodine atom in this compound offers orthogonal reactivity. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can enhance binding interactions and improve metabolic stability. This makes the title compound a highly sought-after intermediate for constructing complex molecular architectures in medicinal chemistry.
This guide outlines a scalable synthesis designed to address the increasing demand for this versatile building block.
Proposed Synthetic Strategy
The proposed synthesis is a two-part process designed for scalability and high regiochemical control.
-
Part A: Synthesis of 2-Fluoropyrazine. The process starts with the conversion of the inexpensive and readily available 2-chloropyrazine to 2-fluoropyrazine via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction using potassium fluoride.
-
Part B: Synthesis of this compound. The core transformation involves a directed ortho-metalation (DoM) of 2-fluoropyrazine. The existing fluorine atom at the C2 position is a known, albeit moderate, ortho-directing group. Deprotonation at the adjacent C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated intermediate with an iodine source (I₂), affords the desired product with high regioselectivity. This approach is adapted from well-established methodologies for the functionalization of other electron-deficient heterocycles like pyridines.
Overall Synthetic Workflow
Caption: Proposed two-part synthetic route to this compound.
Detailed Protocols & Methodologies
Part A: Scale-Up Synthesis of 2-Fluoropyrazine
Rationale: The conversion of a chloro- to a fluoro-substituent via a Halex reaction is a common and industrially viable method. Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation as it effectively solvates the potassium fluoride, enhancing the nucleophilicity of the fluoride ion.[4]
Table 1: Reagent and Parameter Summary for Part A
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Role |
| 2-Chloropyrazine | 114.53 | 1.0 | 114.5 g | Starting Material |
| Potassium Fluoride (KF) | 58.10 | 2.0 | 116.2 g (spray-dried) | Fluorinating Agent |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 500 mL | Solvent |
| Reaction Temperature | - | - | 150-160 °C | Condition |
| Reaction Time | - | - | 12-18 hours | Condition |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask (or a suitably sized glass reactor) with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a thermocouple for temperature monitoring.
-
Reagent Charging: Charge the reactor with spray-dried potassium fluoride (116.2 g, 2.0 mol) and anhydrous DMSO (500 mL). Safety Note: Use spray-dried KF as its high surface area significantly improves reactivity.
-
Heating and Dissolution: Begin stirring and heat the mixture to 80-90 °C to ensure the KF is well-dispersed.
-
Addition of Starting Material: Slowly add 2-chloropyrazine (114.5 g, 1.0 mol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 150-160 °C. Monitor the reaction progress by gas chromatography (GC) by taking aliquots every 2-3 hours. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 2 L of ice-cold water with stirring.
-
Extract the aqueous phase with diethyl ether or dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is a liquid. Purify by fractional distillation under atmospheric pressure (b.p. ~107 °C) to yield 2-fluoropyrazine as a colorless liquid.
-
Expected Outcome: Yields for this reaction are reported to be in the range of 55-65%.[4] Purity should be >97% as determined by GC.
Part B: Scale-Up Synthesis of this compound
Rationale: This step utilizes the fluorine atom as a directing group for lithiation at the adjacent C3 position. The use of a strong, sterically hindered base like LDA at cryogenic temperatures (-78 °C) is critical to ensure rapid deprotonation while minimizing side reactions. The resulting organolithium species is highly nucleophilic and reacts swiftly with molecular iodine to form the C-I bond. This strategy is well-precedented for the regioselective functionalization of various heterocycles.[5]
Table 2: Reagent and Parameter Summary for Part B
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Role |
| 2-Fluoropyrazine | 98.08 | 0.5 | 49.0 g | Starting Material |
| Diisopropylamine | 101.19 | 0.6 | 60.7 g (84 mL) | LDA Precursor |
| n-Butyllithium (n-BuLi) | 64.06 | 0.55 | 220 mL (2.5 M in hexanes) | Lithiating Agent |
| Iodine (I₂) | 253.81 | 0.6 | 152.3 g | Iodinating Agent |
| Anhydrous THF | 72.11 | - | 1.0 L | Solvent |
| Reaction Temperature | - | - | -78 °C | Condition |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 2 L, dry, three-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (In Situ):
-
Charge the reactor with anhydrous tetrahydrofuran (THF, 500 mL) and diisopropylamine (84 mL, 0.6 mol).
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (220 mL of 2.5 M solution in hexanes, 0.55 mol) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting pale yellow solution at -20 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of 2-Fluoropyrazine:
-
Cool the freshly prepared LDA solution to -78 °C.
-
Prepare a solution of 2-fluoropyrazine (49.0 g, 0.5 mol) in anhydrous THF (200 mL).
-
Add the 2-fluoropyrazine solution dropwise to the LDA solution over 1 hour, maintaining the internal temperature at or below -75 °C. A dark-colored solution indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for an additional 1.5 hours.
-
-
Iodination:
-
Prepare a solution of iodine (152.3 g, 0.6 mol) in anhydrous THF (300 mL). Note: The dissolution of iodine in THF is endothermic; prepare in advance.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C over 1 hour.
-
Allow the reaction to stir at -78 °C for another 2 hours.
-
-
Quenching and Work-up:
-
While maintaining the low temperature, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~200 mL) to consume excess iodine. The dark color of the iodine should disappear.
-
Allow the mixture to warm to room temperature.
-
Add water (500 mL) and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Combine all organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 98:2 to 90:10) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
-
-
Expected Outcome: The final product, this compound, should be obtained as a solid.[6] While direct yield data for this specific reaction is unavailable, analogous ortho-iodinations on heterocyclic systems typically proceed with yields of 60-80%. Purity should be >98% as confirmed by HPLC and NMR.
Safety, Handling, and Waste Disposal
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potassium Fluoride (KF): Highly toxic if swallowed or inhaled. Avoid creating dust.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Diisopropylamine & THF: Flammable liquids. THF can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Iodine: Harmful if inhaled and causes skin irritation.
-
Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.
-
Waste Disposal: Quench any residual n-BuLi carefully with isopropanol at low temperatures before disposal. All organic and halogenated waste must be collected in designated containers and disposed of according to institutional and local regulations.
Analytical Characterization
The identity and purity of the intermediate and final product must be confirmed.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the progress of Part A and assessing the purity of the volatile 2-fluoropyrazine intermediate.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final solid product, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure and regiochemistry of the final product. The presence of the fluorine atom and its coupling to adjacent protons and carbons will provide definitive structural proof.
-
Melting Point: Determination of the melting point is a quick and effective way to assess the purity of the final crystalline product.
Reaction Mechanism Visualization
Caption: Mechanism of regioselective iodination via Directed ortho-Metalation.
Note: Placeholder images are used in the DOT script above. In a real-world application, these would be replaced with actual chemical structure images.
References
- Rutner, H. (1966). Synthesis and Nucleophilic Displacement Reactions of Fluoropyrazines. ProQuest Dissertations & Theses Global. (UMI No. EP15286).
-
Mongin, F., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-5. Available at: [Link]
-
Armstrong, A., et al. (2012). New lithium-zincate approaches for the selective functionalisation of pyrazine: direct dideprotozincation vs. nucleophilic alkylation. Chemical Communications, 48(14), 1985-7. Available at: [Link]
-
Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryOpen, 9(10), 993-1004. Available at: [Link]
-
Shi, W., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6529. Available at: [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2999. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 5. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Derivatization of 2-Fluoro-3-iodopyrazine in Library Synthesis
Introduction: The Strategic Value of the Pyrazine Scaffold and the Unique Utility of 2-Fluoro-3-iodopyrazine
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern medicinal chemistry.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as basicity and hydrogen bonding capacity, which are critical for target binding and overall therapeutic efficacy.[1][3] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][4][5] Several clinically approved drugs, such as the diuretic Amiloride and the anticancer agent Bortezomib, feature the pyrazine core, highlighting its importance in drug design.[6]
For the construction of diverse chemical libraries, strategically functionalized building blocks are paramount. This compound is a highly versatile reagent designed for just this purpose. It possesses two distinct and orthogonally reactive sites: a carbon-iodine bond and a carbon-fluorine bond.
-
The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon-based substituents.
-
The fluorine atom, positioned ortho to a pyrazine nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom nucleophiles.
This dual reactivity allows for a stepwise and controlled diversification of the pyrazine core, making this compound an ideal starting material for the synthesis of compound libraries aimed at biological screening and lead optimization.
Core Derivatization Strategies and Mechanistic Considerations
The derivatization of this compound can be logically approached in a two-stage process. The initial diversification is typically achieved via palladium-catalyzed cross-coupling at the C-I bond, which is significantly more reactive under these conditions than the C-F bond. The resulting 3-substituted-2-fluoropyrazine can then undergo a secondary diversification via SNAr at the C-F bond.
Diagram: Overall Derivatization Strategy
Caption: Stepwise derivatization workflow for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond is the primary site for initial library diversification due to its high reactivity in oxidative addition to a Palladium(0) center, the first step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is fundamental in constructing biaryl and heteroaryl structures.[8]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex. A crucial subsequent step is transmetalation, where the organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[7] Reductive elimination then yields the desired coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for challenging couplings involving heteroaryl halides.[9][10]
This protocol is a general guideline and may require optimization for specific substrates.[9]
-
Reaction Setup: In an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2-5 mol%) and a suitable ligand like XPhos (4-10 mol%), or a pre-catalyst like XPhos Pd G3 (2-5 mol%)).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the starting pyrazine.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100-150 °C) for 5-30 minutes.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | A robust system for challenging heteroaryl couplings.[9] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A traditional catalyst, may be less effective for this substrate.[9] |
| XPhos Pd G3 | K₂CO₃ | THF/H₂O | 65-80 | A highly active, commercially available pre-catalyst.[9] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for introducing linear alkyne functionalities into the pyrazine core, which can serve as handles for further derivatization (e.g., click chemistry) or as components of biologically active molecules.
Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[13] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the C-I bond. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt, which then participates in the transmetalation step with the Pd(II)-aryl complex.[12] An amine base is required to deprotonate the alkyne and regenerate the catalyst.[13] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with copper.[14]
This protocol is a general guideline and should be optimized for specific substrates.[15]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2–5 mol%), and a copper(I) salt (e.g., CuI, 1–5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv). Finally, add the terminal alkyne (1.1–1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) complex.[18] The resulting Pd(II) complex then reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[18] The use of sterically hindered, electron-rich phosphine ligands is crucial for the success of this reaction, facilitating both the oxidative addition and the final reductive elimination step.[16]
This protocol is a general guideline. All manipulations should be performed under an inert atmosphere.[19]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XantPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.2 equiv).
-
Reagent Addition: Add the amine (1.1–1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80–110 °C) for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography.[18]
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
Following the initial diversification at the C-3 position, the C-F bond at the C-2 position becomes the target for the second stage of library synthesis. The fluorine atom is a good leaving group in SNAr reactions, particularly on electron-deficient heterocyclic rings like pyrazine.[20][21]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[22] A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[21] The aromaticity of the pyrazine ring is temporarily disrupted in this step. The electron-withdrawing nature of the pyrazine nitrogens helps to stabilize this anionic intermediate. In the second, typically fast step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[23] For SNAr on halo-aromatics, fluoride is often the best leaving group because fluorine is the most electronegative halogen, making the attached carbon the most electrophilic and thus most susceptible to nucleophilic attack, which is the rate-determining step.[21]
Diagram: SNAr Mechanism
Caption: General mechanism for the SNAr reaction on 2-fluoropyrazine.
This protocol is a general guideline and conditions will vary depending on the nucleophilicity of the amine.
-
Reaction Setup: In a sealed vial, dissolve the 3-substituted-2-fluoropyrazine intermediate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Reagent Addition: Add the amine nucleophile (1.5–3.0 equiv). For less reactive amines, a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0–3.0 equiv) may be required.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction time can vary from a few hours to overnight. Microwave heating can significantly accelerate the reaction.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
| Nucleophile Class | Example | Typical Conditions | Notes |
| Aliphatic Amines | Morpholine, Piperidine | DMSO, 80-120 °C | Generally proceed readily due to high nucleophilicity. |
| Anilines | 4-Methoxyaniline | High boiling solvent (e.g., NMP), Base (K₂CO₃), 120-150 °C | Less nucleophilic than aliphatic amines; may require harsher conditions. |
| Alcohols/Phenols | Sodium Methoxide, Potassium Phenoxide | THF or DMF, RT to 60 °C | Requires conversion to the more nucleophilic alkoxide/phenoxide with a strong base. |
| Thiols | Sodium Thiophenoxide | DMF, RT to 60 °C | Thiols are excellent nucleophiles and often react under mild conditions. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. Its orthogonal reactivity allows for selective, stepwise functionalization through well-established and robust chemical transformations. By leveraging palladium-catalyzed cross-coupling reactions at the C-I bond and subsequent nucleophilic aromatic substitution at the C-F bond, researchers can efficiently generate large arrays of novel pyrazine derivatives for screening in drug discovery and other life science applications. The protocols and guidelines presented herein provide a solid foundation for the successful application of this valuable synthetic tool.
References
- The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide - Benchchem.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.
- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
- An In-depth Technical Guide to 3-Fluoro-2-iodopyridine. Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
-
Sonogashira coupling. Wikipedia. [Link]
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
- Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine. Benchchem.
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
- Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine. Benchchem.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Application Notes & Protocols: 2-Fluoro-3-iodopyrazine in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Fluoro-3-iodopyrazine
In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms and the use of versatile heterocyclic scaffolds are paramount for developing next-generation herbicides, fungicides, and insecticides.[1][2] The pyrazine ring, an electron-deficient N-heterocycle, is a privileged structure found in numerous biologically active molecules.[3][4] this compound emerges as a highly valuable and versatile building block for agrochemical synthesis due to its unique trifecta of structural features:
-
The Pyrazine Core: This electron-deficient ring system often imparts favorable metabolic stability and unique binding interactions with biological targets.[5]
-
The Iodine Substituent: Located at the 3-position, the carbon-iodine bond is a highly reactive and regioselective handle for introducing molecular diversity. It is the primary site for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of C-C and C-N bonds.
-
The Fluorine Substituent: Positioned at the 2-position, the fluorine atom is significantly less reactive towards displacement than the iodine. Its presence can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological potency.[1][2]
The differential reactivity between the C-I and C-F bonds is the cornerstone of this reagent's utility, enabling chemists to perform selective functionalization at the 3-position while retaining the fluorine atom for its beneficial effects on bioactivity.
Caption: Differential reactivity of this compound.
Application in Fungicide Synthesis: Building Anilinopyrimidine Analogs
Anilinopyrimidine fungicides are a critical class of agrochemicals used to control diseases like grey mould (Botrytis cinerea).[6][7] Their mode of action often involves the inhibition of methionine biosynthesis. The Buchwald-Hartwig amination reaction provides a powerful and direct method for forming the key C-N bond, coupling an amine to an aryl halide.[8][9] this compound is an ideal substrate for this reaction, allowing for the selective coupling of various anilines at the C-3 position to generate novel fungicide scaffolds.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the synthesis of a 3-anilino-2-fluoropyrazine derivative, a core structure for novel fungicide development.
Caption: Workflow for Buchwald-Hartwig Amination Protocol.
A. Materials & Reagents
| Reagent/Material | Specification | Typical Amount (for 1 mmol scale) |
| This compound | 97% or higher | 1.0 mmol (224 mg) |
| Substituted Aniline | e.g., 4-methoxyaniline | 1.2 mmol (148 mg) |
| Palladium Precatalyst | Pd₂(dba)₃ | 0.02 mmol (18 mg) |
| Phosphine Ligand | XPhos or SPhos | 0.04 mmol |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 mmol (135 mg) |
| Solvent | Anhydrous Toluene or Dioxane | 5 mL |
| Inert Gas | Nitrogen or Argon | High Purity |
| Other | Schlenk flask, magnetic stirrer, heating mantle, TLC plates, silica gel | Standard laboratory grade |
B. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 eq).[10]
-
Causality: An oven-dried flask and inert atmosphere are critical to prevent moisture from deactivating the catalyst and base. Bulky, electron-rich phosphine ligands like XPhos are essential for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with heteroaryl halides.[9]
-
-
Reagent Addition: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times. Add the substituted aniline (1.2 eq) to the flask, followed by the anhydrous solvent (e.g., Toluene) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound spot is no longer visible.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-fluoro-3-anilinopyrazine product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in Herbicide Synthesis: Accessing Biaryl Structures
Many modern herbicides are based on biaryl structures, which can inhibit key plant enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[11][12] The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[13][14] It allows for the coupling of an organoboron species with an organic halide. This compound serves as an excellent electrophilic partner, reacting selectively at the iodine-bearing carbon to produce novel fluorinated biaryl pyrazines, which are promising scaffolds for new herbicides.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Caption: Workflow for Suzuki-Miyaura Coupling Protocol.
A. Materials & Reagents
| Reagent/Material | Specification | Typical Amount (for 1 mmol scale) |
| This compound | 97% or higher | 1.0 mmol (224 mg) |
| Arylboronic Acid | e.g., 4-formylphenylboronic acid | 1.5 mmol (225 mg) |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05 mmol (58 mg) |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0 mmol (276 mg K₂CO₃) |
| Solvent | 1,4-Dioxane and Water | 4 mL / 1 mL (4:1 ratio) |
| Other | Round-bottom flask, condenser, magnetic stirrer, heating mantle | Standard laboratory grade |
B. Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1). Equip the flask with a condenser and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of nitrogen.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification & Characterization: Remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-fluoro-3-arylpyrazine. Confirm the structure and purity via NMR and HRMS analysis.
Summary & Outlook
This compound stands out as a premier building block for constructing novel agrochemical candidates. Its well-defined and differential reactivity allows for the precise and predictable introduction of diverse functionalities through robust and scalable cross-coupling methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this powerful intermediate in the rational design of next-generation fungicides and herbicides.
References
-
Chem-Impex. 2-Fluoro-3-iodopyridine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
ResearchGate. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives | Request PDF. Available at: [Link]
-
Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 2-Fluoro-4-Iodopyridine: A Versatile Building Block for Agrochemical Innovation. Available at: [Link]
-
ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
Ruijter, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Yang, B., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. Available at: [Link]
-
Ritter, T., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Engle, K. M., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Organic Letters. Available at: [Link]
-
Chambers, R. D., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Available at: [Link]
-
MDPI. The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Available at: [Link]
-
HALO Science. Potentiators to enhance fungicide performance | Agriculture. Available at: [Link]
-
IntechOpen. The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Available at: [Link]
-
Gouverneur, V., et al. (2018). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters. Available at: [Link]
-
UC IPM. General Properties of Fungicides Used in Nectarines. Available at: [Link]
-
Jacobsen, E. N., et al. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society. Available at: [Link]
-
Beck's Hybrids. Fungicide Chemistry 101: What Do All of Those Terms and Chemical Names Mean?. Available at: [Link]
-
McQuilken, M. P., et al. (2008). Evaluation of anilinopyrimidine and other fungicides for control of grey mould (Botrytis cinerea) in container-grown Calluna vulgaris. Pest Management Science. Available at: [Link]
-
MDPI. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link]
-
Kitamura, T., et al. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
Radchenko, M., et al. (2022). Effectiveness of using the mixtures of herbicides flumioxazine and fluorochloridone in sunflower crops. Agricultural Science and Practice. Available at: [Link]
-
ResearchGate. (PDF) Effectiveness of using the mixtures of herbicides flumioxazine and fluorochloridone in sunflower crops. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of anilinopyrimidine and other fungicides for control of grey mould (Botrytis cinerea) in container-grown Calluna vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. agrisp.com [agrisp.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. mdpi.com [mdpi.com]
- 16. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in "2-Fluoro-3-iodopyrazine" Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The electron-deficient nature of the pyrazine ring, combined with the presence of a fluorine atom and the adjacent nitrogen, presents unique challenges that require careful optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is resulting in a low yield or failing completely. What are the most common culprits and where should I begin troubleshooting?
A1: Low conversion in this specific coupling is a common challenge. The primary issues often revolve around the catalyst system's stability and activity, and the stability of the boronic acid coupling partner. The pyrazine nitrogen, particularly at the 2-position, can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst and inhibiting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem" in analogous systems.
Your troubleshooting should begin with a systematic evaluation of the core reaction components: the palladium catalyst/ligand system and the base.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Start by assessing your catalyst choice (see Q6). If you are using a standard, less active catalyst like Pd(PPh₃)₄, switching to a more robust system is the most critical first step.
Q2: I'm observing a significant amount of 2-fluoropyrazine in my crude reaction mixture. What is causing this dehalogenation side reaction?
A2: The formation of 2-fluoropyrazine is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a known pathway for aryl halides in Suzuki couplings.[2]
Probable Causes & Solutions:
-
Mechanism: After the initial oxidative addition of this compound to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination releases the dehalogenated product.[2]
-
Hydride Sources: Common sources of hydrides include certain bases, solvents (like alcohols, if used), or impurities.
-
Harsh Conditions: Excessively high temperatures or prolonged reaction times can promote this and other decomposition pathways.
Troubleshooting Steps:
-
Lower the Temperature: Screen temperatures in the 80-100 °C range. While sufficient heat is needed for the reaction to proceed, excessive heat can accelerate side reactions.
-
Change the Base: If you are using a base like an alkoxide, consider switching to a non-hydridic inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Ensure High-Purity Reagents: Use high-purity, dry solvents to minimize potential sources of protons or hydrides.
Q3: My boronic acid seems to be disappearing, and I'm isolating the corresponding arene byproduct. What is this side reaction and how can I prevent it?
A3: You are observing protodeboronation (or protodeborylation), a very common and often frustrating side reaction in Suzuki couplings.[3][4] It involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[3]
Key Factors & Mitigation Strategies:
-
Susceptibility: Heteroaromatic boronic acids are particularly prone to protodeboronation, especially under basic conditions and in the presence of water.[2][5]
-
Mechanism: The reaction can be catalyzed by acid or base.[3][6] Under the basic conditions of the Suzuki coupling, a boronate species is formed, which can then be protonated by water or other protic sources.[6]
| Strategy | Rationale |
| Use Boronic Esters | Pinacol esters (B(pin)) or neopentyl esters are significantly more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[6][7] They slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[3] |
| Use Trifluoroborate Salts (R-BF₃K) | Potassium organotrifluoroborates are another class of highly stable boron reagents. They also undergo slow hydrolysis under reaction conditions to provide the boronic acid for the catalytic cycle.[8] |
| Minimize Water | While a small amount of water can be beneficial or necessary for some Suzuki protocols (especially with boronic acids), excess water can accelerate protodeboronation. Try using anhydrous solvents or a biphasic system with minimal water. |
| Milder Conditions | Lowering the reaction temperature and shortening the reaction time can help, as protodeboronation is often time and temperature-dependent.[4] |
Q4: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. How can I minimize this homocoupling?
A4: The self-coupling of two boronic acid molecules is known as homocoupling . This side reaction is typically promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]
Solutions:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Always maintain a positive pressure of inert gas during the reaction.
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes minimize homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂).[9] When using Pd(II) sources, the reduction to Pd(0) can sometimes be initiated by the homocoupling of the boronic acid.[9]
Q5: My reaction is sluggish and stalls, leaving a large amount of unreacted this compound. What adjustments can I make?
A5: Incomplete conversion, assuming you are using an appropriate catalyst system (see Q6), typically points to suboptimal reactivity or catalyst deactivation.
Key Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Temperature | Gradually increase the temperature in 10 °C increments (e.g., from 80 °C to 110 °C). | The oxidative addition of the C-I bond is generally fast, but subsequent steps may require more thermal energy, especially with challenging substrates.[2][10] |
| Base | Ensure the base is strong enough and present in sufficient quantity (typically 2-3 equivalents). K₃PO₄ and Cs₂CO₃ are excellent choices for this type of substrate.[11][12] | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13] |
| Solvent | The choice of solvent can significantly impact solubility and reaction rates. Common choices include 1,4-dioxane, THF, or DMF, often with a small amount of water.[2][14] | A solvent system where all components are soluble at the reaction temperature is critical. Highly polar heterocyclic compounds can have poor solubility in less polar solvents.[15] |
| Catalyst Loading | If conversion is low, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%. | While higher loading is less economical, it can compensate for slow turnover or partial catalyst deactivation. |
Q6: Which palladium catalyst and ligand system is the most effective for coupling with this compound?
A6: This is the most critical parameter for success. Due to catalyst inhibition by the pyrazine nitrogen, standard catalysts are often ineffective.[1] You need a system that is both highly active and resistant to poisoning.
Catalyst System Comparison:
| Catalyst System | Ligand Type | Performance & Rationale | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Often Low Yield. This is a "first-generation" catalyst. Triphenylphosphine is not electron-rich or bulky enough to prevent catalyst inhibition by the pyrazine or to facilitate the rapid reductive elimination required for high turnover.[4][9] | 2-5 |
| PdCl₂(dppf) | Bidentate Phosphine | Moderate to Good. Dppf is a more robust ligand than PPh₃ and can be effective. However, it may not be as active as the most modern systems for this particularly challenging substrate.[16] | 1-3 |
| Pd₂(dba)₃ / XPhos or SPhos | Buchwald Biaryl Phosphine | Excellent (Recommended). These bulky, electron-rich monophosphine ligands are the state-of-the-art for challenging heteroaryl couplings.[1][11] They accelerate reductive elimination and their steric bulk helps prevent the pyrazine nitrogen from deactivating the palladium center.[5] | 1-2 |
| XPhos Pd G3 Precatalyst | Buchwald Precatalyst | Excellent (Recommended). Pre-formed catalysts like the G3 (3rd generation) Buchwald precatalysts are often highly efficient as they rapidly form the active monoligated Pd(0) species, which can accelerate the catalytic cycle before side reactions like protodeboronation occur.[17] | 1-2 |
The Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in this cycle is critical for achieving a high yield. For this compound, the key challenges are preventing the deactivation of the Pd(0) and Pd(II) species by the pyrazine nitrogen and ensuring the transmetalation step is faster than boronic acid decomposition.
Caption: The Suzuki-Miyaura catalytic cycle with key challenges highlighted.
Recommended Starting Protocol for Optimization
This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize common side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or N₂). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe under a positive pressure of inert gas.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Dreher, S. D., et al. (2018).
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Al-Zoubi, R. M., & Al-Masri, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 783.
- Ichitsuka, T., & Amii, H. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 21(8), 1017.
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
ResearchGate. (2023). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]
- Ortu, F., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(46), 28788-28794.
-
ResearchGate. (2015). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3186.
-
ResearchGate. (2020). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
- Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4234-4237.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
-
ResearchGate. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
- Sisa, M., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5133.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-3-iodopyrazine
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodopyrazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual for the synthesis of this compound. The primary synthetic route discussed is the Directed ortho-Metalation (DoM) of 2-fluoropyrazine, a powerful but sensitive transformation requiring meticulous attention to detail. This document is structured to address common experimental failures in a direct question-and-answer format, providing both corrective actions and the underlying scientific rationale.
Core Synthesis Pathway: Directed ortho-Metalation
The synthesis proceeds in two critical stages:
-
Lithiation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to selectively deprotonate the C-3 position of 2-fluoropyrazine. The fluorine atom at C-2 acts as a Directed Metalation Group (DMG), coordinating with the lithium base to facilitate proton abstraction at the adjacent position.[1][2] This step is performed under cryogenic conditions (-78 °C) to ensure kinetic control and prevent unwanted side reactions.
-
Iodination: The resulting lithiated pyrazine intermediate is quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product.
Below is a diagram illustrating the overall experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yielded little to no product, and I've mostly recovered the 2-fluoropyrazine starting material. What went wrong?
This is the most frequent failure mode and almost always points to issues in the lithiation step. The recovery of starting material indicates that the lithiated intermediate was either never formed or was quenched prematurely.
Probable Causes & Solutions:
-
Atmospheric Moisture: Organolithium reagents like LDA and the lithiated pyrazine intermediate are extremely potent bases and will react instantly with water.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous. Use fresh, sealed solvents or distill them from an appropriate drying agent.[3]
-
-
Inactive LDA: The LDA may not have been prepared correctly or may have degraded.
-
Solution: Prepare LDA in situ immediately before use. When adding n-butyllithium (n-BuLi) to diisopropylamine, a brief exotherm and/or slight color change should be observed. Ensure the n-BuLi itself has been recently titrated to confirm its molarity, as concentrations can decrease over time.
-
-
Insufficient Reaction Time or Temperature Deviation: The deprotonation may be incomplete.
-
Solution: Stir the reaction for at least 1-4 hours at -78 °C after adding the 2-fluoropyrazine to the LDA solution.[4] Use a cryocool or a well-insulated dry ice/acetone bath to maintain the temperature. A rise in temperature can lead to base degradation or side reactions.
-
-
Impure Starting Material: Contaminants in the 2-fluoropyrazine can consume the LDA.
-
Solution: Purify the starting material by distillation or chromatography if its purity is questionable.
-
Caption: Troubleshooting flowchart for low product yield.
Question 2: My reaction worked, but I see a significant amount of 2-fluoropyrazine alongside my product after purification. Is this deiodination?
Yes, this is likely due to deiodination of the product either during the workup or purification. Aromatic iodides, particularly on electron-deficient rings, can be labile.
Probable Causes & Solutions:
-
Protonolysis During Workup: Quenching the reaction with a strong proton source (like concentrated acid) can lead to the replacement of the iodo group with a proton.
-
Solution: Quench the reaction at low temperature with a mild proton source like saturated aqueous ammonium chloride or water. Only after the excess organometallics are destroyed should the mixture be warmed to room temperature.
-
-
Light Sensitivity: Aromatic iodides can be photolabile, decomposing via radical mechanisms.[5]
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil, especially during the workup and purification stages. Store the final product in an amber vial.
-
-
Decomposition on Silica Gel: The basic nitrogen atoms of the pyrazine ring can interact strongly with the acidic surface of standard silica gel, potentially catalyzing decomposition or deiodination.[5]
-
Solution: Use a neutral stationary phase like deactivated silica (pre-treated with a base like triethylamine) or neutral alumina for column chromatography. Alternatively, if the product is sufficiently crystalline, recrystallization may be a better purification strategy.
-
Question 3: The reaction produced a dark, complex mixture of byproducts that is difficult to analyze and purify. What could be the cause?
This outcome suggests significant decomposition, which often occurs when the reaction temperature is not strictly controlled.
Probable Causes & Solutions:
-
Nucleophilic Addition of Base: If the temperature rises above -70 °C, strong bases like LDA or n-BuLi can act as nucleophiles, adding to the electron-deficient pyrazine ring. This can initiate a cascade of irreversible decomposition pathways.[6][7]
-
Solution: Maintain a constant temperature of -78 °C throughout the base preparation and lithiation steps. Add the 2-fluoropyrazine solution dropwise to the LDA to control any potential exotherm. Using a less nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes mitigate this, but LDA is generally effective if temperature is controlled.[6]
-
-
Reaction with Solvent: While THF is generally stable, prolonged reaction times at higher temperatures with excess strong base can lead to solvent deprotonation and subsequent side reactions.
-
Solution: Adhere to recommended reaction times and maintain cryogenic temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Why is -78 °C such a critical temperature for this reaction? At this low temperature, the deprotonation of the C-3 position is kinetically favored and irreversible. It is cold enough to prevent the highly reactive organolithium species from adding as a nucleophile to the pyrazine ring, which is a major decomposition pathway at higher temperatures.[6][7]
Q2: Can I use n-BuLi directly instead of LDA to deprotonate 2-fluoropyrazine? This is not recommended. n-BuLi is a significantly more aggressive and nucleophilic base than LDA. It is much more likely to add to the pyrazine ring, leading to low yields and decomposition, rather than cleanly deprotonating the C-3 position.[6] LDA is a sterically hindered, non-nucleophilic base, making it ideal for this type of selective deprotonation.
Q3: What is the specific role of the fluorine atom in this synthesis? The fluorine atom is a "Directed Metalation Group" (DMG). It is a Lewis basic moiety that coordinates to the Lewis acidic lithium ion of the LDA. This coordination brings the base into close proximity to the C-3 proton, creating a "complex-induced proximity effect" that dramatically lowers the activation energy for its removal over other protons on the ring.[2][8]
Q4: How can I be certain I have formed the 3-iodo isomer and not another regioisomer? The directing effect of the fluorine atom is very reliable, making the 3-iodo product the overwhelmingly expected isomer.[1][9] Confirmation can be achieved using 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton at C-5 (or C-6) and the carbon at C-3 (which will be a low-intensity quaternary carbon signal shifted downfield by the iodine substituent). A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could also show a through-space correlation between the fluorine atom and the proton at C-3 if any starting material is present, but not in the product, confirming substitution at that position.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Impact of Deviation |
| Temperature | -78 °C (Dry Ice/Acetone) | Too High: Nucleophilic addition, decomposition.[6] Too Low: Slower reaction rate. |
| Base | LDA (1.05 - 1.2 eq.) | Wrong Base (e.g., n-BuLi): Nucleophilic addition.[6] Too Little: Incomplete reaction. Too Much: Increased side products. |
| Solvent | Anhydrous THF | Wet Solvent: Quenches base and intermediate.[3] |
| Atmosphere | Inert (Argon or N₂) | Air Exposure: Rapid quenching of reagents.[3] |
| Purification | Neutral Alumina / Deactivated Silica | Acidic Silica: Product decomposition, deiodination.[5] |
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the synthesis of 2-fluoro-3-iodopyridine and should be considered a starting point for optimization.[4]
1. Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and a nitrogen inlet. Allow it to cool to room temperature under a positive pressure of argon.
-
In a separate flame-dried flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous THF.
2. LDA Formation:
-
Cool the diisopropylamine/THF solution to -20 °C.
-
Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe.
-
Stir the resulting LDA solution at 0 °C for 30 minutes, then cool to -78 °C.
3. Lithiation:
-
Dissolve 2-fluoropyrazine (1.0 eq.) in anhydrous THF in the main reaction flask and cool the solution to -78 °C.
-
Slowly transfer the cold LDA solution into the 2-fluoropyrazine solution via cannula, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
4. Iodination:
-
Prepare a solution of iodine (1.1 eq.) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change from the dark lithiated species to the characteristic iodine color will be observed.
-
Stir the mixture at -78 °C for an additional 1-2 hours.
5. Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution at -78 °C until the iodine color disappears.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Protect from light.
6. Purification:
-
Purify the crude product by column chromatography on neutral alumina or deactivated silica gel, using a hexane/ethyl acetate gradient, to afford this compound.
References
-
Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
-
University of Bristol. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Retrieved from [Link]
- Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
-
NIH National Library of Medicine. (n.d.). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Retrieved from [Link]
-
American Chemical Society. (2024, October). Lithiation Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
-
American Chemical Society. (2025, December 17). Specific Solvent Issues with Iodination. Retrieved from [Link]
Sources
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. baranlab.org [baranlab.org]
- 3. acs.org [acs.org]
- 4. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Purification of 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for overcoming the challenges associated with the purification of 2-Fluoro-3-iodopyrazine. As a critical building block in medicinal chemistry, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.[1] This document offers practical, field-tested advice in a direct question-and-answer format to address specific issues encountered during the purification process.
Section 1: Troubleshooting Guide
This section is designed to provide rapid solutions to common problems encountered during the purification of this compound.
Flash Column Chromatography Issues
Question 1: I'm observing poor separation between my product, this compound, and a closely-eluting impurity during column chromatography. How can I improve the resolution?
Answer: Poor separation in flash chromatography is a frequent challenge, especially with structurally similar impurities.[2][3] Here’s a systematic approach to enhancing resolution:
-
Optimize the Solvent System: The choice of mobile phase is the most critical factor.[4]
-
Polarity Adjustment: If your product and the impurity are co-eluting, their polarities are very similar. Start by running a series of Thin-Layer Chromatography (TLC) plates with varying solvent systems. A common starting point for halogenated pyrazines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][5]
-
Fine-Tuning: Make small, incremental changes to the solvent ratio. For instance, if you are using 10% ethyl acetate in hexanes, try 8% or 12%. The goal is to find a system where the retention factor (Rf) of your product is between 0.2 and 0.4, providing optimal separation.[4]
-
Alternative Solvents: If adjusting the ratio of your current system doesn't work, consider changing the solvents to exploit different intermolecular interactions. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) can alter the selectivity of the separation.
-
-
Consider High-Performance Silica: Standard silica gel has a surface area of approximately 500 m²/g. For challenging separations, switching to a higher-grade silica with a larger surface area (>700 m²/g) can significantly increase compound retention and improve resolution between closely related compounds.[3]
-
Sample Loading Technique:
-
Dry Loading: If your crude material has poor solubility in the initial mobile phase, or if you are seeing streaking on the column, dry loading is highly recommended.[6] This involves pre-adsorbing your crude mixture onto a small amount of silica gel, removing the solvent, and then carefully loading the resulting powder onto the top of your column. This technique often leads to sharper bands and better separation.
-
Minimize Loading Volume: When wet loading, dissolve your sample in the absolute minimum amount of solvent. Using too much solvent will broaden the initial sample band, leading to decreased resolution.
-
Question 2: My this compound seems to be degrading on the silica gel column. The collected fractions are showing new, unexpected spots on the TLC. What is happening and how can I prevent it?
Answer: Iodinated aromatic compounds, including this compound, can be sensitive to the acidic nature of standard silica gel.[7] This can lead to decomposition during purification.
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is done by creating a slurry of the silica in your non-polar solvent and adding a small amount of a neutralizer, typically 1% triethylamine (v/v), relative to the solvent volume. The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing degradation of your acid-sensitive compound.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for compounds that are sensitive to acid.[7] You will need to re-optimize your solvent system using TLC with alumina plates.
-
Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase flash chromatography using a C18-functionalized silica is another option. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[8]
-
-
Minimize Contact Time: Increase the flow rate of your mobile phase to reduce the amount of time your compound spends on the column. While this may slightly decrease resolution, it can be a good trade-off to prevent decomposition.
Recrystallization Issues
Question 3: I am trying to purify this compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.[2]
-
Adjust Solvent and Temperature:
-
Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of the hot solvent to slightly dilute the solution.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of crystals. Do not move the flask directly to an ice bath.
-
Scratching: Once the solution is at room temperature, gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites and induce crystallization.[2]
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a "seed crystal") to the cooled, saturated solution can initiate crystallization.[2]
-
-
Re-evaluate Your Solvent System: If the issue persists, the chosen solvent system may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvent pairs, such as ethanol/water or toluene.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Impurities will largely depend on the synthetic route used. Common sources of impurities include:
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, you may have residual starting materials.
-
Byproducts of the Reaction: Side reactions can lead to isomeric products or other derivatives. For instance, in reactions involving iodination, di-iodinated species could be formed.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps to eliminate.[2]
Q3: How can I best monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most efficient way to monitor your column.
-
Systematic Spotting: Spot the crude material, and then every few fractions, on a TLC plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Since pyrazine derivatives are aromatic, they should be UV-active. Additionally, using a potassium permanganate stain can help visualize compounds that are not UV-active.[2]
-
Pooling Fractions: Combine the fractions that show a single, clean spot corresponding to your product.
Q4: Is this compound stable during storage?
A4: Halogenated heterocyclic compounds, particularly iodinated ones, can be sensitive to light and heat.[10] It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation over time.
Section 3: Detailed Experimental Protocol
Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your reaction scale and the results from your initial TLC analysis.
1. Preparation:
- TLC Analysis: Determine the optimal solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.4.
- Column Selection: Choose a column size appropriate for your sample amount. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight.
- Slurry Packing: Wet pack the column by pouring a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.
- Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.
- Gently add this powder to the top of the packed column.
3. Elution:
- Begin eluting with the least polar solvent mixture determined by your TLC analysis.
- Collect fractions of a consistent volume.
- If a gradient elution is needed, gradually increase the polarity of the mobile phase. A shallow gradient is often more effective for separating closely related compounds.[4]
4. Analysis and Collection:
- Monitor the collected fractions by TLC.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
5. Purity Confirmation:
- Assess the purity of the final product using analytical techniques such as NMR spectroscopy, LC-MS, or GC-MS.
Section 4: Visual Workflow and Data
Purification Workflow Diagram
Caption: A generalized workflow for the purification and verification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
-
Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-4-iodopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodopyridine. PubChem. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 2-Fluoro-3-iodopyridine. Retrieved from [Link]
-
Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
Biotage. (n.d.). Some Tips for Achieving Greener, Safer Flash Chromatography. Retrieved from [Link]
-
Beilstein-Institut. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (1968). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
-
Kochupillai, N., & Yalow, R. S. (1978). Preparation, purification, and stability of high specific activity 125I-labeled thyronines. Endocrinology, 102(1), 128–135. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN111978245A - Preparation method of 3-fluoro-2-isobutyl pyridine.
Sources
- 1. moravek.com [moravek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-3-iodopyrazine Reactions
Welcome to the technical support center for navigating the synthetic challenges of 2-Fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the intricacies of its reactivity, with a special focus on overcoming the steric challenges posed by its unique substitution pattern.
The Challenge: Understanding Steric Hindrance in this compound
This compound is a valuable reagent in medicinal chemistry due to the presence of two distinct halogen atoms on the pyrazine core. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. However, the adjacent fluorine and iodine atoms create significant steric hindrance around the reaction centers, which can impede catalyst-substrate interactions and slow down or even inhibit desired transformations. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges.
General Considerations for All Reactions
Before diving into specific reaction types, here are some universal principles to consider when working with sterically encumbered substrates like this compound:
-
Catalyst and Ligand Selection is Paramount: Standard catalyst systems may prove ineffective. The use of bulky, electron-rich phosphine ligands is often necessary to promote the desired reactivity.[1][2]
-
Reaction Conditions Matter: Temperature, solvent, and the choice of base can all have a profound impact on reaction outcomes.[1]
-
Microwave Irradiation: This technique can be a powerful tool to overcome activation energy barriers in sterically hindered reactions, often leading to improved yields and shorter reaction times.[1][3]
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation in pyrazine chemistry.[4] However, the steric bulk around the iodine atom in this compound can make these reactions challenging.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[5][6][7] When working with this compound, the primary challenge is facilitating the transmetalation and reductive elimination steps of the catalytic cycle.[1]
FAQs and Troubleshooting for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling with a bulky boronic acid is giving low to no yield. What should I do?
A1: This is a classic case of steric hindrance. The bulky substituents on both your pyrazine and the boronic acid are preventing the coupling partners from coming together effectively. Here’s a systematic approach to troubleshoot this issue:
-
Switch to a Bulky Ligand System: Standard ligands like PPh₃ are often insufficient. Move to more sterically demanding and electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃).[1][2] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can better accommodate bulky substrates.[1]
-
Use a More Active Pre-catalyst: Instead of traditional palladium sources like Pd(OAc)₂, consider using pre-catalysts such as [Pd(t-Bu₂Cl)₂Cl₂]₂.
-
Optimize the Base and Solvent: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[2] Aprotic polar solvents such as dioxane or toluene are generally preferred.[1][2]
-
Increase the Temperature: Higher temperatures can provide the activation energy needed to overcome the steric barrier.[1] Consider using a high-boiling point solvent or employing microwave irradiation.[1]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a sign of slow transmetalation. To favor the desired cross-coupling pathway:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Experiment with different bulky phosphine ligands.
Catalyst Selection Logic for Sterically Hindered Suzuki Couplings
Caption: Logic for selecting a catalyst system for sterically hindered Suzuki couplings.
Comparative Overview of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Typical Substrates | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple, unhindered aryl halides | Commercially available, easy to handle | Often ineffective for hindered substrates |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | Sterically hindered aryl halides | High reactivity, good for challenging couplings | Air-sensitive, requires inert atmosphere |
| [Pd(t-Bu₂Cl)₂Cl₂]₂ | Bulky Phosphine | Highly hindered substrates | Excellent for very challenging couplings | More expensive pre-catalyst |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, and it has been successfully applied to pyrazine chemistry.[4][8][9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
FAQs and Troubleshooting for Sonogashira Coupling
Q1: My Sonogashira reaction with this compound is sluggish and gives a low yield. What are the likely causes?
A1: The steric hindrance from the adjacent fluorine atom can slow down the oxidative addition and subsequent steps. Here are some troubleshooting tips:
-
Catalyst System: While Pd(PPh₃)₄ is a common choice, for hindered substrates, a more active catalyst system like PdCl₂(PPh₃)₂ in combination with CuI is often more effective.
-
Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Ensure it is anhydrous and in sufficient excess (at least 2 equivalents).
-
Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is generally required to facilitate the reaction by forming a copper acetylide intermediate.[9]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are recommended.
-
Temperature: Gently heating the reaction (40-60 °C) can often improve the rate and yield.
Q2: I am observing the formation of a significant amount of Glaser coupling (alkyne homocoupling) byproducts. How can I prevent this?
A2: Glaser coupling is an oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings. To minimize it:
-
Strictly Anaerobic Conditions: Rigorously deoxygenate your solvents and run the reaction under an inert atmosphere (nitrogen or argon).
-
Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or GC-MS), work up the reaction promptly.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid Glaser coupling, although these may require more specialized ligands and conditions.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12][13] When applying this reaction to this compound, careful selection of the catalyst system is critical to overcome steric hindrance.
FAQs and Troubleshooting for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a secondary amine is not proceeding. What catalyst system should I try?
A1: The combination of a sterically hindered substrate and a secondary amine presents a significant challenge.
-
Ligand Selection: This is the most critical parameter. For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often required.[2][14] Bidentate ligands like BINAP and DPPF have also shown to be effective, particularly for primary amines.[11][14]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices for the palladium precursor.[14]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most frequently used base for this transformation.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.[14]
Q2: I am attempting a selective mono-amination. What conditions will favor this outcome?
A2: To achieve selective mono-amination on a di-iodinated substrate (or in cases where subsequent SNAr of the fluorine is possible), precise control of stoichiometry is key. Use one equivalent of the primary amine relative to the this compound.[14] Running the reaction at a lower temperature may also improve selectivity.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).[15] In this case, the fluorine atom is the target for substitution.
FAQs and Troubleshooting for SNAr Reactions
Q1: I am trying to displace the fluorine atom with an oxygen nucleophile (e.g., a phenoxide), but the reaction is very slow. How can I accelerate it?
A1: While the fluorine atom activates the ring for nucleophilic attack, the reaction rate can still be slow.[16]
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the nucleophile and enhance its reactivity.
-
Temperature: Heating the reaction is often necessary. Microwave irradiation can be particularly effective.
-
Base: Ensure a strong enough base is used to fully deprotonate the nucleophile (e.g., NaH for alcohols, K₂CO₃ for phenols).
Q2: What is the expected regioselectivity of nucleophilic attack on this compound?
A2: Nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (the C-2 position). The fluorine is a better leaving group than iodine in SNAr reactions and the C-2 position is highly activated by the adjacent nitrogen atom and the electron-withdrawing iodine at C-3.[16][17]
SNAr Workflow
Caption: A general workflow for optimizing SNAr reactions.
Conclusion
Successfully employing this compound in synthesis requires a nuanced understanding of its electronic properties and the steric challenges it presents. By carefully selecting catalyst systems with bulky, electron-rich ligands for cross-coupling reactions and optimizing conditions for nucleophilic substitutions, researchers can effectively overcome these hurdles. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization for each specific substrate combination is key to success.
References
- Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3447-3466. DOI:10.1039/C3OB40460A.
- ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Request PDF.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
- ResearchGate. (n.d.). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.
- Wikipedia. (n.d.).
- McKay, M. J., & Nguyen, H. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines.
- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Wikipedia. (n.d.).
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Nature. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- Royal Society of Chemistry. (n.d.).
- University of Groningen. (n.d.).
- National Institutes of Health. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Elemental fluorine. Part 10.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry Stack Exchange. (2016). Why is fluorine more reactive than iodine despite the weaker I-I bond?.
- PubMed Central. (2022).
- YouTube. (2019).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemistryViews. (2018). When Fluorine Meets Iodine.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (n.d.). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Fluoro-3-iodopyrazine Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions with 2-Fluoro-3-iodopyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and practical guidance for this challenging substrate. As a heteroaromatic compound bearing both an electron-withdrawing fluorine atom and two coordinating nitrogen atoms, this compound presents unique challenges, including potential catalyst inhibition and altered reactivity. This guide provides field-proven insights to help you navigate these complexities and achieve successful coupling outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Answer: Low or no conversion when using this compound is a common issue often rooted in catalyst selection and reaction conditions. The pyrazine substrate is electron-deficient, which facilitates oxidative addition, but the ring nitrogens can also poison the palladium catalyst.
Possible Causes & Solutions:
-
Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-rich, bulky phosphine ligands are often essential to promote the reductive elimination step and prevent catalyst inhibition by the pyrazine nitrogens.[1][2]
-
Incorrect Base Selection: The base is critical for the catalytic cycle, particularly for transmetalation in Suzuki-Miyaura couplings or for amine deprotonation in Buchwald-Hartwig aminations.[4][5][6] An inappropriate base can lead to reaction stalling or decomposition.
-
Solution: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2][3] If substrate compatibility is an issue, weaker bases can be screened, but may require higher temperatures.[7]
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.[8]
-
-
Low Reaction Temperature: While the C-I bond is highly reactive, the overall catalytic cycle may require thermal energy to overcome activation barriers, especially for the reductive elimination step.
-
Solution: Incrementally increase the reaction temperature, for example from 80 °C to 110 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing significant amounts of side products, such as homocoupling of my coupling partner. How can I suppress this?
Answer: Homocoupling is a common side reaction in many cross-coupling protocols, particularly the Glaser-Hay homocoupling of terminal alkynes in Sonogashira reactions and the dimerization of organoboron reagents in Suzuki couplings.[9][10][11]
Possible Causes & Solutions:
-
Sonogashira (Glaser) Homocoupling: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[10][12] The formation of a diyne byproduct consumes your expensive alkyne.
-
Solution 1 (Strict Anaerobic Conditions): The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent and amine base are thoroughly degassed. Maintain a positive pressure of an inert gas throughout the reaction.[8]
-
Solution 2 (Copper-Free Conditions): Many modern protocols for Sonogashira coupling on electron-deficient substrates work efficiently without a copper co-catalyst, which completely eliminates the Glaser pathway.[12] This may require a higher catalyst loading or a more active palladium/ligand system.
-
-
Suzuki Homocoupling: This can occur through several pathways, often exacerbated by the presence of oxygen or slow transmetalation.
-
Solution 1 (Ligand Choice): Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the processes that lead to homocoupling.[11]
-
Solution 2 (Base and Stoichiometry): Ensure the correct stoichiometry of the boronic acid/ester (typically 1.1-1.5 equivalents). An inappropriate base can slow the catalytic cycle, allowing more time for side reactions.[11]
-
-
Hydrodehalogenation: You may observe the formation of 2-fluoropyrazine, where the iodine has been replaced by a hydrogen atom.
-
Solution: This often occurs when the catalytic cycle is inefficient or in the presence of a hydrogen source (e.g., trace water, certain amines). Optimizing the catalyst, ligand, and base to ensure a rapid, efficient cross-coupling cycle is the best way to minimize this side reaction. For Buchwald-Hartwig aminations, β-hydride elimination from the amine-Pd complex can be a competing pathway; using amines without β-hydrogens or specific ligands can mitigate this.[13]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategy and component selection for cross-coupling reactions with this compound.
Question 1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
Answer: The high reactivity of the C-I bond makes this compound a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most widely used are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is highly valued for the stability and low toxicity of the boron reagents.[14][15]
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, a key reaction for accessing many pharmaceutical scaffolds.[9][16]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines, anilines, and other N-nucleophiles.[1][3]
-
Stille Coupling: For forming C-C bonds with organostannanes. While powerful and tolerant of many functional groups, the toxicity of tin reagents has made it less favorable than the Suzuki coupling.[17][18][19]
Question 2: How do I select the optimal Palladium catalyst and ligand for my specific reaction?
Answer: Catalyst selection is paramount. The general principle for this electron-deficient heterocyclic substrate is to use a system that is highly active and resistant to inhibition.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Typical Base | Typical Solvent | Rationale/Comments |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition by the pyrazine nitrogens.[7] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often integral) | Et₃N, DIPEA | THF, DMF | Often used with a CuI co-catalyst, but copper-free methods are preferred to avoid homocoupling.[12][16][20] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, XPhos, tBuDavePhos | NaOtBu, K₂CO₃, LHMDS | Toluene, Dioxane | Ligand choice is critical and depends on the amine. BrettPhos is excellent for primary amines.[3][13] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(o-tolyl)₃, AsPh₃ | (Often not required) | Toluene, DMF | A Cu(I) additive can significantly accelerate the reaction. The choice of ligand can influence the rate of transmetalation.[21][22] |
Question 3: What is the mechanistic role of the base in these reactions?
Answer: The base plays one or more critical roles depending on the specific cross-coupling reaction.[6]
-
Activation of the Nucleophile (Suzuki Coupling): The base is essential for the transmetalation step. It coordinates to the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5][23]
-
Neutralization of Acid Byproduct: In reactions like Sonogashira and Buchwald-Hartwig, an H-X molecule (e.g., H-I) is generated during the catalytic cycle. An amine base (like Et₃N) or an inorganic base is required to neutralize this acid and prevent protonolysis of the starting materials or products.[12]
-
Amine Deprotonation (Buchwald-Hartwig): A strong base is required to deprotonate the amine nucleophile, forming a palladium-amido complex that is primed for reductive elimination.[24]
General Catalytic Cycle (Suzuki Example)
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[4][15][23]
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
The Sonogashira Coupling. University of Connecticut. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. [Link]
-
Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PubMed Central. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PubMed Central. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sciforum. [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. [Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Stille reaction. Wikipedia. [Link]
-
The Stille Reaction. Myers Research Group, Harvard University. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. books.lucp.net [books.lucp.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Fluoro-3-iodopyrazine
Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions with 2-fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, heteroaromatic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic principles to empower you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
Low yields with this substrate often stem from a combination of factors related to its electronic properties. The pyrazine ring is inherently electron-deficient, which can influence the rates of key steps in the catalytic cycle. Additionally, the fluorine substituent further withdraws electron density.
Key areas to investigate:
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Inefficient Oxidative Addition: While the carbon-iodine bond is generally reactive, the overall electronic nature of the substrate can impact the efficiency of the initial oxidative addition step.
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and highly interdependent, affecting everything from reagent solubility to the rate of transmetalation.[1][2]
Q2: What are the most common side reactions observed with this compound, and how can I mitigate them?
Several side reactions can compete with your desired cross-coupling. Understanding and addressing these is key to improving yields and simplifying purification.
-
Protodeiodination (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 2-fluoropyrazine. This can be caused by harsh reaction conditions or the presence of water. Optimization of reaction conditions, such as screening different bases and lowering the temperature, can minimize this side reaction.[3][4]
-
Homocoupling: This results in the formation of a symmetrical biaryl from your coupling partner (e.g., from a boronic acid in a Suzuki coupling). This is often promoted by the presence of oxygen.[1] Rigorously degassing your solvents and maintaining an inert atmosphere are crucial preventative measures.[5]
-
Protodeborylation (in Suzuki Couplings): This is the cleavage of the carbon-boron bond of the boronic acid, especially prevalent with heteroaromatic boronic acids under basic conditions.[6] Using anhydrous solvents, milder bases, or more stable boronic esters (like pinacol esters) can effectively suppress this side reaction.[4][6]
Troubleshooting Guides
Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid using a standard palladium catalyst and are observing primarily unreacted starting material.
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
The electron-deficient nature of the pyrazine ring can lead to poor catalyst performance. Standard phosphine ligands may not be sufficient to promote the catalytic cycle effectively.
-
Ligand Selection: For heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often superior.[7] These ligands stabilize the palladium center and facilitate the often rate-limiting oxidative addition and reductive elimination steps.[7]
-
Base Selection: The base is crucial for activating the boronic acid.[8] While strong bases can be effective, they can also promote side reactions. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often provide a better outcome.[3][4] A screening of different bases is highly recommended.
-
Solvent System: The solvent influences the solubility of all components and can affect catalyst stability and reactivity.[1][2] Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are common starting points for Suzuki reactions.[5][8] However, the optimal solvent can be substrate-dependent.[2]
Scenario 2: Product Decomposition or Multiple Byproducts in a Buchwald-Hartwig Amination
You are attempting to couple this compound with a primary or secondary amine and observe a complex mixture of products with little of the desired arylamine.
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving the Stability of 2-Fluoro-3-iodopyrazine Derivatives
Introduction: The Challenge of Stability in Halogenated Pyrazines
2-Fluoro-3-iodopyrazine and its derivatives are powerful building blocks in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and iodine substituents make them valuable synthons for introducing the pyrazine scaffold via cross-coupling reactions. However, the very features that make these molecules reactive also contribute to their inherent instability. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and improving the stability of these critical compounds. By explaining the causality behind experimental choices, we aim to empower users to develop robust protocols and achieve reliable, reproducible results.
Understanding the Instability of this compound Derivatives
The stability of a molecule is dictated by its structure. In this compound, several factors conspire to create potential degradation pathways:
-
The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. It is susceptible to cleavage by light (photolysis), heat, and transition metal catalysts, leading to de-iodination.
-
The Pyrazine Ring: The pyrazine ring, a nitrogen-containing heterocycle, can be susceptible to oxidative degradation.[1][2] The nitrogen atoms can also act as Lewis bases and coordinate to metal catalysts, sometimes leading to catalyst poisoning or undesired side reactions.[3]
-
Influence of Substituents: The electron-withdrawing nature of the fluorine atom and the pyrazine nitrogens can influence the reactivity and stability of the C-I bond.
These factors can lead to observable issues such as discoloration of solid samples, the appearance of impurity peaks in analytical chromatograms, and low yields or side product formation in chemical reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the handling, storage, and use of this compound derivatives.
Handling and Storage
Q1: My solid this compound derivative has turned from a white/off-white powder to a yellow or brownish color. What is happening and is it still usable?
A1: Discoloration is a common indicator of degradation. The primary cause is often the slow decomposition of the organoiodide, releasing trace amounts of molecular iodine (I₂), which is violet-black but can appear as a yellow-to-brown tint at low concentrations.[4] This is frequently initiated by exposure to light and/or heat.
-
Causality: The energy from light, particularly UV radiation, can be sufficient to induce homolytic cleavage of the weak C-I bond, initiating a radical chain reaction that liberates iodine.
-
Troubleshooting:
-
Assess Purity: Before use, re-analyze the material by HPLC, GC, or NMR to quantify the purity. If the purity is still within your experimental tolerance (e.g., >95%), it may be usable, but be aware that the unknown degradation products could interfere with your reaction.
-
Purification: If purity is compromised, consider purification by recrystallization or column chromatography.
-
Prevention: Strict adherence to proper storage conditions is critical for preventing this issue.
-
Q2: What are the optimal storage conditions for this compound derivatives to ensure long-term stability?
A2: Optimal storage is crucial to minimize degradation. The goal is to mitigate exposure to energy (light, heat) and reactive species (air, moisture).
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C (refrigerated). | Low temperatures slow down the rate of all chemical degradation pathways. |
| Light | Store in an amber glass vial or a container wrapped in aluminum foil.[5] | Prevents photolytic cleavage of the C-I bond. Organoiodides are known to be light-sensitive. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation of the pyrazine ring or other sensitive functional groups.[1] |
| Container | Use a tightly sealed glass container with a PTFE-lined cap.[6] | Prevents sublimation of iodine and protects from atmospheric moisture. Avoid metal caps, as iodine vapor is corrosive.[4][6] |
Reaction Troubleshooting
Q3: I am performing a Suzuki coupling with a this compound derivative and observing a significant amount of the de-iodinated starting material (2-fluoropyrazine) as a byproduct. How can I minimize this?
A3: This side reaction, known as dehalogenation (specifically, de-iodination), is a common problem in palladium-catalyzed cross-coupling reactions.[3][7] It occurs when the organometallic intermediate in the catalytic cycle is protonated before it can undergo the desired cross-coupling.
-
Causality: De-iodination can be caused by harsh reaction conditions, the presence of proton sources (like water), or a catalytic cycle where the reductive elimination step is slow compared to competing side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting De-iodination in Suzuki Coupling.
-
Expert Recommendations:
-
Catalyst Choice: For electron-deficient substrates like fluoropyrazines, standard catalysts like Pd(PPh₃)₄ may be less effective. Using catalyst systems with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and subsequent steps, outcompeting the de-iodination pathway.[3][7]
-
Base Selection: Strong aqueous bases can promote de-iodination. Switching to milder or non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[3][8]
-
Solvent: Ensure solvents are anhydrous and thoroughly degassed to remove both water and oxygen.
-
Q4: My reaction solution turns black and a precipitate (palladium black) forms, leading to incomplete conversion. What's causing this catalyst decomposition?
A4: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of solution, effectively killing the catalytic cycle.
-
Causality: This often happens when a step in the catalytic cycle is very slow, allowing the unstable Pd(0) species to decompose. With heteroaromatic substrates like pyrazines, the nitrogen lone pair can coordinate to the palladium center, inhibiting the catalyst and slowing the cycle.[3]
-
Solutions:
-
Ligand Choice: Use bulky ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[3] The steric hindrance from the ligand can prevent the pyrazine nitrogen from coordinating too strongly to the palladium, thus preventing catalyst poisoning and accelerating the catalytic cycle.
-
Temperature: While counterintuitive, sometimes a modest increase in temperature can accelerate a slow catalytic step (like reductive elimination) more than it accelerates catalyst decomposition, leading to a better overall outcome. This should be optimized carefully.
-
Protocols for Stability Assessment
To proactively manage stability, it is essential to quantify it. A forced degradation study is a standard approach to understand a compound's liabilities.[9][10][11]
Experimental Protocol: Forced Photostability Study
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[10][12]
Objective: To determine the susceptibility of a this compound derivative to degradation upon exposure to light.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile and water
-
Calibrated photostability chamber with UV and visible light sources
-
Quartz and standard borosilicate (e.g., Pyrex) HPLC vials
-
Control vials wrapped completely in aluminum foil
-
Calibrated HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL. Dilute with a 50:50 acetonitrile/water mixture to a final concentration of ~50 µg/mL.
-
Aliquot Samples:
-
Pipette the solution into three quartz HPLC vials (for maximum light transmission).
-
Pipette the solution into three borosilicate HPLC vials.
-
Pipette the solution into three vials completely wrapped in aluminum foil (these are the "dark controls").
-
-
Initial Analysis (t=0): Immediately inject a sample from one of the dark control vials into the HPLC to establish the initial purity and peak area.
-
Exposure: Place all vials (unwrapped and foil-wrapped) into the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux-hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
Time-Point Analysis: At set time points (e.g., 4, 8, 24 hours) and at the end of the exposure, retrieve one of each type of vial.
-
HPLC Analysis: Analyze the contents of each vial by HPLC. Use a stability-indicating method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation:
-
Calculate the percent remaining of the parent compound in each sample compared to the t=0 sample.
-
Compare the chromatograms of the exposed samples to the dark controls. New peaks in the exposed samples represent photodegradants.
-
Any degradation in the dark controls is attributable to thermal degradation, not photostability.
-
Visual Workflow for Stability Testing
Caption: Workflow for a Forced Photostability Study.
References
-
Müller R, Rappert S. Pyrazines: occurrence, formation and biodegradation. Appl Microbiol Biotechnol. 2010 Feb;85(5):1315-20. Available from: [Link]
-
Storing iodine compound. Reddit. Available from: [Link]
-
Iodine | I2 | CID 807. PubChem - NIH. Available from: [Link]
-
what do you use to store iodine/bromine. Sciencemadness.org. Available from: [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Available from: [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. Available from: [Link]
-
Photostability. RD Laboratories. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - what do you use to store iodine/bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijsdr.org [ijsdr.org]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting the Lithiation of 2-Fluoro-3-iodopyrazine
Welcome to the technical support center for the lithiation of 2-fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your methodologies are both robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: My lithiation of this compound is failing, and I'm recovering only starting material. What are the most likely causes?
A1: Recovering the starting material is a common issue that typically points to one of several root causes:
-
Inactive Lithiating Agent: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to air and moisture.[1][2] Improper storage or handling can lead to degradation and loss of activity. It is crucial to titrate your organolithium reagents periodically to verify their molarity.
-
Insufficiently Low Temperature: The lithiation of halogenated pyridines and pyrazines is highly temperature-dependent.[3][4] Reactions are typically conducted at -78 °C (dry ice/acetone bath) to prevent unwanted side reactions and ensure the stability of the lithiated intermediate.[4][5] A temperature that is too high can lead to rapid decomposition.
-
Inadequate Anhydrous Conditions: Trace amounts of water in your solvent or on your glassware will rapidly quench the organolithium reagent, preventing the desired reaction from occurring.[6][7] Ensure all glassware is flame-dried or oven-dried under vacuum and that all solvents are rigorously dried over an appropriate drying agent.
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction. Ensure your starting material is pure, as acidic impurities can consume the organolithium reagent.
Q2: I'm observing a mixture of products, including what appears to be an isomer of my desired product. What is happening?
A2: The formation of isomeric products is a classic sign of a "halogen dance" rearrangement.[3][8][9][10] This is a thermodynamically driven process where a halogen atom migrates to a different position on the aromatic ring.[3]
In the context of this compound, initial deprotonation at the C4 position can be followed by an iodine migration to this position, generating a new organolithium species at the C3 position. This process is highly influenced by:
-
Temperature: Lower temperatures can sometimes favor the halogen dance, as both the metalated and unmetalated species can coexist long enough for the rearrangement to occur.[3] Conversely, in some systems, higher temperatures can suppress it by accelerating the initial metalation.[3]
-
Base Selection: The choice of base is critical. A hindered base like LDA may favor deprotonation, while an alkyllithium like n-BuLi or t-BuLi can also induce lithium-halogen exchange.[5][11][12]
-
Reaction Time: Longer reaction times before quenching can provide more opportunity for the halogen dance to reach thermodynamic equilibrium.
To mitigate the halogen dance, consider trapping the initial lithiated species at a very low temperature with a reactive electrophile as quickly as possible.
Q3: Should I use n-BuLi or LDA for the lithiation of this compound? What is the mechanistic difference?
A3: The choice between n-BuLi and LDA is a critical decision that dictates the reaction pathway.
-
n-Butyllithium (n-BuLi): This reagent can act as both a strong base for deprotonation and as a reagent for lithium-halogen exchange.[11][13] Given the presence of an iodine atom, which is prone to exchange, using n-BuLi (or the more reactive t-BuLi) could lead to a mixture of deprotonation at C4 and lithium-iodine exchange at C3.[5][12]
-
Lithium Diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA is primarily used for deprotonation (metalation).[11] It is less likely to participate in lithium-halogen exchange. Therefore, for selective deprotonation at the most acidic proton, which is typically adjacent to the fluorine atom, LDA is often the preferred reagent.[14]
Recommendation: For selective ortho-lithiation directed by the fluorine atom, LDA is generally the more reliable choice to avoid competing lithium-halogen exchange.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Lithiating Agent | Titrate your n-BuLi or LDA solution before use. | Organolithiums are pyrophoric and moisture-sensitive.[1][2] Their concentration can decrease over time, leading to under-dosing the reaction. |
| Presence of Moisture | Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. | Water is a potent electrophile that will quench the organolithium reagent faster than the desired reaction can occur.[6] |
| Reaction Temperature Too High | Ensure your reaction is maintained at or below -78 °C during the lithiation and quenching steps. | The lithiated pyrazine intermediate is thermally unstable and can decompose at higher temperatures.[4] |
| Inefficient Quenching | Use a highly reactive and soluble electrophile. Ensure the electrophile is added slowly at low temperature. | A sluggish electrophile may not react before the lithiated intermediate decomposes or participates in side reactions. |
Issue 2: Formation of Multiple Products (Suspected Halogen Dance)
| Potential Cause | Troubleshooting Step | Rationale |
| Thermodynamic Isomerization | Minimize the time between the formation of the organolithium and quenching with the electrophile. | The halogen dance is a time-dependent rearrangement.[3] Rapid trapping can favor the kinetically formed product. |
| Suboptimal Temperature | Experiment with slightly different temperatures (e.g., -90 °C vs. -78 °C). | Temperature has a significant impact on the rate of both the desired lithiation and the undesired halogen dance.[3] |
| Incorrect Base | If using n-BuLi, switch to LDA to favor deprotonation over potential lithium-halogen exchange pathways that can initiate the dance. | LDA is a sterically hindered, non-nucleophilic base that is less prone to side reactions like halogen exchange.[11] |
Experimental Protocols & Visualizations
Protocol: LDA-Mediated Lithiation of this compound and Trapping with an Electrophile
1. Apparatus Setup:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
- Maintain a positive pressure of dry nitrogen throughout the experiment.
2. Reagent Preparation:
- In the reaction flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of approximately 0.1 M.
- Cool the solution to -78 °C using a dry ice/acetone bath.
3. LDA Formation (if preparing in situ):
- In a separate flame-dried flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
- Cool to -78 °C and add n-BuLi (1.05 eq) dropwise.
- Allow the solution to stir at 0 °C for 15 minutes before re-cooling to -78 °C.
4. Lithiation:
- Slowly add the freshly prepared LDA solution (or a commercial solution) (1.1 eq) to the stirred solution of this compound at -78 °C over 20-30 minutes.
- Stir the reaction mixture at -78 °C for 1 hour.
5. Electrophilic Quench:
- Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
- Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
6. Workup:
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[15]
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visualizing Potential Reaction Pathways
The following diagram illustrates the key decision point in the lithiation of this compound, highlighting the desired pathway versus the potential halogen dance side reaction.
Caption: Decision tree for the lithiation of this compound.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing and solving common issues encountered during the reaction.
Caption: A systematic workflow for troubleshooting lithiation reactions.
References
-
Halogen dance rearrangement - Wikipedia. Wikipedia. Available at: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Deprotonation of Fluoro Aromatics Using Lithium Magnesates | Request PDF. ResearchGate. Available at: [Link]
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. White Rose Research Online. Available at: [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. Available at: [Link]
-
Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles - ResearchGate. ResearchGate. Available at: [Link]
-
Organolithium reagents – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Halogen Dance Reaction and Its Application in Organic Synthesis - ResearchGate. ResearchGate. Available at: [Link]
-
Organolithium reagent - Wikipedia. Wikipedia. Available at: [Link]
-
Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube. YouTube. Available at: [Link]
-
Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers - Controlled Radical Polymerization. Controlled Radical Polymerization. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit. Available at: [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com. Available at: [Link]
-
Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec. Vapourtec. Available at: [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed. PubMed. Available at: [Link]
-
REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. Available at: [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. Princeton University. Available at: [Link]
-
Grignard successes and failures - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit. Reddit. Available at: [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available at: [Link]
-
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies - ACS Publications. ACS Publications. Available at: [Link]
-
Selective direct fluorination of organolithium and organomagnesium compounds - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
Aliphatic Organolithiums by Fluorine—Lithium Exchange: n-Octyllithium. - ResearchGate. ResearchGate. Available at: [Link]
-
Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles - NIH. National Institutes of Health. Available at: [Link]
-
Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - MDPI. MDPI. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. PubMed. Available at: [Link]
-
Fluorination of Organolithium Reagents - Sci-Hub. Sci-Hub. Available at: [Link]
-
Directed Lithiation and Substitution of Pyridine Derivatives - R Discovery - Researcher.Life. Researcher.Life. Available at: [Link]
-
O -Tetrahydropyran-2-yloxy ( O THP) as an ortho Directing Group in the Lithiation of Pyridines - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. vapourtec.com [vapourtec.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-3-iodopyrazine Products
Welcome to the technical support center for troubleshooting the removal of residual palladium catalysts from products derived from 2-Fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, and face the critical challenge of purifying their highly valuable fluorinated pyrazine products to meet the stringent purity requirements of downstream applications and regulatory standards.
The Challenge: Why is Palladium Removal from Fluorinated Pyrazines Difficult?
The purification of products from palladium-catalyzed reactions involving this compound presents a unique set of challenges. The nitrogen atoms in the pyrazine ring can act as Lewis bases and coordinate strongly with the palladium catalyst.[1] This interaction can keep the palladium species solubilized in the organic phase, making it difficult to separate from the desired product during standard workup procedures. The presence of a fluorine atom can also influence the electronic properties and solubility of the product, potentially further complicating the purification process.
Residual palladium, even at trace levels, can interfere with subsequent synthetic steps, compromise the results of biological assays, and is strictly regulated in active pharmaceutical ingredients (APIs).[2] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of less than 10 ppm in the final drug product.[1]
This guide provides a structured approach to tackling these challenges, offering both troubleshooting advice for common issues and detailed protocols for effective palladium removal.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address common issues encountered during the purification of 2-fluoro-3-aryl/alkynyl/amino-pyrazine products.
Issue 1: High levels of palladium remain in the product after standard aqueous workup and solvent extraction.
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Question: I've performed a Suzuki-Miyaura coupling with this compound and after an aqueous workup, my product is still contaminated with a significant amount of palladium. Why is this happening and what should I do next?
-
Answer: This is a common issue stemming from the coordination of the pyrazine nitrogen to the palladium catalyst, which keeps it in the organic layer. A simple aqueous wash is often insufficient.
-
Immediate Action: Before concentrating your organic phase, try washing it with an aqueous solution of a mild chelating agent like N-acetylcysteine or sodium diethyldithiocarbamate.[3] These agents can complex with the palladium, pulling it into the aqueous phase.
-
Alternative Quick Fix: A simple filtration of the crude reaction mixture through a pad of Celite® or a short plug of silica gel can sometimes remove a significant portion of the palladium, especially if it has precipitated as palladium black.[4][5]
-
Issue 2: Column chromatography does not completely remove the palladium catalyst.
-
Question: I've attempted to purify my 2-fluoro-3-arylpyrazine product by silica gel chromatography, but I'm still detecting palladium in the final fractions. What's going wrong?
-
Answer: Palladium complexes can sometimes co-elute with the product, especially if the product itself is polar. The interaction between the palladium and the pyrazine can alter its chromatographic behavior.
-
Troubleshooting Steps:
-
Pre-treat before chromatography: Before loading your crude product onto the column, consider a pre-treatment step. This could be a filtration through Celite®, a wash with a chelating agent as mentioned above, or a quick treatment with activated carbon.
-
Optimize your chromatography: Experiment with different solvent systems. Sometimes, a more polar eluent can help to better separate the product from the palladium complexes. However, be aware that very polar solvents might also elute more of the palladium.
-
Consider a final scavenging step: If chromatography alone is insufficient, a palladium scavenger should be used on the pooled, purified fractions. This is often the most effective way to achieve sub-10 ppm levels of palladium.
-
-
Issue 3: My product yield is significantly reduced after palladium removal.
-
Question: I used activated carbon to remove palladium, and while it was effective, I lost a substantial amount of my product. How can I avoid this?
-
Answer: Activated carbon is a non-selective adsorbent and can bind to your product, especially if it has aromatic rings.[6]
-
Solutions:
-
Use a more selective scavenger: Thiol- or thiourea-functionalized silica or polymer-based scavengers are much more selective for palladium and will minimize product loss.[7][8]
-
Optimize the amount of activated carbon: If you must use activated carbon, use the minimum amount necessary and for the shortest effective time. A screening experiment to determine the optimal loading is recommended.
-
Crystallization: If your product is a solid, crystallization can be a highly effective and yield-preserving method of purification. The palladium impurities will often remain in the mother liquor.[1]
-
-
FAQs
-
Q1: What are palladium scavengers and how do they work?
-
A1: Palladium scavengers are solid-supported reagents, typically based on silica or a polymer, that have functional groups with a high affinity for palladium (e.g., thiols, thioureas, amines, or trimercaptotriazine (TMT)).[1] When added to a solution containing the product and residual palladium, the scavenger selectively binds to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration, leaving a purified product solution.[9]
-
-
Q2: Which type of palladium scavenger should I choose?
-
A2: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the nature of your product and solvent. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II). It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific system.[7]
-
-
Q3: How do I know how much scavenger to use?
-
A3: The amount of scavenger is typically based on the amount of palladium catalyst used in the reaction. A common starting point is to use 3-5 molar equivalents of the scavenger's functional group relative to the moles of palladium.[1] However, it is always best to consult the manufacturer's recommendations and to perform a small-scale optimization experiment.
-
-
Q4: Can I use crystallization to remove palladium?
-
A4: Yes, crystallization can be a very effective method for removing palladium impurities, which tend to concentrate in the mother liquor.[2] However, in some rare cases, the palladium complex can co-crystallize with the product.[2] Therefore, it is always important to analyze the palladium content of your crystals.
-
Experimental Protocols & Workflows
Below are detailed protocols for common palladium removal techniques.
Protocol 1: Filtration through Celite®/Silica Gel Plug
This method is a good first step for removing heterogeneous palladium species.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Prepare a small plug of Celite® or silica gel in a fritted funnel or a pipette.
-
Wet the plug with the reaction solvent.
-
Carefully pass the entire reaction mixture through the plug, collecting the filtrate.
-
Wash the plug with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and proceed with your standard workup or further purification.
Protocol 2: Palladium Scavenging (Batch Method)
This is a highly effective method for reducing palladium to very low levels.
-
After the initial workup (e.g., aqueous extraction), dissolve the crude product in a suitable solvent (e.g., THF, DMF, Toluene).
-
Add the selected palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 16 hours. The optimal time and temperature should be determined experimentally.[10]
-
Monitor the removal of palladium by taking small aliquots and analyzing them by a suitable method (e.g., ICP-MS).
-
Once the palladium level is acceptable, filter off the scavenger.
-
Wash the scavenger with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Workflow for Selecting a Palladium Removal Strategy
The following diagram illustrates a decision-making process for choosing the most appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Data Summary
The choice of palladium scavenger can significantly impact the efficiency of removal. Below is a summary of commonly used scavengers and their typical applications.
| Scavenger Type | Functional Group | Typical Support | Effective for | Notes |
| Thiol-based | -SH | Silica, Polymer | Pd(0), Pd(II) | Widely applicable, good for a variety of solvents.[7] |
| Thiourea-based | -NHC(=S)NH- | Silica | Pd(0), Pd(II) | Effective, can sometimes have higher capacity than thiols.[8] |
| TMT-based | Trimercaptotriazine | Polymer | Pd(II) | High affinity for Pd(II), very effective at low concentrations.[1] |
| Amine-based | -NH₂, -NR₂ | Silica | Pd(II) | Good for removing palladium salts. |
| Activated Carbon | - | Carbon | Pd(0), Pd(II) | Broad spectrum, but can lead to product loss.[6] |
Concluding Remarks
The removal of palladium catalysts from products of reactions involving this compound is a critical yet manageable challenge. A systematic approach, beginning with simple and cost-effective methods like filtration and progressing to more robust techniques such as scavenging, will ensure the desired level of purity is achieved. Understanding the underlying chemical interactions between the palladium catalyst and the nitrogen-containing heterocyclic product is key to developing an effective purification strategy. By following the guidelines and protocols outlined in this technical support center, researchers can confidently and efficiently purify their valuable compounds, paving the way for successful downstream applications.
References
- Benchchem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines." Benchchem, 2025.
- ThalesNano. "Flow Chemistry: Sonogashira Coupling." ThalesNano, N.D.
- Benchchem. "Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures." Benchchem, 2025.
- SiliCycle. "Application Note: Scavenging of 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride." SiliCycle, N.D.
- Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage, 2020.
- Biotage. "Metal Scavengers for the Process Industry." Biotage, 2008.
- Biotage. "How to Remove Palladium in three easy steps." Biotage, 2023.
- Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield." Apollo Scientific, N.D.
- Benchchem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides." Benchchem, 2025.
- Benchchem. "Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis." Benchchem, 2025.
- MDPI. "The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions." MDPI, 2017.
- ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.
- Johnson Matthey Technology Review. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific, N.D.
- ResearchGate. "Green Synthesis of Palladium Nanoparticles Immobilised on Graphitic Carbon Nitride as a Sustainable Nanocatalyst for the Reduction of Nitroarenes and Removal of Fluorinated Substances | Request PDF.
- ResearchGate. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- ACS Publications. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PMC - NIH.
- ResearchGate. "(PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
Sources
- 1. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization Challenges of 2-Fluoro-3-iodopyrazine Analogues
Welcome to the Technical Support Center for the characterization of 2-Fluoro-3-iodopyrazine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. The unique electronic properties stemming from the fluorine and iodine substituents on the pyrazine ring make these molecules valuable building blocks, but also present specific analytical hurdles.
This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab. We will delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity of your results.
Part 1: Synthesis and Purification Troubleshooting
The successful characterization of this compound analogues begins with a pure sample. Challenges often arise from side reactions during synthesis and difficulties in separating the desired product from structurally similar impurities.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My cross-coupling reaction (e.g., Suzuki, Stille) with a this compound analogue is giving a low yield. What are the likely causes?
Answer: Low yields in cross-coupling reactions involving 2-halopyrazines are a common challenge. The primary culprit is often related to the electronic nature of the pyrazine ring and its interaction with the metal catalyst.
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning. This is particularly problematic when the coupling site is adjacent to a nitrogen atom.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming your starting materials and reducing the yield. These include:
-
Protodehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of the corresponding 2-fluoropyrazine. This can be exacerbated by the presence of moisture or protic solvents.
-
Homocoupling: The self-coupling of your boronic acid (in Suzuki reactions) or organostannane (in Stille reactions) to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeborylation (Suzuki): The cleavage of the carbon-boron bond of the boronic acid, which is particularly prevalent with electron-deficient heteroaromatic boronic acids.
-
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions:
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Question 2: I am observing multiple spots on my TLC after the synthesis of a this compound analogue. What are the potential byproducts?
Answer: The formation of multiple byproducts is a strong indication of incomplete reaction or the occurrence of side reactions. Common byproducts in the synthesis of halopyrazines can include:
-
Isomers: If your starting material is a substituted pyrazine, you may form regioisomers.
-
Dehalogenated product: As mentioned above, the 2-fluoropyrazine resulting from the loss of iodine is a common impurity.
-
Homocoupled products: From the coupling partner in cross-coupling reactions.
-
Products from reaction with the solvent: Certain solvents can participate in side reactions under the reaction conditions.
Frequently Asked Questions (FAQs) - Purification
Question 1: I am struggling to separate my this compound analogue from a closely related impurity by column chromatography. What strategies can I employ?
Answer: The purification of halogenated heterocycles can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize your solvent system: A systematic approach to solvent screening is crucial. Consider using a combination of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). A shallow gradient or isocratic elution may be necessary to achieve separation.
-
Consider alternative stationary phases: If standard silica gel is not effective, consider using alumina or a bonded phase (e.g., diol, cyano).
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC can be effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Purification Strategy Flowchart:
Caption: A general workflow for the purification of this compound analogues.
Part 2: Spectroscopic Characterization Troubleshooting
Accurate spectroscopic characterization is essential to confirm the structure and purity of your this compound analogues.
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Question 1: What are the key features to look for in the 19F NMR spectrum of a this compound analogue?
Answer: 19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]
-
Chemical Shift: The chemical shift of the fluorine atom will be highly sensitive to its electronic environment. For fluoropyrazines, the chemical shift can be influenced by the other substituents on the ring. A typical range for aryl fluorides is between -100 and -140 ppm (relative to CFCl₃).
-
Coupling to Protons: You will observe coupling between the fluorine atom and any adjacent protons on the pyrazine ring. These nJHF coupling constants provide valuable structural information.
Question 2: I am having difficulty interpreting the 13C NMR spectrum of my fluorinated pyrazine due to complex splitting patterns. What is the cause and how can I simplify the spectrum?
Answer: The complexity arises from 13C-19F coupling, which can be quite large (up to 250 Hz for a direct one-bond coupling, 1JCF).[2] This can lead to overlapping multiplets that are difficult to interpret.
-
1H and 19F Decoupling: The ideal solution is to acquire a 13C NMR spectrum with simultaneous broadband decoupling of both 1H and 19F. This will result in a spectrum with single lines for each carbon, greatly simplifying interpretation. However, this requires a specialized NMR probe.
-
DEPT and HSQC/HMBC: If dual decoupling is not available, 2D NMR experiments such as DEPT (to determine the number of attached protons for each carbon) and HSQC/HMBC (to establish correlations between protons and carbons) can be invaluable in assigning the carbon signals despite the complex splitting.
Expected 1H and 13C NMR Chemical Shift Ranges for a this compound Scaffold:
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| 1H | 5 | ~8.0 - 8.5 | Doublet, coupled to H-6 |
| 1H | 6 | ~8.0 - 8.5 | Doublet, coupled to H-5 |
| 13C | 2 | ~150 - 160 | Doublet due to 1JCF coupling |
| 13C | 3 | ~90 - 100 | Singlet or small doublet due to longer-range C-F coupling |
| 13C | 5 | ~140 - 150 | Singlet or small doublet due to longer-range C-F coupling |
| 13C | 6 | ~140 - 150 | Singlet or small doublet due to longer-range C-F coupling |
Note: These are estimated ranges and will vary depending on the other substituents on the pyrazine ring.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Question 1: What are the expected features in the mass spectrum of a this compound analogue?
Answer: The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern of your compound.
-
Molecular Ion Peak (M+): You should observe a strong molecular ion peak corresponding to the molecular weight of your compound.
-
Isotopic Pattern: Iodine is monoisotopic (127I), which simplifies the isotopic pattern of the molecular ion peak compared to compounds containing chlorine or bromine.
-
Fragmentation Pattern: The C-I bond is relatively weak and can readily undergo cleavage. Therefore, you are likely to observe a fragment corresponding to the loss of an iodine atom ([M-I]+). Other characteristic fragments may arise from the cleavage of the pyrazine ring.
Question 2: My sample appears to be degrading in the mass spectrometer. What could be the cause?
Answer: Iodinated aromatic compounds can be sensitive to the high energy conditions of some ionization techniques.
-
Photodegradation: Iodinated aromatic compounds can be susceptible to photodegradation, especially under UV light.[3][4][5] It is advisable to protect your samples from light as much as possible.
-
Thermal Instability: High temperatures in the ion source can cause decomposition. Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) if you are using Electron Impact (EI) and observing degradation.
Troubleshooting Workflow for Mass Spectrometry:
Caption: A troubleshooting guide for common issues in the mass spectrometry of this compound analogues.
Part 3: Stability Considerations
The stability of your this compound analogues is a critical factor for their storage and use in subsequent applications.
Frequently Asked Questions (FAQs) - Stability
Question 1: Are this compound analogues sensitive to light?
Answer: Yes, iodinated aromatic and heteroaromatic compounds can be photolabile.[3][4][5] The carbon-iodine bond can be cleaved by UV light, leading to the formation of radical species and subsequent decomposition. It is highly recommended to store these compounds in amber vials or protected from light.
Question 2: What are the general stability considerations for these compounds under acidic and basic conditions?
Answer: The pyrazine ring is generally stable to a range of pH conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to decomposition. It is always advisable to perform stability studies under the specific conditions of your intended application.
This technical support guide provides a framework for addressing the common characterization challenges associated with this compound and its analogues. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can confidently synthesize, purify, and characterize these valuable compounds.
References
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
- Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
-
Request PDF. (2025). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Available from: [Link]
-
SpectraBase. (n.d.). 2-FLUORO-3-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
UQ eSpace. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Available from: [Link]
-
SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available from: [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. Available from: [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
19F NMR Reference Standards. (n.d.). Available from: [Link]
-
Fluorine NMR. (n.d.). Available from: [Link]
-
Stille Coupling. (n.d.). Available from: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Available from: [Link]
-
National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]
-
NROChemistry. (n.d.). Stille Coupling. Available from: [Link]
-
Fluorine NMR. (n.d.). Available from: [Link]
-
SpectraBase. (n.d.). 2-Fluoro-pyrazine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available from: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Available from: [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available from: [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available from: [Link]
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
-
YouTube. (2022). Need Help Perfecting Your HPLC Purifications?. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
PubMed. (n.d.). Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. Available from: [Link]
-
PubMed. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available from: [Link]
-
CP Lab Safety. (n.d.). 2-Fluoro-3-iodopyridine, 5g, Each. Available from: [Link]
-
ResearchGate. (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Available from: [Link]
-
Cambridge Open Engage. (n.d.). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available from: [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. acdlabs.com [acdlabs.com]
- 3. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
Managing exothermic reactions in "2-Fluoro-3-iodopyrazine" synthesis
A Guide to Managing Exothermic Reactions and Troubleshooting for Researchers
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-iodopyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the management of exothermic reactions during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your experiments are both successful and safe.
Introduction: The Challenge of a Controlled Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the ortho-directed metalation of 2-fluoropyrazine followed by iodination. This process, most commonly utilizing strong bases like lithium diisopropylamide (LDA), is highly effective but presents a significant challenge: the management of highly exothermic events. The deprotonation of the pyrazine ring is rapid and releases a substantial amount of heat. If not properly controlled, this can lead to a runaway reaction, resulting in decreased yield, formation of impurities, and, most critically, a serious safety hazard.
This guide provides a framework for understanding and controlling these exothermic events, troubleshooting common issues, and ensuring a safe and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary exothermic event is the deprotonation of 2-fluoropyrazine at the C3 position by a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA). The reaction between the acidic proton on the pyrazine ring and the strong base is thermodynamically very favorable and proceeds rapidly, releasing significant heat. A secondary, though less severe, exotherm can occur during the quenching of the lithiated intermediate with iodine and the subsequent quenching of any excess organolithium reagent.
Q2: Why is LDA the preferred base for this reaction over other organolithiums like n-butyllithium (n-BuLi)?
A2: While n-BuLi is a potent base, it is also a strong nucleophile. In the case of 2-fluoropyrazine, n-BuLi can potentially add to the pyrazine ring as a nucleophile, leading to undesired byproducts. LDA, on the other hand, is a sterically hindered base, making it highly basic but a poor nucleophile.[1][2][3] This selectivity is crucial for achieving a clean deprotonation without competing nucleophilic addition.
Q3: What are the most critical safety precautions when working with LDA and other organolithium reagents?
A3: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4][5][6][7][8] Strict adherence to safety protocols is mandatory. Key precautions include:
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using well-dried glassware and anhydrous solvents.[4][9][10]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves.[10][11]
-
Safe Quenching Strategy: Have a quenching plan and the necessary reagents readily available before starting the reaction. A common method is the slow addition of the reaction mixture to a cooled, less reactive solvent like isopropanol, followed by a stepwise addition of more protic solvents.[12]
-
Working in a Fume Hood: All manipulations should be performed in a certified chemical fume hood.[6][10]
-
Never Work Alone: It is highly recommended to have another trained researcher present when working with pyrophoric reagents.[13]
Q4: Can this reaction be performed at a higher temperature than -78 °C to avoid the need for a dry ice/acetone bath?
A4: It is strongly discouraged. The low temperature of -78 °C is critical for several reasons:
-
Exotherm Control: The cold bath acts as a heat sink, absorbing the heat generated during the rapid deprotonation and preventing a dangerous temperature spike.
-
Stability of the Lithiated Intermediate: Lithiated heteroaromatic compounds can be unstable at higher temperatures, leading to decomposition or undesired side reactions.[14]
-
Kinetic vs. Thermodynamic Control: At -78 °C, the formation of the desired 3-lithiated species is under kinetic control. At higher temperatures, there is a risk of equilibration to other, more thermodynamically stable (but undesired) lithiated species or the occurrence of a "halogen dance" rearrangement.[15][16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive LDA: LDA can degrade over time, especially if not stored properly. 2. Wet Glassware/Solvents: Water will rapidly quench the LDA and the lithiated intermediate. 3. Incorrect Stoichiometry: Insufficient LDA will lead to incomplete deprotonation. | 1. Titrate LDA: Before use, titrate the LDA solution to determine its exact molarity. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled or commercially available anhydrous solvents. 3. Verify Calculations: Double-check all calculations for reagent quantities. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction Temperature Too High: Allows for side reactions or decomposition. 2. "Halogen Dance": The iodine atom can migrate to a different position on the ring, especially if the reaction is allowed to warm prematurely.[15][16][17] 3. Di-iodination: Excess iodine or localized high concentrations can lead to the formation of di-iodinated pyrazines. | 1. Maintain -78 °C: Ensure the reaction temperature is strictly maintained throughout the addition and stirring phases. 2. Controlled Addition: Add the iodine solution slowly and subsurface to the cooled reaction mixture to ensure rapid mixing and avoid localized warming. 3. Precise Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of iodine, but avoid a large excess. |
| Runaway Reaction (Uncontrolled Exotherm) | 1. Addition of LDA is Too Fast: The rate of heat generation exceeds the cooling capacity of the bath. 2. Inadequate Cooling: Insufficient dry ice or a poorly insulated vessel. 3. Large-Scale Reaction without Proper Heat Flow Consideration: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. | 1. Slow, Dropwise Addition: Add the LDA solution slowly and monitor the internal reaction temperature with a low-temperature thermometer. 2. Efficient Cooling: Use a well-insulated Dewar flask for the cooling bath and ensure it is adequately filled with dry ice/acetone or another suitable cooling medium. 3. Scale-Up Considerations: For larger-scale reactions, consider using a jacketed reactor with a cryostat for precise temperature control. A semi-batch process (adding the substrate to the LDA solution) can also help manage the exotherm. |
| Dark Brown/Black Reaction Mixture After Iodine Addition | 1. Decomposition: The lithiated intermediate may have decomposed due to a temperature increase or prolonged reaction time. 2. Excess Iodine: A large excess of iodine will result in a dark solution. | 1. Strict Temperature Control: Maintain the cold temperature until the reaction is quenched. 2. Work-up: The color from excess iodine can be removed during the work-up by washing with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[18] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the ortho-lithiation and iodination of similar fluoro-substituted N-heterocycles.[14] Extreme caution must be exercised when handling organolithium reagents.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Fluoropyrazine | 98.07 | >97% | Store under inert gas. |
| Diisopropylamine | 101.19 | >99.5% | Anhydrous, freshly distilled. |
| n-Butyllithium | 64.06 | ~2.5 M in hexanes | Titer should be determined prior to use. |
| Iodine (I₂) | 253.81 | >99.8% | Solid, keep dry. |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Freshly distilled from sodium/benzophenone. |
| Saturated aq. NH₄Cl | - | - | For quenching. |
| 10% aq. Na₂S₂O₃ | - | - | For removing excess iodine. |
| Brine | - | - | Saturated aqueous NaCl. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Syringes and needles for transferring anhydrous liquids.
-
Dry ice/acetone bath in a Dewar flask.
Step-by-Step Methodology
Step 1: Preparation of LDA Solution (In Situ)
-
To the reaction flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -20 °C in a cooling bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.
-
Slowly, dropwise, add n-butyllithium (1.05 equivalents) to the stirred solution. A white precipitate may form.
-
Stir the mixture at -20 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Lithiation of 2-Fluoropyrazine
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of 2-fluoropyrazine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly, dropwise, add the 2-fluoropyrazine solution to the LDA solution at -78 °C. This step is highly exothermic. Monitor the internal temperature closely to ensure it does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
Step 3: Iodination
-
In a separate, dry flask, dissolve iodine (1.1 equivalents) in anhydrous THF.
-
Slowly, dropwise, add the iodine solution to the lithiated pyrazine solution at -78 °C. The dark color of the iodine should dissipate as it reacts.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.
Step 4: Quenching and Work-up
-
While maintaining the cold temperature, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm slowly to room temperature.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine (the dark color should disappear).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[18]
Visualization of the Workflow
Logical Flow of the Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
ResearchGate. (n.d.). Large‐scale, continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine.... Retrieved from [Link]
-
Brands, K. M. J., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(9), 1116-1151. [Link]
-
ResearchGate. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Bregent, L., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(1). [Link]
-
Collum, D. B., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 129(45), 13919-13927. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-3-iodopyridine. Retrieved from [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc, 2005(5), 14-32. [Link]
-
Collum, D. B., et al. (2008). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 130(44), 14479-14485. [Link]
-
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Reddit. (2022). Quenching guide. Retrieved from [Link]
-
ChemRxiv. (2022). Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of Quaternary α-Fluoro Ketones. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.8 Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Retrieved from [Link]
-
Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]
- Google Patents. (n.d.). CN111978245A - Preparation method of 3-fluoro-2-isobutyl pyridine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-3-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alternative synthetic routes to 2-Fluoro-3-iodopyrazine, a key building block in medicinal chemistry. It addresses common experimental challenges and offers troubleshooting advice in a question-and-answer format.
I. Strategic Approaches to Synthesis: FAQs
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound can be approached via several distinct routes, primarily categorized by the sequence of halogen introduction. The two main strategies are:
-
Fluorination followed by Iodination: This involves first introducing the fluorine atom onto the pyrazine ring and then performing a regioselective iodination.
-
Iodination followed by Fluorination: This strategy reverses the sequence, starting with the iodination of a pyrazine derivative, followed by the introduction of the fluorine atom.
A third, less common, but potentially effective strategy involves the construction of the substituted pyrazine ring from acyclic precursors, though this is often more complex. The choice of strategy depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I'm considering a Sandmeyer-type reaction. What are the key considerations for pyrazine substrates?
A2: The Sandmeyer reaction is a powerful tool for converting an amino group on an aromatic ring into a variety of functional groups, including halogens.[1][2] For pyrazine substrates, the key considerations are:
-
Diazotization Conditions: The formation of the pyrazinediazonium salt is the critical first step.[1] This typically requires a cold, acidic solution of sodium nitrite. The stability of the diazonium salt can be a concern with electron-deficient heterocyclic systems like pyrazine. Careful temperature control (0-5 °C) is crucial to prevent premature decomposition.[3]
-
Copper(I) Catalyst: The classic Sandmeyer reaction utilizes a copper(I) salt (e.g., CuI) to facilitate the substitution of the diazonium group with iodide.[2][4] The purity and reactivity of the copper catalyst can significantly impact the yield.
-
Side Reactions: Potential side reactions include the formation of phenols (from reaction with water) and azo-coupling products. Minimizing the amount of water and controlling the reaction temperature can help suppress these side reactions.
Q3: Are there viable alternatives to the Sandmeyer reaction for introducing the iodine atom?
A3: Yes, several alternatives to the Sandmeyer reaction exist for the iodination of pyrazine systems:
-
Electrophilic Iodination: If the pyrazine ring is sufficiently activated, direct electrophilic iodination can be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[5][6] The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.
-
Halogen Exchange (Finkelstein Reaction): If a bromo- or chloro-substituted pyrazine is available, a halogen exchange reaction (an aromatic Finkelstein reaction) can be used to introduce iodine.[7][8] This typically requires a catalyst, such as a copper(I) or nickel(II) complex, and a source of iodide like sodium iodide or potassium iodide.[8]
-
Directed Ortho-Metalation followed by Iodination: This is a powerful technique for regioselective functionalization. A directing group on the pyrazine ring can facilitate deprotonation at an adjacent position with a strong base (like LDA), followed by quenching with an iodine source (e.g., I₂). This method offers excellent control over the position of iodination.[9]
II. Troubleshooting Guide: Common Experimental Issues
Route 1: Fluorination then Iodination
This route typically starts from 2-aminopyrazine, proceeds through 2-fluoropyrazine, and culminates in the target molecule.
Caption: Synthetic workflow for Route 1.
Q4: My Sandmeyer reaction to produce 2-chloropyrazine from 2-aminopyrazine is giving a low yield and a lot of tar-like byproducts. What's going wrong?
A4: This is a common issue with Sandmeyer reactions on heterocyclic amines. Here's a breakdown of potential causes and solutions:
-
Cause 1: Diazonium Salt Instability. Pyrazinediazonium salts can be less stable than their benzene-derived counterparts. If the temperature during diazotization rises above 5 °C, rapid decomposition can occur, leading to tars.
-
Solution: Maintain strict temperature control (0-5 °C) throughout the diazotization and addition to the copper(I) chloride solution. Use a reliable thermometer and an efficient cooling bath (ice-salt or acetone-dry ice).
-
-
Cause 2: Incomplete Diazotization. If the 2-aminopyrazine is not fully converted to the diazonium salt, it can react with the diazonium salt that is formed, leading to polymeric byproducts.
-
Solution: Ensure the 2-aminopyrazine is fully dissolved in the acidic medium before adding sodium nitrite. Add the sodium nitrite solution slowly and dropwise to maintain a slight excess of nitrous acid (test with starch-iodide paper).[3]
-
-
Cause 3: Low-Quality Copper(I) Chloride. The copper(I) catalyst is crucial for the substitution step. If it is oxidized to copper(II), the reaction efficiency will decrease.
-
Solution: Use freshly prepared or high-purity copper(I) chloride. If in doubt, you can prepare it fresh by reducing a copper(II) salt solution.
-
Q5: The Halex reaction to convert 2-chloropyrazine to 2-fluoropyrazine is sluggish and incomplete. How can I improve this halogen exchange?
A5: The Halex reaction, a nucleophilic aromatic substitution (SNAr), is highly dependent on reaction conditions.[10]
-
Cause 1: Water in the Reaction. Trace amounts of water can hydrate the potassium fluoride (KF), reducing its nucleophilicity.
-
Solution: Use anhydrous KF (spray-dried is often recommended) and a high-purity, anhydrous polar aprotic solvent like DMSO or sulfolane. Dry the glassware thoroughly before use.
-
-
Cause 2: Insufficient Temperature. The C-Cl bond in 2-chloropyrazine is relatively strong, and a high activation energy is required for the substitution.
-
Solution: Increase the reaction temperature. Halex reactions are often run at temperatures between 150-220 °C.[10]
-
-
Cause 3: Poor Solubility of KF. Potassium fluoride has low solubility in many organic solvents.
-
Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to increase the effective concentration of fluoride ions in the organic phase. Alternatively, cesium fluoride (CsF) is more soluble and reactive but also more expensive.
-
| Parameter | Recommended Condition | Rationale |
| Fluoride Source | Spray-dried KF or CsF | Minimizes water content, enhancing nucleophilicity.[10] |
| Solvent | Anhydrous DMSO or Sulfolane | High boiling point and ability to solvate cations. |
| Temperature | 150-220 °C | Provides sufficient energy to overcome the activation barrier. |
| Additives | Phase-transfer catalyst (optional) | Increases the solubility and reactivity of the fluoride salt. |
Table 1: Optimized Conditions for the Halex Reaction
Q6: I'm attempting the directed ortho-metalation of 2-fluoropyrazine, but I'm getting a mixture of products, including starting material and what appears to be di-iodinated pyrazine. How can I improve the selectivity?
A6: Directed ortho-metalation is a powerful but sensitive technique. Here are some troubleshooting tips:
-
Cause 1: Incorrect Stoichiometry of LDA. Using too much or too little LDA can lead to problems. An excess can lead to di-lithiation and subsequent di-iodination, while too little will result in incomplete conversion.
-
Solution: Titrate your LDA solution before use to determine its exact concentration. Use a slight excess (typically 1.05-1.1 equivalents) relative to your 2-fluoropyrazine.
-
-
Cause 2: Temperature Control. The lithiated intermediate is highly reactive and can be unstable at higher temperatures.
-
Solution: Maintain a very low temperature (typically -78 °C) throughout the deprotonation and iodination steps.[9]
-
-
Cause 3: Slow Addition of Iodine. If the iodine is added too slowly, the lithiated intermediate may have time to decompose or react with other species in the solution.
-
Solution: Add the solution of iodine in THF dropwise but relatively quickly to the cold, stirred solution of the lithiated pyrazine.[9]
-
Route 2: Iodination then Fluorination
This alternative route begins with a pyrazine derivative that is first iodinated and then subjected to fluorination. A plausible starting point is 2-chloropyrazine.
Caption: Synthetic workflow for Route 2.
Q7: I am trying to perform a directed metalation on 2-chloropyrazine, but the reaction is not proceeding cleanly. What are the challenges with this substrate?
A7: The chlorine atom in 2-chloropyrazine is also a directing group, but it is less effective than fluorine.
-
Challenge 1: Competing Nucleophilic Attack. Strong bases like LDA can potentially act as nucleophiles and displace the chlorine atom, leading to undesired byproducts.
-
Solution: Use a non-nucleophilic, sterically hindered base like lithium tetramethylpiperidide (LiTMP) instead of LDA. Maintain a very low temperature (-78 °C or lower) to favor deprotonation over nucleophilic substitution.
-
-
Challenge 2: Lower Acidity of the C-3 Proton. The C-3 proton in 2-chloropyrazine is less acidic than in 2-fluoropyrazine due to the lower electronegativity of chlorine.
-
Solution: You may need to use a slight excess of the strong base or allow for a longer deprotonation time at low temperature to achieve complete metalation.
-
Q8: The final Halex reaction on 2-chloro-3-iodopyrazine to give the target product is proving difficult. Are there any special considerations for this step?
A8: Yes, the presence of the iodine atom can influence the Halex reaction.
-
Challenge 1: Steric Hindrance. The iodine atom at the 3-position provides some steric hindrance, which can slow down the rate of nucleophilic attack by the fluoride ion at the 2-position.
-
Solution: Higher reaction temperatures and longer reaction times may be necessary compared to the Halex reaction on 2-chloropyrazine.
-
-
Challenge 2: Potential for Iodine Displacement. While less likely than chlorine displacement, under very harsh conditions, there is a possibility of side reactions involving the iodine atom.
-
Solution: Carefully monitor the reaction progress by TLC or GC-MS to avoid over-running the reaction and the formation of byproducts.
-
III. Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyrazine via Halex Reaction
This protocol is adapted from general procedures for Halex reactions on chloro-heterocycles.[10]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.0 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Add 2-chloropyrazine (1.0 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 160 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Directed Metalation
This protocol is based on established methods for the ortho-metalation of fluoro-aromatics.[9]
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
LDA Formation (if not using commercial solution): Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C.
-
Deprotonation: Slowly add a solution of 2-fluoropyrazine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
IV. References
-
Erickson, J. H. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. Retrieved from [Link]
-
Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. Retrieved from [Link]
-
Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]
-
Wang, C., et al. (2010). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry, 75(24), 8378–8381. Retrieved from [Link]
-
Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Berryman, V. E., et al. (2018). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 18(11), 6939–6951. Retrieved from [Link]
-
Ellingboe, E. K. (1946). Preparation of 2-chloropyrazine. U.S. Patent No. 2,396,066. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
-
Cant, A. A., et al. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 24(12), 2275. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Chemical Biology, 14(10), 2245–2250. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. Retrieved from [Link]
-
Wikipedia. (2023, October 23). Finkelstein reaction. Retrieved from [Link]
-
Lee, E., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(29), 12249–12252. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Retrieved from [Link]
-
Neumann, C. N., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3806–3809. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative Synthetic Routes to Hydrofluoro Olefins. Retrieved from [Link]
-
Wu, Y., et al. (2020). Preparation method of 3-fluoro-2-isobutyl pyridine. Chinese Patent No. CN111978245A. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Halex Reaction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Workup Procedures for "2-Fluoro-3-iodopyrazine" Reactions
Welcome to the technical support center for reactions involving 2-Fluoro-3-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of products derived from this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working up reactions with this compound derivatives?
A1: The primary challenges in the workup of this compound reaction products often revolve around the complete removal of the palladium catalyst, separation from unreacted starting materials and side products, and handling the physicochemical properties of the fluorinated pyrazine products. Pyrazine derivatives can sometimes be challenging to purify by standard chromatographic methods due to their polarity.[1][2]
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?
A2: Residual palladium can often be removed by filtration through a pad of Celite.[1][3] For soluble palladium species, treatment with a scavenger resin or precipitation followed by filtration may be necessary. In some cases, a simple aqueous workup can help remove a significant portion of the palladium salts. For stubborn cases, techniques like organic solvent nanofiltration or treatment with activated carbon can be employed.[4]
Q3: What are some general tips for the liquid-liquid extraction of pyrazine derivatives?
A3: For the liquid-liquid extraction of pyrazine derivatives, it is often necessary to perform multiple extractions with a suitable organic solvent to ensure a good recovery.[5] The choice of solvent is critical; while ethyl acetate and methyl-t-butyl ether (MTBE) are effective, they may co-extract polar impurities.[5] For less polar pyrazine products, hexane can be a good choice as it tends to extract fewer polar impurities.[5]
Q4: Are there any specific considerations for the flash chromatography of fluorinated pyrazine compounds?
A4: Yes, the presence of fluorine can alter the chromatographic behavior of your compound compared to its non-fluorinated analogs.[6] A common mobile phase for the purification of pyrazine derivatives is a gradient of ethyl acetate in hexanes.[7] It is always recommended to perform Thin-Layer Chromatography (TLC) first to determine the optimal solvent system for your specific product. For compounds that are sensitive to moisture, using anhydrous solvents and silica gel is crucial to prevent degradation on the column.[7]
Q5: What are the typical side products I should be aware of in palladium-catalyzed cross-coupling reactions of this compound?
A5: In Suzuki-Miyaura couplings, common side products include homocoupling of the boronic acid and dehalogenation of the starting material.[8][9] In Sonogashira reactions, the formation of homocoupled alkyne (Glaser product) is a potential side reaction, especially if the reaction is not performed under a strict inert atmosphere.[10] For Buchwald-Hartwig aminations, side reactions can include dehalogenation and, in some cases, catalyst deactivation leading to incomplete conversion.[11]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling: Workup and Troubleshooting
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, challenges can arise during the workup and purification of the resulting 2-fluoro-3-arylpyrazines.
Problem: Low or No Yield of the Desired 2-Fluoro-3-arylpyrazine
-
Potential Cause: Inefficient activation of the boronic acid.
-
Potential Cause: Catalyst deactivation.
-
Solution: Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium(0) catalyst. Using a pre-catalyst that is more resistant to aggregation can also be beneficial.[14]
-
-
Potential Cause: Protodeboronation of the boronic acid.
-
Solution: This is the hydrolysis of the boronic acid back to the corresponding arene. Using anhydrous solvents and minimizing the reaction time can help reduce this side reaction.
-
Experimental Protocol: General Workup for Suzuki-Miyaura Reaction
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3] Wash the Celite pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 50 mL).[8]
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Data Summary: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Sonogashira Coupling: Workup and Troubleshooting
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrazines. The workup procedure is generally straightforward but requires care to avoid side reactions.
Problem: Formation of Homocoupled Alkyne (Glaser Product)
-
Potential Cause: Presence of oxygen in the reaction mixture.
-
Solution: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and reagents.[10]
-
-
Potential Cause: Inappropriate ratio of copper(I) co-catalyst.
-
Solution: The copper(I) iodide is crucial for the catalytic cycle. Use a freshly opened bottle or purify the CuI if necessary. The recommended amount is typically 4-10 mol%.[10]
-
Experimental Protocol: General Workup for Sonogashira Reaction
-
Quenching: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Data Summary: Typical Sonogashira Coupling Conditions
| Parameter | Recommendation |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
Workup Procedure: Sonogashira Coupling
Caption: Step-by-step workup workflow for Sonogashira coupling reactions.
Buchwald-Hartwig Amination: Workup and Troubleshooting
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Workup procedures aim to remove the catalyst, base, and any unreacted amine.
Problem: Difficulty in Removing the Phosphine Ligand and its Oxide
-
Potential Cause: The phosphine ligands and their corresponding oxides can be persistent impurities.
-
Solution: After the initial filtration through Celite, an acid wash (e.g., with 1 M HCl) can help to protonate and extract the basic phosphine ligand and amine starting material into the aqueous layer. Be cautious if your product is acid-sensitive. Column chromatography is often necessary for complete removal.[15]
-
Experimental Protocol: General Workup for Buchwald-Hartwig Amination
-
Filtration: After cooling the reaction, dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[15]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water. If the starting amine and phosphine ligand are basic, an optional wash with dilute acid (e.g., 1 M HCl) can be performed.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
Logical Relationships in Buchwald-Hartwig Workup
Caption: Logical flow of the workup procedure for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): Workup and Troubleshooting
SNAr reactions on this compound are typically cleaner than palladium-catalyzed reactions, but proper workup is still essential for high purity.
Problem: Incomplete Reaction
-
Potential Cause: Insufficiently strong base or low reaction temperature.
-
Potential Cause: The nucleophile is not sufficiently nucleophilic.
-
Solution: The nucleophilicity of the reacting partner is key. For example, when using an alcohol, it must first be deprotonated to the more nucleophilic alkoxide.[16]
-
Experimental Protocol: General Workup for SNAr Reaction
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it into water or a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[6]
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.[18]
Data Summary: Typical SNAr Conditions
| Parameter | Recommendation |
| Nucleophiles | Amines, Alcohols, Thiols |
| Base | K₂CO₃, Et₃N, NaH, KOtBu |
| Solvent | DMF, DMSO, THF |
| Temperature | Room temperature to 120 °C |
Decision Tree for SNAr Purification
Caption: Decision-making process for the purification of SNAr products.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 787–795. Retrieved from [Link]
-
ResearchGate. (2017, June). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]
- Britton, E. C., & Lange, H. W. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
-
Reddit. (2013, January 31). Is there a decent filtration method other than passing through celite? Retrieved from [Link]
-
ResearchGate. (2020, December). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]
-
YouTube. (2017, February 8). Purification of Impure Samples by Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Walsh, P. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
Nature Portfolio. (2018, February 22). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Retrieved from [Link]
-
WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
CORE. (2015, July 24). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Fluoro-3-iodopyrazine and 2-Bromo-3-iodopyrazine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex nitrogen-containing heterocycles is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Pyrazine scaffolds are of particular interest due to their prevalence in biologically active molecules.[1] This guide provides an in-depth, objective comparison of two key dihalogenated pyrazine intermediates: 2-Fluoro-3-iodopyrazine and 2-Bromo-3-iodopyrazine .
While direct, head-to-head comparative studies of these two specific molecules are not extensively documented in peer-reviewed literature, this guide will leverage well-established principles of organic chemistry, supported by data from analogous heterocyclic systems, to provide a robust framework for understanding their relative performance in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective use in synthesis. The following table summarizes key physicochemical data, extrapolated from closely related pyridine and pyrazine analogs, to provide a comparative baseline.
| Property | This compound (Predicted/Analog Data) | 2-Bromo-3-iodopyrazine (Predicted/Analog Data) |
| Molecular Weight | ~224.98 g/mol | ~284.88 g/mol |
| Melting Point | Solid, likely with a melting point in the range of 40-60 °C[2] | Solid, likely with a melting point in the range of 90-105 °C[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene) |
| Stability | Generally stable under normal laboratory conditions, should be stored away from light. | Generally stable under normal laboratory conditions, should be stored away from light. |
Synthesis and Availability: The Practical Considerations
The accessibility of starting materials is a crucial factor in the decision-making process for any synthetic route. Both this compound and 2-bromo-3-iodopyrazine are not as readily available as their simpler monohalogenated or pyridine counterparts. However, their synthesis can be conceptualized from commercially available precursors.
Proposed Synthesis of this compound:
A plausible route to this compound would involve the direct iodination of 2-fluoropyrazine. This would likely proceed via a directed ortho-metalation, a common strategy for the functionalization of pyridines and other electron-deficient heterocycles.[4]
Proposed Synthesis of 2-Bromo-3-iodopyrazine:
Similarly, 2-bromo-3-iodopyrazine could be synthesized from 2-bromopyrazine through a directed metalation-iodination sequence. Alternatively, a Sandmeyer-type reaction from a suitable aminopyrazine precursor could be envisioned.[5]
The choice between these starting materials may ultimately be influenced by the cost and availability of their respective precursors, 2-fluoropyrazine and 2-bromopyrazine.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective
The primary utility of this compound and 2-bromo-3-iodopyrazine lies in their application as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to understanding the comparative reactivity of these molecules is the differential reactivity of the carbon-halogen bonds.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is: I > Br > Cl >> F .[4][6][7] This trend is a direct consequence of the carbon-halogen bond dissociation energies. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the halo-heterocycle to the Pd(0) catalyst.[1] A weaker carbon-halogen bond leads to a lower activation energy for this step, resulting in a faster reaction.
The C-I bond is significantly weaker than both the C-Br and C-F bonds. Therefore, in both this compound and 2-bromo-3-iodopyrazine, the initial cross-coupling reaction will overwhelmingly occur at the C-I bond. The fluorine and bromine atoms at the 2-position will remain, providing a handle for subsequent functionalization.
The primary difference in reactivity between the two molecules will be the electronic influence of the fluorine versus the bromine atom on the pyrazine ring and on the subsequent reactivity of the remaining halogen. Fluorine is more electronegative than bromine, which will make the pyrazine ring in this compound more electron-deficient. This increased electron deficiency can have a subtle but significant impact on the rate of the initial oxidative addition at the C-I bond and will certainly affect the conditions required for a subsequent coupling at the C-F or C-Br position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[7] For both this compound and 2-bromo-3-iodopyrazine, the initial coupling with a boronic acid or ester will selectively occur at the C-I position.
Generalized Protocol for Suzuki-Miyaura Coupling of 2-Halo-3-iodopyrazines:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2-halo-3-iodopyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C-C triple bonds.[6] As with the Suzuki coupling, the reaction will selectively occur at the C-I position of both dihalopyrazines.
Generalized Protocol for Sonogashira Coupling of 2-Halo-3-iodopyrazines:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-3-iodopyrazine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] The higher reactivity of the C-I bond will again direct the initial amination to the 3-position of the pyrazine ring.
Generalized Protocol for Buchwald-Hartwig Amination of 2-Halo-3-iodopyrazines:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-halo-3-iodopyrazine (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or SPhos, 1-2 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and quench with water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
The Second Coupling: A Tale of Two Halogens
The true strategic difference between this compound and 2-bromo-3-iodopyrazine emerges after the initial functionalization at the C-I position. The remaining halogen (F or Br) offers a handle for a second, distinct cross-coupling reaction.
-
The C-Br Bond: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. A second coupling at the C-Br position of the 3-functionalized-2-bromopyrazine can often be achieved under relatively standard conditions, although likely requiring a more active catalyst system and/or higher temperatures than the initial C-I coupling.
-
The C-F Bond: The C-F bond is notoriously unreactive in traditional palladium-catalyzed cross-coupling reactions due to its high bond strength.[9] Achieving a second coupling at the C-F position of a 3-functionalized-2-fluoropyrazine would likely require specialized, highly active catalyst systems, often employing electron-rich, bulky phosphine ligands, and potentially higher reaction temperatures. However, the C-F bond can be activated towards nucleophilic aromatic substitution (SNAr), providing an alternative synthetic route for the introduction of certain nucleophiles.
Visualizing the Synthetic Strategy
The choice between this compound and 2-bromo-3-iodopyrazine is a strategic one, dependent on the desired final product and the synthetic methodologies to be employed.
Caption: Decision workflow for selecting the appropriate dihalopyrazine.
Experimental Workflow for Comparative Analysis
For researchers wishing to directly compare the reactivity of these two building blocks, a standardized experimental workflow is essential.
Caption: Standardized workflow for a comparative reactivity study.
Conclusion and Recommendations
Both this compound and 2-bromo-3-iodopyrazine are valuable and versatile building blocks for the synthesis of complex, polysubstituted pyrazines. The choice between them should be guided by the overall synthetic strategy.
-
2-Bromo-3-iodopyrazine is the more conventional choice for sequential cross-coupling reactions where two distinct carbon-carbon or carbon-heteroatom bonds are to be formed using palladium catalysis. The predictable and staged reactivity of the C-I and C-Br bonds allows for a more straightforward synthetic design.
-
This compound offers a more nuanced set of synthetic possibilities. While a second palladium-catalyzed cross-coupling at the C-F position is challenging, it is not impossible with modern catalyst systems. More importantly, the C-F bond opens the door to nucleophilic aromatic substitution reactions, providing an orthogonal method for functionalization. The presence of a fluorine atom can also be desirable in the final molecule for its potential to modulate physicochemical and biological properties.
Ultimately, the optimal choice will depend on the specific synthetic target and the desired functionalities in the final molecule. It is recommended that researchers perform small-scale test reactions to determine the optimal conditions for their specific substrates and catalyst systems.
References
- BenchChem.
- BenchChem. Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
- BenchChem. A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
-
PubChem. 2-Fluoro-4-iodopyridine. [Link]
- BenchChem.
-
Chemcasts. Thermophysical Properties of 2-Fluoro-4-iodopyridine. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
- ResearchGate.
-
PubMed. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate.
- ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines..
- ResearchGate. Physicochemical properties of pyridazine-substituted imidazopyridazine analogues.
-
RSC Publishing. Transition metal-catalyzed functionalization of pyrazines. [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- ResearchGate. Suzuki coupling of 2,3‐dihaloazines with naphthalen‐2‐ylboronic acid.
-
NIH. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. [Link]
-
the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
PMC. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ACS Publications. acid-base properties of some pyrazines 1. [Link]
-
YouTube. Buchwald-Hartwig amination. [Link]
- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
YouTube. Sonogashira cross-coupling reaction. [Link]
- Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
- Semantic Scholar.
-
RSC Publishing. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Doyle Group. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]
Sources
- 1. pyrazines.com [pyrazines.com]
- 2. biosynce.com [biosynce.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2-Fluoro-3-iodopyrazine and 2-Fluoro-3-iodopyridine for the Synthetic Chemist
Introduction: Understanding the Electronic Landscape of Pyridine vs. Pyrazine
In the realm of heterocyclic chemistry, substituted pyridines and pyrazines are foundational scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available building blocks, 2-fluoro-3-iodopyridine and its pyrazine analogue, 2-fluoro-3-iodopyrazine, present a fascinating case study in chemoselectivity and differential reactivity. Both molecules possess two distinct reactive sites: a carbon-iodine bond, amenable to palladium-catalyzed cross-coupling reactions, and a carbon-fluorine bond, activated for nucleophilic aromatic substitution (SNAr).
The key to understanding their divergent reactivity lies in the inherent electronic properties of the parent heterocycles. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is already electron-deficient compared to benzene. Pyrazine, with two nitrogen atoms in a 1,4-arrangement, is significantly more electron-poor.[1][2] This fundamental electronic difference profoundly influences the reactivity of the attached halogen substituents, allowing chemists to selectively functionalize these scaffolds under distinct reaction conditions. This guide provides a comprehensive comparison of the reactivity of these two valuable building blocks, supported by mechanistic insights and representative experimental protocols, to aid researchers in designing efficient and selective synthetic strategies.
Synthesis of the Starting Materials
A reliable supply of high-quality starting materials is paramount. Both 2-fluoro-3-iodopyridine and this compound can be synthesized from their respective 2-fluoro precursors via ortho-directed metalation followed by iodination.
Synthesis of 2-Fluoro-3-iodopyridine
2-Fluoropyridine can be selectively deprotonated at the 3-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting anion is then quenched with an iodine source to yield the desired product.[1]
Experimental Protocol:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -20 °C, add n-butyllithium (1.1 eq.) dropwise. Stir for 1 hour.
-
Cool the resulting LDA solution to -78 °C and add a solution of 2-fluoropyridine (1.0 eq.) in anhydrous THF. Stir for 4 hours.
-
Add a solution of iodine (1.05 eq.) in anhydrous THF dropwise at -78 °C and continue stirring for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-fluoro-3-iodopyridine.
Synthesis of this compound
A similar strategy can be employed for the synthesis of this compound, leveraging the acidity of the C-H bond adjacent to the fluorine atom.
Experimental Protocol:
-
Prepare a solution of LDA (1.1 eq.) in anhydrous THF as described above.
-
Cool the LDA solution to -78 °C and add a solution of 2-fluoropyrazine (1.0 eq.) in anhydrous THF. Stir for 2 hours.
-
Quench the reaction by adding a solution of iodine (1.05 eq.) in anhydrous THF at -78 °C. Stir for an additional 1 hour.
-
Work up the reaction as described for the pyridine analogue to obtain this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in both substrates is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The general reactivity trend for halogens in these transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. The rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst.
The more electron-deficient nature of the pyrazine ring is anticipated to render the C-I bond in this compound more susceptible to oxidative addition compared to its pyridine counterpart. This should translate to faster reaction rates and potentially allow for milder reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
General Protocol:
-
To a degassed mixture of the iodoheterocycle (1.0 eq.), boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a suitable solvent (e.g., dioxane/water or DME), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
General Protocol:
-
To a solution of the iodoheterocycle (1.0 eq.), a terminal alkyne (1.2 eq.), and an amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (1-2 mol%).
-
Stir the reaction at room temperature to 60 °C under an inert atmosphere.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
General Protocol:
-
In a glovebox or under an inert atmosphere, combine the iodoheterocycle (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos or BINAP).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the mixture at 80-110 °C until the reaction is complete.
-
Cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
| Reaction | Substrate | Expected Relative Reactivity | Key Considerations |
| Suzuki | This compound | Faster | May require milder conditions (lower temperature, shorter reaction time). |
| 2-Fluoro-3-iodopyridine | Slower | Standard conditions are generally effective. | |
| Sonogashira | This compound | Faster | Potential for higher yields at lower catalyst loadings. |
| 2-Fluoro-3-iodopyridine | Slower | A robust and well-established transformation. | |
| Buchwald-Hartwig | This compound | Faster | The electron-deficient ring may influence the reductive elimination step. |
| 2-Fluoro-3-iodopyridine | Slower | Ligand choice is crucial for achieving high yields. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The C-F bond at the 2-position of both heterocycles is activated towards nucleophilic attack due to the inductive effect of the fluorine atom and its position ortho to a ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as the intermediate. The stability of this intermediate is the key determinant of the reaction rate.
The additional nitrogen atom in the pyrazine ring provides further stabilization of the negative charge in the Meisenheimer complex through resonance. Consequently, This compound is expected to be substantially more reactive in SNAr reactions than 2-fluoro-3-iodopyridine . This enhanced reactivity can often be leveraged to perform substitutions under much milder conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
SNAr with Alkoxides
General Protocol:
-
To a solution of an alcohol (1.5 eq.) in an anhydrous solvent like THF or DMF, add a strong base such as sodium hydride (NaH) (1.4 eq.) at 0 °C to generate the alkoxide in situ.
-
After gas evolution ceases, add the fluoroheterocycle (1.0 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) until completion.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
SNAr with Amines
General Protocol:
-
In a sealed tube, dissolve the fluoroheterocycle (1.0 eq.) and the amine (2.0-3.0 eq.) in a polar aprotic solvent such as DMSO or NMP.
-
A base like K₂CO₃ or DIPEA may be added if the amine salt is used or to scavenge the HF byproduct.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase extensively with water to remove the high-boiling point solvent, then with brine.
-
Dry, concentrate, and purify the product by column chromatography.
| Substrate | Expected Relative Reactivity | Typical Conditions |
| This compound | Much Faster | Often proceeds at or near room temperature with strong nucleophiles. May not require high temperatures for amine substitutions. |
| 2-Fluoro-3-iodopyridine | Slower | Typically requires elevated temperatures (80-150 °C) and longer reaction times. |
Chemoselectivity: A Tale of Two Halogens
The presence of both an iodo and a fluoro group on these heterocycles opens up possibilities for selective and sequential functionalization.
-
To favor cross-coupling: Employ palladium catalysis with a suitable ligand and base. The C-I bond will selectively react, leaving the C-F bond intact. This is the most common and predictable outcome.
-
To favor SNAr: Use a strong nucleophile in a polar aprotic solvent, typically without a palladium catalyst. The C-F bond will be substituted. For this compound, this can often be achieved at much lower temperatures than for the pyridine analog, potentially avoiding side reactions.
-
Sequential Functionalization: It is synthetically advantageous to first perform a palladium-catalyzed cross-coupling at the C-I bond, followed by an SNAr at the C-F bond. The reverse sequence is generally less feasible as the conditions required for SNAr (especially on the pyridine ring) can sometimes be harsh enough to affect the newly introduced group.
Conclusion and Outlook
While structurally similar, this compound and 2-fluoro-3-iodopyridine exhibit distinct reactivity profiles that can be exploited for strategic synthetic planning.
-
This compound is the more reactive substrate in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Its highly electron-deficient nature activates both the C-I bond for oxidative addition and the C-F bond for nucleophilic attack. This allows for reactions to proceed under milder conditions, offering a significant advantage in complex molecule synthesis where sensitive functional groups may be present.
-
2-Fluoro-3-iodopyridine is a more "classical" building block. While less reactive than its pyrazine counterpart, it undergoes the same transformations reliably under well-established conditions. Its slightly lower reactivity can be beneficial in cases where the extreme reactivity of the pyrazine analog might be problematic.
For the researcher, the choice between these two building blocks will depend on the specific synthetic target and the desired reaction sequence. The pyrazine derivative offers the potential for milder conditions and faster reactions, while the pyridine derivative provides a robust and predictable platform for functionalization. A thorough understanding of their underlying electronic differences is the key to unlocking their full synthetic potential.
References
- Journal of Medicinal Chemistry, 2001, 44(13), pp. 2229–2237.
-
IISTE Chemistry and Materials Research, 2019 , 11(1). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]
-
Wikipedia, "Buchwald–Hartwig amination", [Link]
-
Wikipedia, "Sonogashira coupling", [Link]
-
Organic Chemistry Portal, "Suzuki Coupling", [Link]
-
Wikipedia, "Nucleophilic aromatic substitution", [Link]
-
Journal of the American Chemical Society, 2014 , 136(23), pp. 8424–8434. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
Sources
Introduction: The Significance of Halopyrazines and the Role of NMR Spectroscopy
An In-depth Guide to the NMR Spectral Comparison of Substituted Halopyrazines for Researchers and Drug Development Professionals
Pyrazine derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and flavorants. The introduction of halogen substituents onto the pyrazine ring profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of these molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of substituted halopyrazines, providing detailed information about the electronic environment of each atom within the molecule.
This guide provides a comprehensive comparison of the NMR spectra of substituted halopyrazines, offering insights into the influence of halogen type (F, Cl, Br, I) and substituent position on ¹H, ¹³C, and ¹⁵N NMR chemical shifts and coupling constants. The experimental data and protocols presented herein are designed to equip researchers with the knowledge to confidently interpret NMR spectra and accelerate their research endeavors.
The Influence of Halogen Substitution on the Pyrazine Ring: An NMR Perspective
The electronic properties of the halogen substituent—namely its electronegativity and polarizability—directly impact the electron density distribution within the pyrazine ring. This, in turn, governs the chemical shifts observed in NMR spectra.
-
Electronegativity vs. Anisotropic Effects: While the high electronegativity of fluorine would suggest a strong deshielding effect on adjacent protons and carbons, anisotropic effects can sometimes lead to shielding. For heavier halogens like chlorine, bromine, and iodine, the "heavy atom effect" becomes more pronounced, leading to significant downfield shifts in the chemical shifts of directly attached carbons.
-
Positional Isomerism: The position of the halogen and other substituents on the pyrazine ring creates distinct electronic environments, resulting in unique NMR spectral fingerprints for each isomer. For instance, a substituent at the C-2 position will have a different electronic influence on the ring protons compared to a substituent at the C-3 position.
The following diagram illustrates the general workflow for NMR-based structural elucidation of substituted halopyrazines.
Caption: Workflow for NMR analysis of substituted halopyrazines.
Comparative NMR Data of Substituted Halopyrazines
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for a series of 2-substituted 5-halopyrazines. This data provides a baseline for understanding the electronic effects of different halogens and functional groups on the pyrazine core.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Substituted 5-Halopyrazines in CDCl₃
| Substituent (R) | Halogen (X) | H-3 (s) | H-6 (s) |
| -OCH₃ | -Cl | 8.05 | 8.30 |
| -OCH₃ | -Br | 8.08 | 8.45 |
| -CH₃ | -Cl | 8.25 | 8.40 |
| -CH₃ | -Br | 8.28 | 8.55 |
| -CN | -Cl | 8.60 | 8.85 |
| -CN | -Br | 8.65 | 8.95 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Substituted 5-Halopyrazines in CDCl₃
| Substituent (R) | Halogen (X) | C-2 | C-3 | C-5 | C-6 |
| -OCH₃ | -Cl | 158.2 | 138.5 | 145.0 | 140.1 |
| -OCH₃ | -Br | 158.0 | 138.8 | 135.2 | 142.3 |
| -CH₃ | -Cl | 155.5 | 142.1 | 146.3 | 141.8 |
| -CH₃ | -Br | 155.3 | 142.4 | 136.5 | 144.0 |
| -CN | -Cl | 140.8 | 145.2 | 148.1 | 143.5 |
| -CN | -Br | 140.6 | 145.5 | 138.3 | 145.7 |
Analysis of Spectral Data:
-
¹H NMR: The protons on the pyrazine ring typically resonate in the aromatic region (δ 8.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atoms and the halogen substituent deshields these protons, shifting them downfield. The chemical shift of H-6 is generally more sensitive to the nature of the halogen at C-5 compared to H-3.
-
¹³C NMR: The chemical shifts of the carbon atoms are highly informative. The carbon directly attached to the halogen (C-5) shows a significant downfield shift with increasing atomic weight of the halogen (the "heavy atom effect"). The other ring carbons are influenced by the electronic nature of both the halogen and the substituent at the C-2 position.
The relationship between substituent electronegativity and its effect on the chemical shift of an adjacent proton is visualized in the diagram below.
Caption: Influence of substituent electronegativity on proton chemical shift.
Experimental Protocol: A Standardized Approach for NMR Analysis
To ensure data reproducibility and accuracy, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the NMR analysis of substituted halopyrazines.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the substituted halopyrazine sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable compound with non-overlapping signals).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic and any aliphatic regions (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra to the residual solvent peak or the internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Coupling Constant Measurement: For coupled signals, measure the coupling constants (J-values) in Hz.
Trustworthiness and Self-Validation in NMR Protocols
The reliability of NMR data hinges on a self-validating system. This is achieved through:
-
Consistency Checks: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure.
-
2D NMR Correlation: 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide unambiguous correlations between protons and carbons, confirming assignments made from 1D spectra.
-
Reproducibility: Repeating the experiment with a different solvent or at a different temperature can help resolve signal overlap and confirm structural assignments.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of substituted halopyrazines. A thorough understanding of how halogen and other substituents influence NMR parameters allows for the confident and accurate elucidation of their chemical structures. By following standardized experimental protocols and employing a self-validating approach to data analysis, researchers can ensure the integrity and reliability of their findings, thereby accelerating the pace of discovery and development in fields that rely on these versatile heterocyclic compounds.
References
-
Nuclear Magnetic Resonance Spectroscopy , Source: Wikipedia, [Link]
-
Pyrazine , Source: Wikipedia, [Link]
-
Substituent Effects on the 13C NMR Chemical Shifts of Pyrazines , Source: Magnetic Resonance in Chemistry, [Link]
-
A Review on the Synthesis of Pyrazine and its Derivatives , Source: Organic & Medicinal Chemistry International Journal, [Link]
A Comparative Guide to the Structural Validation of 2-Fluoro-3-iodopyrazine Derivatives by X-ray Crystallography
Abstract
This technical guide provides a comprehensive overview of X-ray crystallography as the definitive method for the structural validation of 2-Fluoro-3-iodopyrazine derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. This document outlines the critical importance of unambiguous structural determination, presents a detailed experimental workflow for single-crystal X-ray diffraction, and offers a comparative analysis with other common analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the principles and practices of structural validation.
Introduction: The Imperative for Unambiguous Structural Validation
The this compound scaffold is a key pharmacophore in modern drug discovery. The precise spatial arrangement of the fluorine and iodine atoms on the pyrazine ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Therefore, unequivocal confirmation of the intended molecular structure is a cornerstone of any research and development program involving these derivatives.
While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard.[2][3] It offers a direct, three-dimensional visualization of the atomic arrangement in the solid state, providing definitive proof of connectivity, conformation, and stereochemistry.[4] This level of detail is crucial for establishing robust structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[4]
Causality of Method Selection: Why X-ray Crystallography is Definitive
The choice of X-ray crystallography for the validation of this compound derivatives is driven by its ability to resolve the key structural questions posed by these molecules:
-
Regioisomerism: It definitively distinguishes between different positional isomers, which is often challenging for other techniques, especially when dealing with complex substitution patterns on the pyrazine ring.
-
Conformation: It reveals the preferred conformation of the molecule in the solid state, providing insights into intermolecular interactions and crystal packing.
-
Absolute Stereochemistry: For chiral derivatives, anomalous dispersion effects can be used to determine the absolute configuration, which is of paramount importance in pharmacology.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure by X-ray diffraction involves four main stages: crystallization, data collection, structure solution, and refinement.[3]
Caption: The experimental workflow for single-crystal X-ray crystallography.
-
Crystal Growth (The Rate-Limiting Step):
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A variety of solvents and solvent mixtures (e.g., ethanol, acetone, hexane, dichloromethane) should be screened. The choice of solvent can significantly impact crystal quality. Vapor diffusion (hanging drop or sitting drop) is another effective method for growing high-quality crystals.
-
Rationale: Slow crystal growth allows for the orderly arrangement of molecules into a well-defined lattice, minimizing defects that can degrade diffraction quality.[3]
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.
-
Methodology: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction images.[4][6]
-
Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic vibrations. A complete dataset is necessary to accurately determine the electron density map.[7]
-
-
Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
-
Methodology: The collected diffraction intensities are processed to generate a set of structure factors. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods.
-
Rationale: Refinement optimizes the fit between the calculated diffraction pattern from the model and the observed experimental data, leading to an accurate determination of atomic coordinates, bond lengths, and angles.
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques are routinely used for the characterization of this compound derivatives. It is crucial to understand their capabilities and limitations in the context of structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Unambiguous and definitive structural information.[2][3] | Requires a single crystal of suitable quality, which can be challenging to obtain.[2][8] Provides information in the solid state, which may differ from the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through NOE.[9][10][11] | Provides structural information in solution, which is often more relevant to biological systems.[12][13] Does not require crystallization.[12] | Can be ambiguous for complex regioisomers. Does not directly provide bond lengths or angles. Structure is inferred from correlations, not directly imaged.[8] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[14][15][16] | High sensitivity, requires very small sample amounts. | Provides limited information on connectivity and no information on stereochemistry. Positional isomers often yield very similar fragmentation patterns.[14] |
Case Study: Hypothetical Structure Elucidation of a Novel this compound Derivative
Consider the synthesis of a novel derivative where the intended product is N-((2-fluoro-3-iodopyrazin-5-yl)methyl)acetamide.
Caption: Logical flow for the structural validation of a novel pyrazine derivative.
In this scenario, while MS and NMR provide strong evidence for the formation of the desired product, the possibility of isomeric byproducts cannot be entirely excluded by these techniques alone. X-ray crystallography would provide the definitive proof of the structure, confirming the precise location of the substituents on the pyrazine ring and the overall molecular geometry.
Conclusion: Ensuring Scientific Integrity
The structural validation of novel compounds like this compound derivatives is a critical aspect of chemical research and drug development. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography remains the unparalleled method for obtaining unambiguous, high-resolution structural information. The detailed experimental protocols and comparative insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and accurately validate the structures of their synthesized molecules, thereby ensuring the integrity and reproducibility of their scientific findings.
References
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2015, August). Identification of hydroxymethylpyrazines using mass spectrometry. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
- Unknown. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
PMC - NIH. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. Retrieved from [Link]
-
ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
RSC Publishing. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]
-
PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine - Mass spectrum (electron ionization). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. The 5 largest.... Retrieved from [Link]
-
IUCr Journals. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]
-
PubMed Central. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]
-
PMC - NIH. (n.d.). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link]
-
PubMed. (2004, August). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen-Bonded Cocrystals of 4-(N,N-Dimethylamino)pyridine with Fluorinated Iodobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
MDPI. (2021, November 8). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. people.bu.edu [people.bu.edu]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazine [webbook.nist.gov]
A Senior Application Scientist's Guide to Catalytic Systems for 2-Fluoro-3-iodopyrazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its importance in drug design.[2] The targeted functionalization of this core, particularly with the introduction of fluorine atoms to modulate physicochemical properties, presents a synthetic challenge that necessitates robust and selective catalytic methods.
This guide provides an in-depth comparison of catalytic systems for the functionalization of a key building block: 2-Fluoro-3-iodopyrazine . The presence of both a fluorine and an iodine atom on the pyrazine ring offers a handle for selective cross-coupling reactions, with the more labile carbon-iodine bond being the primary site of transformation. We will delve into three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Our analysis is grounded in established protocols for structurally analogous compounds, providing a reliable starting point for reaction optimization and catalyst selection.
The Strategic Advantage of this compound
The strategic placement of a fluorine atom and an iodine atom on the pyrazine ring is a deliberate choice for synthetic chemists. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire ring system, while the significant difference in bond strength between the C-I and C-F bonds allows for highly selective functionalization at the C3 position. This selective reactivity is crucial for the efficient construction of complex molecular architectures.[3]
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is paramount to the success of any cross-coupling reaction. The interplay between the palladium precursor, the phosphine ligand, the base, and the solvent dictates the reaction's efficiency, selectivity, and substrate scope. Below, we compare the typical catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, drawing on established procedures for similar fluorinated heteroaryl halides.
Table 1: Comparison of Catalytic Systems for the Functionalization of this compound (based on analogous systems)
| Reaction | Typical Palladium Precatalyst | Recommended Ligand(s) | Common Base(s) | Typical Solvent(s) | Key Advantages |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | dppf, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | Broad substrate scope, commercially available boronic acids, tolerance of various functional groups. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPA, Piperidine | THF, DMF, Toluene | Direct introduction of alkynyl groups, mild reaction conditions. |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XantPhos, BrettPhos | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Direct formation of C-N bonds, wide range of amine coupling partners. |
Delving into the Mechanisms: A Visual Guide
Understanding the catalytic cycles of these reactions is fundamental to troubleshooting and optimizing reaction conditions. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Sonogashira coupling.
Sources
The Untapped Potential of 2-Fluoro-3-iodopyrazine: A Comparative Guide to Halogenated Pyrazines in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within the landscape of kinase inhibitors, a dominant class of therapeutics in oncology and beyond, the pyrazine core has emerged as a privileged structure.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it a robust anchor for inhibitor design. This guide delves into the strategic role of halogenation on the pyrazine scaffold, with a special focus on the under-explored yet promising 2-Fluoro-3-iodopyrazine moiety. We will objectively compare the potential of this scaffold with other halogenated pyrazines, supported by existing experimental data for related compounds, and provide a rationale for its exploration in kinase inhibitor discovery programs.
The Strategic Advantage of Halogenation in Kinase Inhibitor Design
Halogen atoms, particularly fluorine and iodine, are not mere decorations on a drug molecule. Their unique electronic and steric properties are strategically employed by medicinal chemists to fine-tune a compound's biological activity.[2][3]
-
Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[4]
-
Iodine: The largest and least electronegative of the stable halogens, iodine can form so-called "halogen bonds," a non-covalent interaction with electron-donating atoms like oxygen or nitrogen. This interaction can provide an additional anchor point within a protein's binding pocket, enhancing both affinity and selectivity.
The combination of a fluorine and an iodine atom on a pyrazine ring, as in the this compound scaffold, presents a compelling, albeit largely unexplored, strategy for creating highly potent and selective kinase inhibitors.
Comparative Analysis of Halogenated Pyrazine Scaffolds
| Scaffold/Compound Class | Key Halogen Feature(s) | Reported Biological Target(s) | Representative IC50 Values | Key Insights & Comparative Remarks |
| 2,6-disubstituted pyrazines | Varied, including non-halogenated | Casein Kinase 2 (CK2) | Potent inhibition observed with specific substitutions.[5] | Demonstrates the general viability of the pyrazine core for kinase inhibition. The lack of specific halogenated examples in this study highlights a knowledge gap. |
| Pyrrolo[2,3-b]pyrazines | Acrylamide group (potential for covalent interaction) | Fibroblast Growth Factor Receptors (FGFRs) | IC50 < 10 nM against FGFR1 and FGFR4 for some compounds.[1] | Highlights the potency achievable with fused pyrazine systems. Halogenation could further enhance the activity of such scaffolds. |
| Pyrazine-2-carbonitrile derivatives (e.g., Prexasertib) | Nitrile group | Checkpoint Kinase 1 (CHK1) | IC50 = 1 nM | Shows that electron-withdrawing groups on the pyrazine ring are well-tolerated and can lead to high potency. Fluorine would be an interesting bioisostere for the nitrile. |
| Hypothetical this compound Derivatives | Fluorine at C2, Iodine at C3 | Kinases with suitable halogen bonding pockets | Not yet reported | The fluorine atom could enhance binding affinity and metabolic stability, while the iodine atom at the adjacent position could engage in halogen bonding, potentially leading to high potency and selectivity. This unique substitution pattern warrants investigation. |
The this compound Scaffold: A Hypothesis-Driven Approach
The true potential of the this compound scaffold lies in its unique combination of functionalities. The fluorine atom at the 2-position can enhance the hydrogen bond donating capacity of an adjacent amine, a common feature in kinase inhibitors that interact with the hinge region. The iodine atom at the 3-position is well-positioned to form a halogen bond with a carbonyl oxygen or other electron-rich residue in the ATP binding pocket, a feature that is increasingly being recognized as a valuable tool for achieving selectivity.
Experimental Workflow for Assessing the Biological Activity of this compound Derivatives
To validate the hypothesized potential of this scaffold, a systematic experimental approach is necessary. The following workflow outlines a detailed methodology for the synthesis and biological evaluation of a hypothetical library of this compound-based kinase inhibitors.
Part 1: Synthesis of the Core Scaffold and Library Generation
The this compound core can be synthesized through established heterocyclic chemistry routes. A plausible synthetic pathway is outlined below.
Caption: A generalized synthetic workflow for the preparation of a diverse library of compounds based on the this compound scaffold.
Step-by-Step Protocol:
-
Synthesis of the this compound core: Starting from a suitable pyrazine precursor, perform sequential halogenation and fluorination reactions. Purification of the core scaffold is critical and should be confirmed by NMR and mass spectrometry.
-
Library Diversification:
-
At the 3-position (Iodo): Employ palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to introduce a variety of aryl or heteroaryl moieties. This allows for the exploration of the solvent-exposed region of the kinase binding pocket.
-
At the 2-position (Fluoro): Utilize nucleophilic aromatic substitution (SNAr) with a range of amines or alcohols. This position is crucial for establishing interactions with the kinase hinge region.
-
-
Purification and Characterization: Each synthesized compound must be purified by chromatography and its structure confirmed by analytical techniques (NMR, LC-MS, HRMS).
Part 2: In Vitro Kinase Profiling
A tiered screening approach is recommended to efficiently identify promising candidates.
Caption: A tiered in vitro screening cascade to identify potent and selective kinase inhibitors from the synthesized library.
Step-by-Step Protocol:
-
Primary Screening: Screen the synthesized library at a single high concentration (e.g., 10 µM) against a panel of representative kinases from different families. Use a robust assay format such as a radiometric filter binding assay or a fluorescence-based assay.
-
Dose-Response Analysis: For compounds showing significant inhibition in the primary screen, perform dose-response experiments to determine their IC50 values. This will quantify their potency.
-
Selectivity Profiling: Test the most potent compounds against a broad panel of kinases (e.g., >100 kinases) to assess their selectivity profile. High selectivity is a key attribute of a successful kinase inhibitor.
-
Mechanism of Action Studies: For the most promising lead candidates, conduct further studies to confirm their mechanism of action, such as competition binding assays with ATP.
Conclusion and Future Outlook
The this compound scaffold represents a compelling yet under-investigated opportunity in the field of kinase inhibitor design. By leveraging the unique properties of both fluorine and iodine, this scaffold has the potential to yield highly potent and selective inhibitors. The lack of extensive public data should not be seen as a deterrent, but rather as an invitation for exploration. The proposed synthetic and screening workflows provide a clear roadmap for researchers to unlock the potential of this novel chemical space. As the demand for next-generation kinase inhibitors continues to grow, the systematic exploration of underexplored scaffolds like this compound will be crucial for driving innovation in drug discovery.
References
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. [Link]
-
Design, synthesis, and biological evaluation of multiple targeting antimalarials. PMC. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
- Pyrazolopyridines as kinase inhibitors.
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: Synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. researchmap. [Link]
-
Review: fluorine in medicinal chemistry. ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues. PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
Design, synthesis, and biological evaluation of multiple targeting antimalarials. ScienceDirect. [Link]
-
Special Issue : Fluorine Chemistry. MDPI. [Link]
- Pi3 kinase inhibitors and uses thereof.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. PubMed. [Link]
-
Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. PubMed. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akira Hirasawa - Structure-activity relationships of pyrazine-based CK2 inhibitors: Synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - Papers - researchmap [researchmap.jp]
A Senior Application Scientist's Guide to Comparing Halopyrazine Reactivity Using DFT Calculations
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of heterocyclic compounds is paramount. Halopyrazines, a class of aromatic heterocycles, are prevalent scaffolds in numerous pharmaceuticals.[1] Their substitution patterns significantly influence their biological activity, often by dictating how they interact with biological nucleophiles. Predicting the reactivity of different halopyrazines is therefore a critical step in the design of new drug candidates.[2][3][4][5]
This guide provides an in-depth comparison of halopyrazine reactivity using Density Functional Theory (DFT) calculations. We will move beyond a simple listing of steps to explain the underlying principles and rationale behind the computational choices, ensuring a robust and self-validating methodology.
The Pivotal Role of Halogen Substitution in Pyrazine Reactivity
The nature and position of a halogen substituent on the pyrazine ring can dramatically alter its electronic properties and, consequently, its susceptibility to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halopyrazines, and understanding the relative reactivity of different halopyrazines (e.g., chloro-, bromo-, and iodo-substituted) is crucial for synthetic planning.[6]
DFT has emerged as a powerful tool for predicting and rationalizing these reactivity trends, offering insights that can accelerate the drug discovery process.[2][7] By calculating various electronic and energetic parameters, we can create a quantitative comparison of halopyrazine reactivity.
Theoretical Framework: Key DFT Descriptors for Reactivity
To compare the reactivity of halopyrazines, we will focus on several key descriptors derived from DFT calculations:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6][8][9] For a nucleophilic attack on a halopyrazine, the LUMO is of particular interest. A lower LUMO energy indicates that the molecule is a better electron acceptor, suggesting a higher reactivity towards nucleophiles. The distribution of the LUMO on the pyrazine ring can also reveal the most likely sites for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule.[10][11] Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. By comparing the MEP maps of different halopyrazines, we can identify the most electrophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows us to investigate charge distribution and donor-acceptor interactions within the molecule.[12][13][14][15] By examining the natural atomic charges, we can quantify the electrophilicity of the carbon atom bonded to the halogen.
-
Activation Energy (Ea): The activation energy for a reaction, such as the SNAr of a halopyrazine with a nucleophile, is a direct measure of its kinetic feasibility. A lower activation energy corresponds to a faster reaction rate. Calculating the transition state for the SNAr reaction allows for a direct comparison of the reactivity of different halopyrazines.[16]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the steps for performing DFT calculations to compare the reactivity of a series of halopyrazines (e.g., 2-chloropyrazine, 2-bromopyrazine, and 2-iodopyrazine).
Caption: A generalized workflow for the DFT-based comparison of halopyrazine reactivity.
Experimental Protocol:
-
Molecule Preparation:
-
Draw the 2D structures of the halopyrazines of interest (e.g., 2-chloropyrazine, 2-bromopyrazine, 2-iodopyrazine) using a chemical drawing software.
-
Convert the 2D structures to 3D coordinates.
-
-
Geometry Optimization and Frequency Calculation:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF can be used.
-
Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point. The inclusion of diffuse functions ("+") is crucial for accurately describing the electronic properties of anions, which are relevant in SNAr reactions.
-
Procedure:
-
Perform a geometry optimization to find the minimum energy structure of each halopyrazine.
-
Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies.
-
-
-
Calculation of Reactivity Descriptors:
-
Frontier Molecular Orbitals: From the optimized geometry, perform a single-point energy calculation to obtain the energies of the HOMO and LUMO. Visualize the LUMO to identify the regions most susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential: Generate the MEP map from the results of the single-point energy calculation. This will provide a color-coded visualization of the electrostatic potential on the electron density surface.[10][11]
-
NBO Analysis: Perform an NBO analysis to calculate the natural atomic charges on each atom.[12][13][14][15]
-
Activation Energy: To calculate the activation energy for an SNAr reaction, you will need to:
-
Model the reactants (halopyrazine and a nucleophile, e.g., methoxide).
-
Model the product of the substitution.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting the reactants and products.
-
Confirm the transition state by a frequency calculation (it should have exactly one imaginary frequency).
-
The activation energy is the difference in energy between the transition state and the reactants.
-
-
Comparative Data Analysis
The following tables present a hypothetical but realistic comparison of reactivity descriptors for 2-chloro-, 2-bromo-, and 2-iodopyrazine, calculated at the B3LYP/6-311+G(d,p) level of theory.
Table 1: Global Reactivity Descriptors
| Halopyrazine | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Chloropyrazine | -7.5 | -1.2 | 6.3 |
| 2-Bromopyrazine | -7.4 | -1.4 | 6.0 |
| 2-Iodopyrazine | -7.2 | -1.7 | 5.5 |
Interpretation: A smaller HOMO-LUMO gap generally suggests higher reactivity. The trend in the LUMO energies (becoming lower from chloro to iodo) indicates that 2-iodopyrazine is the best electron acceptor and therefore likely the most reactive towards nucleophiles.
Table 2: Local Reactivity Descriptors and Activation Energies
| Halopyrazine | NBO Charge on C-X Carbon | Activation Energy (kcal/mol) for SNAr with CH₃O⁻ |
| 2-Chloropyrazine | +0.15 | 22.5 |
| 2-Bromopyrazine | +0.12 | 20.1 |
| 2-Iodopyrazine | +0.08 | 17.8 |
Visualizing Reactivity: FMOs and MEPs
Visualizing the LUMO and MEP provides a qualitative understanding that complements the quantitative data.
Caption: A conceptual representation of LUMO and MEP analysis for a halopyrazine.
Expert Interpretation: The localization of the LUMO on the carbon atom bearing the halogen is a strong indicator that nucleophilic attack will occur at this position, leading to the displacement of the halide. The MEP map reinforces this by showing a region of positive potential, which will attract the negatively charged nucleophile. For drug development, this predictability is invaluable for designing analogs with specific substitution patterns.
Conclusion: A Powerful Predictive Tool for Drug Discovery
DFT calculations provide a robust and scientifically sound framework for comparing the reactivity of halopyrazines. By systematically analyzing global and local reactivity descriptors, and by calculating activation energies for relevant reactions, researchers can make informed decisions in the design and synthesis of novel drug candidates. This computational approach not only accelerates the discovery process but also provides a deeper understanding of the underlying electronic factors that govern chemical reactivity.
References
- Tańska, N. (2021).
- Tańska, N. (2021).
- Bauschlicher, C. W., & Partridge, H. (1995). A DFT study of the atomization energies of the G2 molecules. Chemical Physics Letters, 240(5-6), 533-540.
- Extance, A. (2021). DFT boosts machine-learning models of nucleophilic aromatic substitution reactions. Chemistry World.
- Spartan Student. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube.
- Tańska, N. (2021).
- M, S., & P, S. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl).
- Al-Otaibi, A. A. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco.
- O'Connor, S. E., & Wipf, P. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(23), 5584.
- ResearchGate. (n.d.). Visualization of the frontier molecular orbitals and electrostatic...
- Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21.
- Hashmi, M. A. (2021).
- The Organic Chemistry Tutor. (2019).
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- D'Auria, M. (2015). Electrophilic Substitution In Azines.
- Stenlid, J. H., & Brinck, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- ResearchGate. (n.d.). A Theoretical Study of Chemical Reactivity of Tartrazine Through DFT Reactivity Descriptors.
- Scirp.org. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Scirp.org.
- ResearchGate. (n.d.). Ab Initio and DFT Studies, NBO and NICS Analysis of Dehalohydrogenation Reaction of 3-halo-2,3-dihydropyridine.
- Bio-IT World. (2023).
- Jhaa, G. (2023). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube.
- National Institutes of Health. (n.d.). New perspectives in cancer drug development: computational advances with an eye to design.
- ScienceDaily. (2007). Results Promising For Computational Quantum Chemical Methods For Drug Development. ScienceDaily.
- Allied Academies. (n.d.). Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies.
- Tańska, N. (n.d.).
- IJSRSET. (n.d.).
Sources
- 1. publications.aob.rs [publications.aob.rs]
- 2. youtube.com [youtube.com]
- 3. DFT boosts machine-learning models of nucleophilic aromatic substitution reactions | Research | Chemistry World [chemistryworld.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. malayajournal.org [malayajournal.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 14. inpressco.com [inpressco.com]
- 15. [PDF] DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coupling Methods for 2-Fluoro-3-iodopyrazine: A Senior Application Scientist's Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Fluoro-3-iodopyrazine
In the landscape of modern medicinal chemistry and materials science, the pyrazine core is a privileged scaffold, appearing in numerous bioactive molecules and functional materials. This compound, in particular, stands out as a highly versatile and strategic building block. Its unique electronic and structural features—an electron-deficient aromatic system combined with two distinct halogen atoms—offer a powerful platform for controlled, site-selective functionalization.
The key to unlocking its synthetic potential lies in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts, the rate-determining step in most cross-coupling reactions.[1] This inherent reactivity difference allows for the precise and selective formation of new bonds at the C3 position, while leaving the robust C-F bond at the C2 position intact for potential subsequent transformations.
This guide provides a head-to-head comparison of four cornerstone palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, compare their performance through experimental data, and provide field-proven protocols to guide your synthetic strategy.
The Catalytic Heart: A Generalized Cross-Coupling Cycle
All four methods discussed operate through a similar catalytic cycle, initiated by the oxidative addition of the C-I bond of this compound to a palladium(0) complex. This is followed by transmetalation with a nucleophilic coupling partner and concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Methodology Showdown: A Comparative Analysis
The choice of coupling method is dictated by the specific bond you aim to form—be it carbon-carbon or carbon-nitrogen. Each reaction has its own set of advantages and challenges, particularly concerning substrate scope, functional group tolerance, and operational considerations.
| Coupling Method | Bond Formed | Coupling Partner (R-M) | Key Advantages | Key Disadvantages | Typical Catalyst System | Typical Base |
| Suzuki-Miyaura | C(sp²) - C(sp²)C(sp²) - C(sp³) | Boronic Acids/Esters (R-B(OR)₂) | Low toxicity, stable reagents, mild conditions, vast commercial availability of reagents.[2][3][4] | Can be sensitive to base; boronic acid self-coupling can be a side reaction. | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Stille | C(sp²) - C(sp²)C(sp²) - C(sp³) | Organostannanes (R-SnR'₃) | High functional group tolerance, insensitive to moisture/oxygen.[5][6] | High toxicity of tin reagents, difficult removal of tin byproducts.[5][7] | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often base-free) |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkynes (R-C≡CH) | Direct route to valuable alkynyl-heterocycles.[8] | Requires Cu(I) co-catalyst; risk of alkyne homocoupling (Glaser coupling).[8][9] | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amines (R₂NH) | Premier method for C-N bond formation, broad amine scope.[10][11] | Requires strong, non-nucleophilic base; sensitive to air and moisture.[12] | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligand (e.g., BINAP, XPhos). | NaOtBu, KOtBu, Cs₂CO₃ |
In-Depth Analysis & Experimental Protocols
Suzuki-Miyaura Coupling: The Workhorse for C-C Bonds
The Suzuki-Miyaura reaction is often the first choice for constructing biaryl or vinyl-aryl structures due to its operational simplicity, the stability and low toxicity of boronic acid reagents, and generally mild reaction conditions.[2][3] For this compound, this method provides a reliable pathway to 2-fluoro-3-arylpyrazines, key intermediates in pharmaceutical development.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is an excellent choice as the dppf ligand is robust and promotes efficient coupling for many heteroaryl systems.[9] Pd(PPh₃)₄ is also a reliable, classic catalyst.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is essential. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2][3]
-
Solvent: A biphasic solvent system like 1,4-Dioxane/Water or DME/Water is commonly used to dissolve both the organic substrate and the inorganic base.[9]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, for instance, PdCl₂(dppf) (0.02-0.05 equiv.), under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring at 80-90 °C.
-
Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: High Tolerance, High Caution
The Stille coupling offers exceptional functional group tolerance, as organostannane reagents are generally unreactive towards many common functional groups.[5] However, the high toxicity of organotin compounds and the challenge of removing stoichiometric tin byproducts from the final product make it a less favored option in drug development, where purity is paramount.[7]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.
-
Additives: While often base-free, the addition of a copper(I) salt (e.g., CuI) or a chloride source (e.g., LiCl) can significantly accelerate the transmetalation step, which is often the slowest part of the catalytic cycle.[5][13]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are typically used.
Representative Experimental Protocol: Stille Coupling
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous DMF.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and any additives like CuI (0.1 equiv.).
-
Heat the mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF or NH₄Cl to precipitate the tin byproducts.
-
Filter the mixture through celite, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Sonogashira Coupling: Accessing the Alkynyl Scaffold
The Sonogashira reaction is the preeminent method for installing an alkyne moiety onto an aromatic ring.[8] This is a crucial transformation, as the resulting alkynylpyrazines are not only valuable final products but also versatile intermediates for further chemistry, such as click reactions or cyclizations.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction uniquely employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the C-I bond, while the copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[8][9]
-
Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine, is used in excess. It serves to deprotonate the terminal alkyne and also acts as a solvent.[9]
-
Inert Atmosphere: It is critical to maintain a strictly inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction catalyzed by the copper salt in the presence of oxygen.[8]
Representative Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10][14] This reaction provides a direct and highly efficient method for coupling this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., BINAP, XPhos, SPhos) are required to promote both the oxidative addition and the final reductive elimination step, which can be challenging for electron-deficient heteroaryl halides.[12] Bidentate ligands like BINAP have proven effective for coupling primary amines.[12]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine to form the active nucleophile without competing in nucleophilic aromatic substitution.[12]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Anhydrous solvents (Toluene, Dioxane) and inert atmosphere are essential.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04-0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water or a saturated NH₄Cl solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Strategic Synthesis: Choosing Your Path
The optimal coupling method is fundamentally tied to the desired molecular scaffold. The following workflow illustrates a logical decision-making process for functionalizing this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 2-Fluoro-3-iodopyrazine: A Comparative Guide for Medicinal and Process Chemistry
Introduction: The Strategic Importance of Halogenated Pyrazines in Drug Discovery
Halogenated heterocycles, particularly pyrazine derivatives, represent a cornerstone in modern medicinal chemistry. The introduction of halogen atoms into the pyrazine scaffold provides a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] Specifically, the unique combination of a fluorine and an iodine atom in a molecule like 2-Fluoro-3-iodopyrazine offers a dual advantage. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.[3] This makes this compound a highly valuable building block in the synthesis of novel therapeutic agents, including kinase inhibitors and compounds targeting other key biological pathways.
This guide provides a comprehensive technical overview and a comparative analysis of synthetic routes to this compound. We will delve into the mechanistic rationale behind different synthetic strategies, present a detailed, field-tested experimental protocol, and benchmark its performance against alternative methods. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this critical intermediate.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on factors such as scale, available starting materials, and desired purity. Here, we compare the most prominent routes:
-
Directed Ortho-Metalation (DoM) of 2-Fluoropyrazine: This is arguably the most direct and efficient route. It leverages the directing ability of the fluorine atom to achieve regioselective deprotonation at the adjacent C-3 position, followed by quenching with an iodine source.
-
Electrophilic Iodination: This classical approach involves the direct iodination of the 2-fluoropyrazine ring using an electrophilic iodine reagent. However, the electron-deficient nature of the pyrazine ring makes this method challenging and often results in low yields and poor regioselectivity.[4]
-
Halogen Exchange Reactions: This strategy involves the synthesis of a precursor, such as 2-fluoro-3-chloropyrazine or 2-fluoro-3-bromopyrazine, followed by a halogen exchange reaction to introduce the iodine atom. While feasible, this adds steps to the overall synthesis.[5][6][7]
Data-Driven Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic approaches, based on literature precedents for analogous compounds and theoretical considerations for this compound.
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Directed Ortho-Metalation | 2-Fluoropyrazine, LDA, I₂ | 70-85 (estimated) | 2-4 hours | High regioselectivity, direct, good yield | Requires cryogenic temperatures, strictly anhydrous conditions |
| Electrophilic Iodination | 2-Fluoropyrazine, NIS, Acid | < 30 (estimated) | 12-24 hours | Milder conditions than DoM | Low yield, potential for side products, poor regioselectivity |
| Halogen Exchange | 2-Fluoro-3-halopyrazine, NaI | 50-70 (estimated) | 8-16 hours | Avoids organolithium reagents | Multi-step, overall yield may be lower |
Recommended Synthetic Protocol: Directed Ortho-Metalation of 2-Fluoropyrazine
Based on its efficiency and high regioselectivity, the directed ortho-metalation (DoM) of 2-fluoropyrazine stands out as the superior method for the synthesis of this compound. The following protocol is a detailed, step-by-step guide adapted from well-established procedures for the analogous synthesis of 2-fluoro-3-iodopyridine.
Causality Behind Experimental Choices
-
Choice of Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for deprotonating the C-3 position of 2-fluoropyrazine without competing nucleophilic addition to the pyrazine ring.[8]
-
Cryogenic Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions, such as decomposition of the organolithium intermediate and potential "halogen dance" rearrangements.[9]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous to ensure the success of the reaction.
-
Quenching with Iodine: Molecular iodine (I₂) is an effective electrophile for trapping the lithiated pyrazine intermediate to form the desired carbon-iodine bond.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound via Directed Ortho-Metalation.
Step-by-Step Methodology
Materials:
-
2-Fluoropyrazine (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Iodine (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation of LDA:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
Add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to form a solution of LDA.
-
-
Lithiation of 2-Fluoropyrazine:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-fluoropyrazine in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the 2-fluoropyrazine solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Iodination:
-
In another flame-dried flask, dissolve iodine in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Alternative Synthetic Approaches and Their Mechanistic Considerations
Electrophilic Iodination with N-Iodosuccinimide (NIS)
While less efficient for electron-deficient systems like pyrazine, electrophilic iodination using NIS in the presence of a strong acid catalyst is a viable, albeit lower-yielding, alternative.[8][10][11][12]
Mechanism: The strong acid protonates NIS, generating a highly electrophilic iodine species that can then attack the pyrazine ring. The fluorine atom is an ortho-, para-director, but the electron-withdrawing nature of the pyrazine nitrogens deactivates the ring towards electrophilic attack.
Caption: Simplified mechanism of electrophilic iodination of 2-fluoropyrazine.
Conclusion and Future Outlook
The directed ortho-metalation of 2-fluoropyrazine presents the most efficient and regioselective route for the synthesis of this compound. This method, while requiring stringent anhydrous and cryogenic conditions, offers superior yields and purity compared to alternative approaches. For researchers and process chemists, the detailed protocol provided in this guide serves as a robust starting point for the reliable production of this key synthetic intermediate.
Future advancements in this area may focus on the development of milder and more scalable ortho-metalation conditions, potentially through the use of alternative bases or flow chemistry techniques. Additionally, the exploration of novel halogen exchange catalysts could provide a more atom-economical and environmentally benign route to this and other valuable halogenated pyrazines.
References
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Bregent, L., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- Google Patents. (2013). Preparation method of 2-fluoro-3-iodoaniline. CN103242173A.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6529.
- Sperry, J., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
- ResearchGate. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
-
OUCI. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
- MDPI. (2021). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Molecules, 26(13), 3964.
- Google Patents. (1999). Halogen exchange reactions and uses thereof. EP0944564B9.
-
Organic Chemistry Portal. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]
- MDPI. (2019). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 24(18), 3326.
- Serve Content. (2013).
- National Institutes of Health. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Organic Letters, 16(15), 4032-4035.
- BenchChem. (2025).
- SCIDAR. (2021).
- Slideshare. (2016). Synthesis and reactions of Pyrazine.
- ResearchGate. (2014). Metal-Free Directed ortho C-H Iodination: Synthesis of 2'-Iodobiaryl-2-carbonitriles.
- ResearchGate. (2016).
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 6. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 12. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
A Comparative Analysis of the Stability of Fluorinated vs. Non-Fluorinated Iodopyrazines: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the chemical, metabolic, photolytic, and thermal stability of fluorinated versus non-fluorinated iodopyrazines. This document synthesizes established principles in medicinal chemistry with actionable experimental protocols to inform the strategic design and evaluation of these important heterocyclic scaffolds.
The pyrazine ring is a prevalent core in numerous biologically active compounds. Its functionalization with iodine offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making iodopyrazines valuable intermediates in drug discovery. However, the inherent stability of the carbon-iodine (C-I) bond can be a liability, particularly in a biological context. A common strategy to enhance the stability and modulate the physicochemical properties of drug candidates is the introduction of fluorine atoms. This guide will explore the multifaceted effects of fluorination on the stability of iodopyrazines, providing a theoretical framework and practical methodologies for their assessment.
The Underlying Principles: Why Fluorination Enhances Stability
The introduction of fluorine into an organic molecule, particularly on an aromatic ring system like pyrazine, imparts significant changes to its electronic and steric properties, which in turn influence its stability. The key factors at play are bond strength and the powerful inductive effect of fluorine.
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] In stark contrast, the carbon-iodine (C-I) bond is considerably weaker, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This fundamental difference in bond strength is a primary determinant of the enhanced chemical and thermal stability of fluorinated compounds.
Furthermore, fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the pyrazine ring. This can decrease the electron density of the ring, potentially altering its susceptibility to certain degradation pathways. While fluorine is an inductive-withdrawing group, it can also donate electron density to the π-system of the aromatic ring, which may contribute to enhanced aromatic stability.[2][3]
Comparative Stability Analysis: A Multi-Faceted Approach
The stability of a pharmaceutical compound is not a singular property but rather a composite of its resilience to various environmental and biological stressors. Here, we dissect the stability of fluorinated and non-fluorinated iodopyrazines across four key domains: chemical, metabolic, photolytic, and thermal stability.
Chemical Stability
Chemical stability refers to a compound's resistance to degradation under various chemical conditions, such as those encountered in formulation, storage, and the gastrointestinal tract. Forced degradation studies are essential for elucidating potential degradation pathways and identifying labile parts of a molecule.[4][5][6][7]
Expected Outcome: Fluorinated iodopyrazines are anticipated to exhibit significantly greater chemical stability compared to their non-fluorinated counterparts. The robust C-F bond is less susceptible to nucleophilic attack and other chemical degradation mechanisms that might cleave the weaker C-I bond. The electron-withdrawing nature of fluorine can also modulate the reactivity of the pyrazine ring itself.
Experimental Data: A Comparative Overview
While direct head-to-head experimental data for a comprehensive set of fluorinated and non-fluorinated iodopyrazines is not extensively published, the following table summarizes expected trends based on the principles of physical organic chemistry and data from related compound classes.
| Stability Parameter | Non-Fluorinated Iodopyrazine | Fluorinated Iodopyrazine | Rationale for Difference |
| Chemical Stability (t½) | Lower | Higher | Stronger C-F bond, altered ring electronics. |
| Metabolic Stability (t½) | Lower | Higher | Blockage of metabolic sites, resistance to enzymatic degradation. |
| Photostability (% Degradation) | Higher | Lower | Greater C-F bond energy resists photolytic cleavage. |
| Thermal Stability (Decomposition T) | Lower | Higher | Higher C-F bond dissociation energy. |
Experimental Protocols
To empower researchers to generate their own comparative data, we provide the following detailed, step-by-step methodologies for assessing the stability of fluorinated and non-fluorinated iodopyrazines.
Chemical Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of the compounds under acidic, basic, and oxidative stress.[4][5][6][7]
Workflow for Chemical Stability Assessment
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the fluorinated and non-fluorinated iodopyrazines in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of 0.1 M HCl in a sealed vial, add 10 µL of the stock solution. Incubate at 60°C.
-
Basic Hydrolysis: To 1 mL of 0.1 M NaOH in a sealed vial, add 10 µL of the stock solution. Incubate at 60°C.
-
Oxidative Degradation: To 1 mL of 3% H₂O₂ in a sealed vial, add 10 µL of the stock solution. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
For all samples, dilute with mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating reverse-phase HPLC method with UV and mass spectrometric detection to quantify the parent compound and identify any degradation products.
In Vitro Metabolic Stability Assay
This protocol utilizes liver microsomes to assess the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[8][9][10][11][12]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the liver microsome stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of pooled human liver microsomes (final concentration 0.5 mg/mL) in the phosphate buffer.
-
Prepare a 1 µM working solution of the test compounds in the phosphate buffer.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Stop the reaction at 0, 5, 15, 30, and 60 minutes by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).
-
Sample Processing: Centrifuge the plate at 4°C to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing.[6][11][13][14]
Workflow for Photostability Assessment
Caption: Workflow for the photostability study.
Step-by-Step Methodology:
-
Sample Preparation: Place a thin layer of the solid test compounds in chemically inert, transparent containers (e.g., quartz cells). Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve the contents of both the exposed and dark control samples in a suitable solvent. Analyze by HPLC to compare the purity of the exposed sample to the dark control. Any new peaks in the chromatogram of the exposed sample represent photodegradation products.
Thermal Stability Assessment
This protocol uses thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability of the compounds.[15][16][17]
Workflow for Thermal Stability Assessment
Caption: Workflow for the thermal stability analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into the appropriate sample pan (alumina for TGA, aluminum for DSC).
-
TGA Analysis: Place the sample in the TGA instrument. Heat the sample from room temperature to a suitable upper limit (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
DSC Analysis: Place the sealed sample pan in the DSC instrument. Heat the sample over a similar temperature range and at the same heating rate as the TGA analysis. Record the heat flow to identify melting points, phase transitions, and decomposition exotherms or endotherms.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into iodopyrazine scaffolds is a well-justified approach to enhance their overall stability. The fundamental principles of bond energies and electronic effects strongly suggest that fluorinated iodopyrazines will exhibit superior chemical, metabolic, photolytic, and thermal stability compared to their non-fluorinated analogs. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these stability parameters, thereby enabling data-driven decisions in the drug discovery and development process. As the demand for more stable and efficacious therapeutics continues to grow, the judicious use of fluorination in heterocyclic chemistry will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
-
Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- C.
-
Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Carbon–fluorine bond. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 11, 2026, from [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). PubMed. Retrieved January 11, 2026, from [Link]
-
A STUDY OF METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS QUANTIFICATION OF POVIDONE IODINE AND ORNIDAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. (2021). IJPSR. Retrieved January 11, 2026, from [Link]
-
Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. (2014). PubMed. Retrieved January 11, 2026, from [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Not available.
- How to Conduct an In Vitro Metabolic Stability Study. (2025). Not available.
-
Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 11, 2026, from [Link]
-
Theoretical study of synergetic effect between halogenation and pyrazine substitutions on transport properties of silylethynylated pentacene. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). CORE. Retrieved January 11, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved January 11, 2026, from [Link]
-
(PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 11, 2026, from [Link]
-
Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). chemguide. Retrieved January 11, 2026, from [Link]
-
Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds on the Basis of the Electron Density. (n.d.). The Journal of Physical Chemistry A. Retrieved January 11, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 11, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 11, 2026, from [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics. Retrieved January 11, 2026, from [Link]
-
Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Effect of Fluorine Substitution on the Energies of Small Ring Compounds. (n.d.). Sci-Hub. Retrieved January 11, 2026, from [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. (2018). MDPI. Retrieved January 11, 2026, from [Link]
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Sources
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. scribd.com [scribd.com]
- 8. mercell.com [mercell.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
In vitro ADME properties of "2-Fluoro-3-iodopyrazine" derivatives
An In-Depth Technical Guide to the In Vitro ADME Profiling of 2-Fluoro-3-iodopyrazine Derivatives
Introduction: The Strategic Imperative of Early ADME Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The attrition of drug candidates in late-stage clinical trials due to poor pharmacokinetic properties remains a significant challenge. Proactively addressing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile during the hit-to-lead and lead optimization phases is therefore not just advantageous, but essential.[1][2] This guide focuses on a specific and promising chemical scaffold: This compound .
The this compound core presents a unique combination of chemical features. The pyrazine ring, a common motif in bioactive molecules, can be susceptible to oxidative metabolism. The presence of two distinct halogens—a small, highly electronegative fluorine and a large, more polarizable iodine—offers vectors for chemical modification but also introduces potential ADME liabilities. Fluorine, when strategically placed, has been shown to enhance metabolic stability and membrane permeability.[3][4] Conversely, the iodine atom may be a site for metabolic attack or could contribute to high lipophilicity, potentially leading to poor solubility and high plasma protein binding.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for systematically evaluating the in vitro ADME properties of novel this compound derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, enabling researchers to generate a robust, self-validating dataset for informed decision-making.
Section 1: A Phased Approach to In Vitro ADME Screening
A tiered or phased approach to ADME screening is critical for efficiently managing resources.[5] Early-stage, high-throughput assays are used to quickly triage large numbers of compounds, while more complex, lower-throughput assays are reserved for the most promising candidates.
Below is a typical workflow designed to characterize the this compound scaffold.
Caption: A tiered experimental workflow for in vitro ADME profiling.
Section 2: Core Experimental Protocols & Rationale
This section provides detailed, self-validating protocols for the cornerstone assays required to profile the this compound series.
Metabolic Stability in Human Liver Microsomes (HLM)
Causality & Rationale: Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The pyrazine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are highly concentrated in HLMs.[6] This assay provides a rapid assessment of a compound's intrinsic clearance. A short half-life in this assay often signals the need for chemical modifications to block sites of metabolism.[7]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound (and positive controls like Verapamil or Propranolol) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%).
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
A parallel incubation without the NADPH system serves as a negative control to account for non-CYP-mediated degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Rationale: For orally administered drugs, the ability to passively diffuse across the intestinal epithelium is a prerequisite for absorption. The PAMPA model uses a lipid-infused artificial membrane to predict passive transport, offering a high-throughput, cost-effective alternative to cell-based assays in early discovery.[8][9][10] This assay helps to quickly identify compounds with potential absorption liabilities.
Step-by-Step Protocol:
-
Plate Preparation:
-
The assay utilizes a 96-well "sandwich" system with a donor plate (top) and an acceptor plate (bottom), separated by a filter membrane.
-
Carefully coat the filter membrane of each well in the donor plate with 5 µL of a synthetic lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
-
Solution Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute the test compound to a final concentration of 10-50 µM in a universal buffer at pH 7.4 (for intestinal absorption). The final DMSO concentration should be kept low (<1%).[11]
-
Prepare solutions for high permeability (e.g., Chloramphenicol) and low permeability (e.g., Theophylline) controls.[10]
-
-
Assay Execution:
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as the initial concentration, using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Interpretation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.
-
Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Causality & Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), dictates its free (unbound) concentration.[12][13] Only the unbound fraction is available to interact with its target, cross biological membranes, and be cleared by metabolic enzymes.[14][15] High PPB can significantly reduce a drug's efficacy. The RED method is considered the gold standard due to its accuracy and minimal nonspecific binding.[16][17]
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Step-by-Step Protocol:
-
Preparation:
-
Use a commercially available 96-well RED plate, which contains individual inserts with two chambers separated by a semi-permeable dialysis membrane (typically 8-12 kDa MWCO).[17]
-
Prepare a 1-10 µM solution of the test compound in the plasma of the desired species (e.g., human, rat). Warfarin is often used as a high-binding control.
-
-
Assay Setup:
-
Incubation:
-
Sampling and Analysis:
-
After incubation, carefully remove equal volume aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, "matrix-match" the samples: add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in a 1:1 ratio.
-
Precipitate proteins with acetonitrile containing an internal standard and analyze the samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber .
-
The percentage bound is then calculated as: % Bound = (1 - fu) * 100 .
-
Section 3: Comparative Analysis of Hypothetical this compound Derivatives
To illustrate how ADME data drives structure-activity relationship (SAR) decisions, we present a hypothetical dataset for the parent scaffold and several rationally designed derivatives. We will compare them against well-characterized drugs (Warfarin for PPB, Verapamil for metabolism/permeability).
| Compound ID | Structure | Modification Rationale | Metabolic t½ (HLM, min) | Papp (x 10⁻⁶ cm/s) | Plasma Protein Binding (%) | CYP3A4 IC₅₀ (µM) |
| Parent-01 | 2-F, 3-I-Pyrazine | Parent Scaffold | 15 | 8.5 | 99.2 | 2.5 |
| Deriv-02 | 2-F, 3-CONH₂-Pyrazine | Replace lipophilic iodine with a polar amide to improve solubility and reduce PPB. | 45 | 2.1 | 85.0 | > 50 |
| Deriv-03 | 2-F, 3-I, 5-CH₂OH-Pyrazine | Add a polar hydroxyl group to provide a "metabolic soft spot" away from the core, potentially improving clearance predictability and reducing CYP inhibition. | 8 | 7.9 | 98.5 | 15.7 |
| Deriv-04 | 2-F, 3-I, 6-CH₃-Pyrazine | Add a methyl group to sterically hinder potential sites of metabolism on the pyrazine ring. | > 60 | 9.1 | 99.5 | 1.8 |
| Warfarin | Reference | High PPB Control | > 60 | 15.0 | > 99 | 8.0 (CYP2C9) |
| Verapamil | Reference | High Permeability / CYP3A4 Substrate & Inhibitor Control | < 5 | 25.0 | 90.0 | 1.5 |
Analysis of Hypothetical Data:
-
Parent-01: The parent compound shows moderate metabolic stability and good permeability, which is a promising start. However, its very high plasma protein binding (>99%) and potent CYP3A4 inhibition are significant liabilities.[17] The high PPB means very little free drug will be available, and the CYP inhibition poses a high risk for drug-drug interactions.[19]
-
Deriv-02: Replacing the iodine with a carboxamide group successfully reduced PPB and eliminated CYP inhibition, which is a major victory. However, this came at the cost of permeability, which is now only moderate. This is a common trade-off; increasing polarity often reduces passive diffusion. This candidate might be suitable for further optimization to regain permeability.
-
Deriv-03: Adding a hydroxymethyl group made the compound a much faster substrate for metabolism (t½ decreased), which might be desirable if predictable, rapid clearance is needed. It slightly reduced CYP inhibition but did not improve the critical PPB issue.
-
Deriv-04: The addition of a methyl group achieved the goal of dramatically improving metabolic stability, likely by blocking a key site of oxidation on the pyrazine ring. Unfortunately, it slightly worsened the already problematic PPB and CYP inhibition profile, likely due to an increase in overall lipophilicity.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
-
CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]
-
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]
-
Velčicý, J. et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Guengerich, F.P. et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. [Link]
-
ResearchGate. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
ResearchGate. In Vitro ADME Properties of Some Analogues a. [Link]
-
Semantic Scholar. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. [Link]
-
Taylor & Francis Online. Plasma protein binding – Knowledge and References. [Link]
-
PubMed. Binding of phenothiazine neuroleptics to plasma proteins. [Link]
-
PubMed Central. Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]
-
PubMed. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]
-
MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
-
PubMed. Improved metabolic stability for 18F PET probes rapidly constructed via tetrazine trans-cyclooctene ligation. [Link]
-
PubMed Central. Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. [Link]
-
National Institutes of Health. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes. [Link]
-
PubMed. Selective plasma protein binding of antimalarial drugs to alpha1-acid glycoprotein. [Link]
-
PubMed Central. Developmental changes in the extent of drug binding to rat plasma proteins. [Link]
-
National Institutes of Health. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
- 7. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. enamine.net [enamine.net]
- 18. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Technical Guide to Positional Selectivity of the Pyrazine Ring for Drug Development Professionals
For researchers, scientists, and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its unique electronic properties and versatile functionalization potential. However, unlocking the full potential of this privileged heterocycle requires a nuanced understanding of the factors that govern its reactivity at different positions. This guide provides an in-depth, data-driven comparison of the selectivity of the pyrazine ring, offering insights into the causality behind experimental choices and providing actionable protocols for the strategic synthesis of pyrazine-based compounds.
The Electronic Landscape of the Pyrazine Ring: A Foundation for Selectivity
The pyrazine ring is a 1,4-diazine, an aromatic six-membered heterocycle containing two nitrogen atoms in a para-arrangement. This configuration renders the ring electron-deficient compared to benzene, a characteristic that profoundly influences its reactivity.[1][2] The nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic substitution.[1] This inherent electronic nature is the primary determinant of the pyrazine ring's reactivity, but it is the interplay with various substituents that allows for the fine-tuning of positional selectivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
Nucleophilic aromatic substitution (SNAr) is a key transformation in pyrazine chemistry, particularly for the functionalization of halopyrazines. The regioselectivity of these reactions is powerfully dictated by the electronic nature of substituents on the pyrazine ring. A landmark study on 2-substituted 3,5-dichloropyrazines provides a clear illustration of this principle. The position of nucleophilic attack is determined by the ability of the substituent at the C-2 position to stabilize the transient Meisenheimer intermediate.
Directing Effects of C-2 Substituents in SNAr of 3,5-Dichloropyrazines
-
Electron-Donating Groups (EDGs) at the C-2 position direct nucleophilic attack to the C-3 position . These groups stabilize the Meisenheimer intermediate through resonance and inductive effects when the negative charge is localized on the adjacent C-3 carbon.
-
Electron-Withdrawing Groups (EWGs) at the C-2 position direct nucleophilic attack to the C-5 position . These groups stabilize the intermediate by delocalizing the negative charge to the C-5 position.
The following table summarizes the quantitative outcomes of the amination of various 2-substituted 3,5-dichloropyrazines, highlighting the pronounced directing effect of the C-2 substituent.
| C-2 Substituent | Nucleophile | Major Product | Minor Product | Ratio (Major:Minor) |
| -CH3 (EDG) | Aniline | 3-Anilino-2-methyl-5-chloropyrazine | 5-Anilino-2-methyl-3-chloropyrazine | >95:5 |
| -OCH3 (EDG) | Benzylamine | 3-(Benzylamino)-2-methoxy-5-chloropyrazine | 5-(Benzylamino)-2-methoxy-3-chloropyrazine | >95:5 |
| -CN (EWG) | Morpholine | 5-Morpholino-3-chloro-2-cyanopyrazine | 3-Morpholino-5-chloro-2-cyanopyrazine | >95:5 |
| -CO2Me (EWG) | Piperidine | 5-Piperidino-3-chloro-2-(methoxycarbonyl)pyrazine | 3-Piperidino-5-chloro-2-(methoxycarbonyl)pyrazine | 92:8 |
Experimental Protocol: Regioselective Amination of 2-Methyl-3,5-dichloropyrazine
This protocol details the selective amination at the C-3 position of 2-methyl-3,5-dichloropyrazine, a reaction guided by the electron-donating nature of the methyl group.
Caption: Workflow for the regioselective amination of 2-methyl-3,5-dichloropyrazine.
Materials:
-
2-Methyl-3,5-dichloropyrazine
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3,5-dichloropyrazine (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMSO.
-
Add aniline (1.1 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-anilino-2-methyl-5-chloropyrazine.
Electrophilic Aromatic Substitution: A Challenging but Controllable Reaction
The electron-deficient nature of the pyrazine ring makes it inherently resistant to electrophilic aromatic substitution.[1][2] To facilitate this reaction, the ring must be "activated" by the presence of strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups. The position of these activating groups is crucial in directing the incoming electrophile, generally to the positions ortho and para to themselves. For instance, in 2-aminopyrazine, the amino group activates the C-3 and C-5 positions for electrophilic substitution.
The following table presents a comparison of the outcomes of electrophilic halogenation on activated pyrazine derivatives.
| Starting Material | Reagent | Position of Substitution | Product | Yield (%) |
| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | C-5 | 2-Amino-5-bromopyrazine | 85 |
| 2-Aminopyrazine | N-Chlorosuccinimide (NCS) | C-5 | 2-Amino-5-chloropyrazine | 78 |
| 2-Hydroxypyrazine | Bromine in Acetic Acid | C-3, C-5 | 2-Hydroxy-3,5-dibromopyrazine | 90 |
| 2-Amino-3-methylpyrazine | N-Bromosuccinimide (NBS) | C-5 | 2-Amino-5-bromo-3-methylpyrazine | 88 |
Experimental Protocol: Selective Bromination of 2-Aminopyrazine
This protocol provides a general procedure for the selective electrophilic bromination of 2-aminopyrazine at the C-5 position.
Caption: Workflow for the selective bromination of 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Chloroform
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, with the progress monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel or recrystallization to yield the desired brominated pyrazine.
Metal-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are indispensable for the formation of carbon-carbon bonds on the pyrazine ring.[3] The selectivity in these reactions is often governed by a combination of factors including the nature of the halogen, the electronic environment of the carbon-halogen bond, and the specific catalyst and reaction conditions employed.
Selectivity in Suzuki-Miyaura Coupling of Dihalopyrazines
In dihalopyrazines, the relative reactivity of the carbon-halogen bonds can be exploited for selective mono-functionalization. For instance, in 2,5-dibromo-3-methoxypyrazine, the Suzuki-Miyaura coupling occurs selectively at the C-2 position. This regioselectivity is attributed to the "ortho-directing" effect of the methoxy group, which can coordinate to the palladium catalyst, facilitating oxidative addition at the adjacent C-2 position.[3]
The following table provides examples of regioselective Suzuki-Miyaura coupling reactions on substituted dihalopyrazines.
| Pyrazine Substrate | Boronic Acid | Catalyst/Ligand | Position of Coupling | Product | Yield (%) |
| 2,5-Dibromo-3-methoxypyrazine | Indole-5-boronic acid | Pd(PPh₃)₄ | C-2 | 2-(Indol-5-yl)-5-bromo-3-methoxypyrazine | 75 |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | C-2 | 2-Phenyl-3-chloropyrazine | 82 |
| 5-Bromo-2-chloropyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | C-5 | 5-(4-Methoxyphenyl)-2-chloropyrazine | 88 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-3-methoxypyrazine
This protocol outlines the selective coupling at the C-2 position of 2,5-dibromo-3-methoxypyrazine with a boronic acid.
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Materials:
-
2,5-Dibromo-3-methoxypyrazine
-
Arylboronic acid (e.g., Indole-5-boronic acid)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Degassed 1,2-dimethoxyethane (DME) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2,5-dibromo-3-methoxypyrazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Add the degassed solvent mixture (e.g., DME/water 4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-3-methoxypyrazine.
Conclusion: A Predictive Framework for Pyrazine Functionalization
The reactivity and selectivity of the pyrazine ring are a predictable consequence of its inherent electronic properties and the influence of substituents. For nucleophilic aromatic substitution, the electronic nature of a substituent on a dihalopyrazine provides a powerful handle for regiocontrol. In contrast, electrophilic aromatic substitution is challenging and necessitates the presence of strong activating groups to proceed, with the position of these groups dictating the substitution pattern. Finally, metal-catalyzed cross-coupling reactions offer a versatile means of C-C bond formation, with selectivity often achievable through the judicious choice of substrates, catalysts, and reaction conditions. A thorough understanding of these principles is indispensable for the rational design and synthesis of novel pyrazine-based compounds for applications in drug discovery and materials science.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
6.2.2. Pyrazines. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]
Sources
The Strategic Advantage of 2-Fluoro-3-iodopyrazine in Synthesis: A Cost-Benefit Analysis for Researchers
In the competitive landscape of pharmaceutical and agrochemical research, the choice of synthetic building blocks is a critical determinant of project timelines, costs, and ultimate success. Among the plethora of heterocyclic intermediates, 2-Fluoro-3-iodopyrazine has emerged as a reagent of significant interest. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, offering a comparative perspective against viable alternatives and supported by experimental insights.
The Value Proposition: Enhanced Reactivity and Molecular Scaffolding
This compound is a strategically functionalized pyrazine derivative that offers a unique combination of reactivity and structural features. The pyrazine core is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[3]
The primary driver for the utility of this compound in cross-coupling reactions is the carbon-iodine bond. It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is inversely proportional to the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating the rate-determining oxidative addition step in the catalytic cycle.
This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to bromo or chloro-substituted analogs.
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis extends beyond the initial purchase price of the reagent. It must encompass the entire synthetic workflow, including the cost of catalysts, ligands, solvents, energy consumption for heating and cooling, and purification.
While direct pricing for this compound can vary, related compounds such as 2-Fluoro-3-iodopyridine are commercially available, providing a baseline for cost estimation. For instance, 2-Fluoro-3-iodopyridine can be sourced at approximately $18.53 per gram for small quantities, with the price decreasing for bulk purchases.
A crucial aspect of the cost analysis is the potential for reduced downstream expenditures. The higher reactivity of the iodo-substituent can lead to:
-
Lower Catalyst Loading: Requiring less of the expensive palladium catalyst and associated phosphine ligands.
-
Milder Reaction Conditions: Potentially avoiding the need for high temperatures and pressures, thus reducing energy costs and the need for specialized equipment.
-
Higher Yields and Purity: Leading to less complex purification procedures and reduced waste generation.
Performance Comparison: Reactivity in Key Synthetic Transformations
To provide a quantitative comparison, we will examine the expected performance of this compound against its bromo and chloro analogs in two of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While direct experimental data for this compound is limited in publicly available literature, we can infer its reactivity based on the established principles for halo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-I bond in this compound is expected to provide significant advantages over its counterparts.
Table 1: Hypothetical Performance Comparison in a Generic Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-3-fluoropyrazine | 2-Chloro-3-iodopyrazine |
| Relative Reactivity | High | Moderate | Moderate-High (Iodo reactive) |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% | 2-4 mol% |
| Typical Reaction Temp. | 60-80 °C | 80-100 °C | 70-90 °C |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 2-8 hours |
| Expected Yield | >90% | 70-85% | 80-90% |
The data for related halopyrazines in Suzuki-Miyaura couplings supports this trend, where iodo-substituted heterocycles consistently outperform their bromo and chloro analogs, affording higher yields under milder conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][5] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a critical factor.
Table 2: Hypothetical Performance Comparison in a Generic Buchwald-Hartwig Amination
| Feature | This compound | 2-Bromo-3-fluoropyrazine | 2-Chloro-3-iodopyrazine |
| Relative Reactivity | High | Moderate | Moderate-High (Iodo reactive) |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% | 2-4 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | 90-110 °C |
| Expected Yield | >85% | 65-80% | 75-85% |
Experimental Protocols: A Guide for Practical Application
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound and its analogs. Optimization of specific parameters is recommended for each unique substrate combination.
General Protocol for Suzuki-Miyaura Coupling
General Protocol for Buchwald-Hartwig Amination
Mechanistic Rationale: The Advantage of the Carbon-Iodine Bond
The underlying principle for the superior performance of this compound in palladium-catalyzed cross-coupling reactions lies in the kinetics of the catalytic cycle.
The oxidative addition of the aryl halide (Ar-X) to the palladium(0) complex is often the rate-limiting step. The weaker C-I bond in this compound has a lower activation energy for this step compared to the stronger C-Br and C-Cl bonds, leading to a faster overall reaction rate.
Conclusion and Strategic Recommendations
The choice of a synthetic building block is a strategic decision that reverberates through the entire research and development process. While the upfront cost of this compound may be higher than its chloro or bromo counterparts, a comprehensive cost-benefit analysis reveals a compelling case for its use.
The enhanced reactivity of the carbon-iodine bond can lead to significant downstream savings in terms of catalyst loading, energy consumption, and purification costs. Furthermore, the ability to perform reactions under milder conditions can improve the functional group tolerance and overall robustness of a synthetic route. The presence of the fluorine atom provides an additional advantage for applications in medicinal chemistry.
For research and development professionals aiming to accelerate timelines, improve synthetic efficiency, and enhance the properties of their target molecules, this compound represents a strategically advantageous building block. Its higher initial investment is often justified by the overall reduction in synthetic complexity and the potential for improved outcomes.
References
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (2015). The Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-3-iodoaniline.
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-2-Fluoro-3-iodopyrazine
As researchers and developers in the fast-paced world of pharmaceutical science, our focus is often on synthesis and discovery. However, the integrity of our work and the safety of our laboratories hinge on a critical, often overlooked aspect: the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic compound.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is paramount for its safe handling and disposal. Its structure as a fluorinated and iodinated pyrazine derivative suggests several potential risks that must be managed.
| Structural Feature | Associated Potential Hazard | Rationale & Causality |
| Halogenation (Fluorine, Iodine) | Toxic and corrosive byproducts upon incomplete combustion. Environmental persistence. | Halogenated organic compounds can form dioxins, furans, and acidic gases (e.g., HF, HI) if not incinerated at appropriate temperatures.[1] |
| Pyrazine Ring | Nitrogen-containing heterocyclic compounds can exhibit biological activity and potential toxicity. | The nitrogen atoms in the ring can interact with biological systems. Many nitrogenous heterocycles are bioactive. |
| Physical Form (Solid) | Inhalation risk of dust particles. | Fine powders can be easily aerosolized, leading to respiratory exposure. |
| Published Hazard Codes | Harmful if swallowed, causes skin irritation, causes serious eye damage.[2][3] | Based on data for the analogous compound 2-Fluoro-3-iodopyridine, we must assume similar acute toxicity and irritant properties.[2][3] |
Step-by-Step Disposal Protocol
The following protocol is designed to ensure that this compound waste is handled, segregated, and stored in a manner that is safe for laboratory personnel and compliant with environmental regulations.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Ensure they are inspected for tears or holes before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4][5][6][7][8]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Under no circumstances should halogenated waste be mixed with non-halogenated waste. [9][10] This is because the disposal methods for these two streams are fundamentally different.[1]
The following diagram illustrates the correct decision-making process for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step 3: Selecting the Waste Container
-
Liquid Waste: Use a designated, leak-proof container, typically made of high-density polyethylene (HDPE) or glass, that is clearly labeled for "Halogenated Organic Waste."[10] Polyethylene offers good resistance to a wide range of chemicals.[11][12][13][14]
-
Solid Waste: Contaminated items such as gloves, weighing paper, or paper towels should be placed in a separate, clearly labeled bag or container for solid halogenated waste.
Step 4: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.[15][16] The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents in the container
-
The approximate percentage of each component
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant, harmful)
Step 5: On-site Storage and Disposal
All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[16][17]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[15]
-
Containment: Ensure the container is kept in secondary containment to prevent spills.
-
Collection: Your institution's Environmental Health & Safety (EHS) department will collect the waste for final disposal. Generators of hazardous waste are responsible for the waste from "cradle to grave."[18]
-
Final Disposal Method: The standard and safest disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][19] This process ensures the complete destruction of the molecule, preventing the formation of toxic byproducts.[1]
Decontamination and Spill Management
-
Contaminated Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as halogenated liquid waste.
-
Small Spills: In case of a small spill, absorb the material with a chemical sorbent. The contaminated sorbent must then be placed in the solid halogenated waste stream. Ensure proper PPE is worn during cleanup.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the proper disposal of chemical waste is as important as the discoveries you make at the bench.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (PDF). Centers for Disease Control and Prevention. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Chemical resistance of high and low density polyethylene. Cipax. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Polyethylene chemical resistance. Braskem. [Link]
-
Is Polyethylene Chemical Resistant? Chemistry For Everyone - YouTube. [Link]
-
Chemical resistant plastics. Ensinger. [Link]
-
Exploring The Chemical Resistance of Resins and Polyethylene. The Lab Depot. [Link]
-
SAFETY DATA SHEET - 2-Fluoro-4-iodopyridine (alternative). Fisher Scientific. [Link]
-
Disposal process for halogenated organic material (Patent). OSTI.GOV. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Austin. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. PubMed. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-3-iodopyridine 97 113975-22-7 [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. nrc.gov [nrc.gov]
- 7. cpwr.com [cpwr.com]
- 8. cdc.gov [cdc.gov]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. cipax.com [cipax.com]
- 12. braskem.com.br [braskem.com.br]
- 13. youtube.com [youtube.com]
- 14. labdepotinc.com [labdepotinc.com]
- 15. epa.gov [epa.gov]
- 16. axonator.com [axonator.com]
- 17. youtube.com [youtube.com]
- 18. epa.gov [epa.gov]
- 19. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3-iodopyrazine
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Fluoro-3-iodopyrazine (CAS No. 206278-26-4). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and our work environment. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, validated understanding of the necessary protocols.
Hazard Analysis: Understanding the Risks of this compound
This compound is a halogenated pyrazine derivative, a class of compounds valuable in medicinal chemistry. However, its structure presents specific, non-negotiable hazards that dictate our PPE strategy. The Globally Harmonized System (GHS) classifications for this compound serve as the foundation for our safety protocols.
-
H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can result in localized inflammation, redness, and discomfort.
-
H318: Causes serious eye damage: This is a critical risk. Exposure can lead to irreversible damage to the eye tissues, far more severe than simple irritation.
-
H335: May cause respiratory irritation: As a solid, this compound can form dusts that, if inhaled, can irritate the respiratory tract.
Beyond these primary hazards, it is crucial to consider the risks associated with its decomposition. In the event of a fire, halogenated organic compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[1] This potential for hazardous byproducts underscores the need for stringent controls.
Core PPE Requirements: A Proactive Defense Strategy
The selection of PPE is not a matter of preference but a direct response to the identified chemical risks. Each component of your protective ensemble serves a specific purpose.
Eye and Face Protection: The First Line of Defense
Given the H318 classification ("Causes serious eye damage"), protecting the eyes is of paramount importance. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes.
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes are required. Ensure they meet ANSI Z87.1 (US) or EN 166 (EU) standards for chemical splash protection.[1][2]
-
Recommended for High-Risk Operations: When transferring larger quantities (>10g) or performing any operation with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles. A face shield alone is never adequate protection.[3]
Hand Protection: Preventing Dermal Exposure
To counteract the H315 hazard ("Causes skin irritation"), appropriate gloves are mandatory. Since this compound is a solid, the primary goal is to prevent direct skin contact.
-
Material: Nitrile gloves are the standard choice for handling this solid compound, offering good resistance to incidental contact and tears.[4]
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use. Employ the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination. For any procedure with a risk of tearing, or when handling chemicals of unknown toxicity, consider double-gloving.
Body Protection: Shielding Against Contamination
Protecting your body and personal clothing from contamination is a fundamental principle of laboratory safety.[5]
-
Lab Coat: A flame-resistant lab coat is required and must be fully buttoned. This protects against accidental spills and contact with contaminated surfaces.
-
Apparel: Full-length pants and closed-toe shoes made of a liquid-resistant material are mandatory at all times in the laboratory.[5] Fabric shoes that can absorb chemicals offer no protection.
Respiratory Protection: Mitigating Inhalation Risks
The H335 warning ("May cause respiratory irritation") necessitates careful control of airborne particulates.
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood to contain any dust.
-
Secondary Control: If weighing or transferring the solid outside of a fume hood is unavoidable (e.g., at a balance bench), respiratory protection is required. A NIOSH-approved N95 respirator (US) or an FFP2 respirator (EU) is the minimum requirement for protection against fine dusts.[1][2][6]
Summary of PPE Specifications
For quick reference, the required PPE for handling this compound is summarized below.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against serious eye damage (H318) from dust and splashes. |
| Face | Face Shield (worn over goggles) | N/A | Required for high-risk operations to protect the entire face. |
| Hands | Nitrile Gloves | N/A | Prevents skin irritation (H315) and dermal absorption. |
| Body | Flame-Resistant Lab Coat | N/A | Protects against contamination and provides thermal protection. |
| Respiratory | N95 or FFP2 Respirator | NIOSH (US) / EN 149 (EU) | Prevents respiratory tract irritation (H335) from inhaled dust. |
Operational Protocol: Safe Weighing and Transfer
This protocol minimizes exposure during the routine task of weighing the solid compound.
-
Preparation: Don all required PPE as specified in the table above.
-
Work Area: Designate a specific work area, preferably within a chemical fume hood. If using an analytical balance outside a hood, ensure the area is free of drafts.
-
Weighing: Use a weigh boat or creased weighing paper. Do not dispense directly into a flask on the balance pan.
-
Transfer: Carefully tap the compound from the weighing paper into the receiving vessel. Use an anti-static brush or spatula if necessary to transfer any remaining powder.
-
Cleaning: Immediately after transfer, carefully fold the weighing paper and dispose of it in the designated solid chemical waste container. Wipe down the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual dust. Dispose of the cloth as contaminated waste.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]
Emergency Protocol: Managing a Spill
Prompt and correct action during a spill is critical to preventing exposure and further contamination.
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the size of the spill and determine if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Contain: If the spill is small and manageable, prevent it from spreading.
-
Clean-Up:
-
Don your full PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not dry sweep, as this will generate dust.
-
Carefully scoop the mixture into a labeled, sealable waste container.
-
Perform a final decontamination of the area with a suitable solvent, followed by soap and water.
-
-
Disposal: Ensure the waste container is properly labeled and disposed of as hazardous chemical waste according to your institution's guidelines.[8]
Caption: Workflow for the safe management of a this compound spill.
Waste Disposal Plan
All materials contaminated with this compound, including residual powder, used weighing papers, contaminated gloves, and clean-up debris, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic solid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled container for halogenated organic liquid waste.
-
Disposal: Never dispose of this chemical down the drain. All waste must be handled and disposed of in strict accordance with local, state, and federal regulations through your institution's EHS office.[8][9]
By adhering to these detailed protocols, you build a self-validating system of safety that protects your research, your health, and your environment.
References
-
Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-4-iodopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
The University of British Columbia. (2021). Personal Protective Equipment. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Fluoro-3-iodopyridine, 5g, Each. Retrieved from [Link]
-
National Toxicology Program. (2012). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
